molecular formula C7H16O2 B018018 2-Methyl-2-propyl-1,3-propanediol CAS No. 78-26-2

2-Methyl-2-propyl-1,3-propanediol

カタログ番号: B018018
CAS番号: 78-26-2
分子量: 132.2 g/mol
InChIキー: JVZZUPJFERSVRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyl-2-propyl-1,3-propanediol, also known as this compound, is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-2-propylpropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26233. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-2-propylpropane-1,3-diol
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InChI

InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3
Source PubChem
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InChI Key

JVZZUPJFERSVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
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DSSTOX Substance ID

DTXSID9058814
Record name 2-Methyl-2-propyl-1,3-propanediol
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Molecular Weight

132.20 g/mol
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Physical Description

Beige flakes; [Sigma-Aldrich MSDS]
Record name 2-Methyl-2-propylpropane-1,3-diol
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CAS No.

78-26-2
Record name 2-Methyl-2-propyl-1,3-propanediol
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Record name 2-METHYL-2-PROPYLPROPANE-1,3-DIOL
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-2-propyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-propyl-1,3-propanediol, a diol with the chemical formula C₇H₁₆O₂, is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor to tranquilizers such as meprobamate and carisoprodol (B1668446) and is also an active metabolite in the biotransformation of these drugs.[1] Its physical properties are fundamental to its handling, formulation, and reaction kinetics in drug development and manufacturing processes. This guide provides an in-depth overview of the core physical characteristics of this compound, supported by detailed experimental methodologies and visual representations of its synthetic and metabolic pathways.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for a range of applications, from predicting its behavior in different solvents to ensuring safe handling and storage.

PropertyValue
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Appearance White crystalline solid, White to Almost white powder to crystal, Beige flakes
Melting Point 56-60 °C
Boiling Point 230 °C at 753 mmHg
Density Approximately 0.974 g/cm³
Flash Point 130 °C (closed cup)
Water Solubility Very slightly soluble
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol
LogP (Octanol-Water Partition Coefficient) 0.777

Experimental Protocols

The determination of the physical properties of a compound like this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring the key physical constants.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

  • Capillary tubes (sealed at one end)[3]

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely powdered using a mortar and pestle.[4]

  • The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.[4]

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[4]

  • The sample is heated at a controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[3]

  • The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[4] For a pure compound, this range is typically narrow (0.5-1 °C).[3]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[5]

Apparatus:

  • Thiele tube[5]

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • A small amount of the substance (if solid, it must be melted) is placed in the small test tube.

  • A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[5]

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is heated.[5]

  • The Thiele tube is heated gently, causing the oil to circulate and heat the sample evenly.[3]

  • As the liquid boils, a steady stream of bubbles will emerge from the open end of the capillary tube.[5]

  • The heat is removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]

Density Determination (Pycnometer Method)

A pycnometer is used for precise determination of the density of a solid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • A liquid in which the solid is insoluble (and of known density)

Procedure:

  • The weight of the clean, dry, and empty pycnometer is determined.

  • The pycnometer is filled with the powdered solid, and its weight is measured.

  • The pycnometer is then filled with a liquid of known density in which the solid is insoluble, ensuring all air bubbles are removed. The weight is recorded again.

  • Finally, the pycnometer is emptied, cleaned, and filled with only the liquid of known density, and its weight is measured.

  • The density of the solid is calculated using the weights obtained.

Water Solubility (Flask Method - OECD Guideline 105)

This method is suitable for substances with solubilities above 10⁻² g/L.[7]

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath (e.g., 20 °C)[7]

  • Analytical method for determining the concentration of the solute (e.g., HPLC, GC)

Procedure:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is placed in a constant temperature bath and stirred for a sufficient time to reach equilibrium (saturation). A preliminary test can determine the required time.[7]

  • After equilibration, the stirring is stopped, and the undissolved solid is allowed to settle.

  • A sample of the supernatant aqueous solution is carefully taken, ensuring no solid particles are included. Centrifugation or filtration may be used.[8]

  • The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.

  • The water solubility is expressed as the mass of the solute per volume of the solution.

Flash Point Determination (Pensky-Martens Closed Cup Method)

This method determines the lowest temperature at which the vapors of the substance will ignite.[9]

Apparatus:

  • Pensky-Martens closed-cup tester[9]

  • Thermometer

  • Heat source

Procedure:

  • The test cup of the Pensky-Martens apparatus is filled with the sample to the specified level.[10]

  • The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[9]

  • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.[9]

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[10]

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's role in pharmaceutical applications and its characterization, the following diagrams have been generated using Graphviz.

cluster_workflow General Workflow for Physical Property Determination Sample Obtain Pure Sample of This compound Purity Assess Purity (e.g., GC, NMR) Sample->Purity MP Melting Point Determination Purity->MP BP Boiling Point Determination Purity->BP Density Density Measurement Purity->Density Solubility Solubility Testing Purity->Solubility FP Flash Point Determination Purity->FP Data Data Analysis and Reporting MP->Data BP->Data Density->Data Solubility->Data FP->Data

Physical Property Determination Workflow.

cluster_synthesis Synthesis of Carisoprodol and Meprobamate MPPD This compound Intermediate Dichlorformate Intermediate MPPD->Intermediate + Phosgene Phosgene Phosgene Ammonia Ammonia Isopropylamine Isopropylamine Meprobamate Meprobamate Carisoprodol Carisoprodol Intermediate->Meprobamate + Ammonia Intermediate->Carisoprodol + Isopropylamine

Synthesis Pathway from this compound.

cluster_metabolism Metabolism of Carisoprodol Carisoprodol Carisoprodol CYP2C19 CYP2C19 (Liver Enzyme) Meprobamate Meprobamate (Active Metabolite) Carisoprodol->Meprobamate Metabolized by MPPD This compound (Further Metabolite) Meprobamate->MPPD Further Metabolism

Metabolic Pathway of Carisoprodol.

References

2-Methyl-2-propyl-1,3-propanediol chemical structure and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol: Chemical Structure, Properties, and Isomers

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, isomers, physicochemical properties, synthesis, and applications.

This compound, with the CAS number 78-26-2, is an alkyl diol.[1][2][3] Its structure features a propane (B168953) backbone with two primary hydroxyl (-OH) groups at positions 1 and 3. The central carbon atom (position 2) is substituted with both a methyl (-CH3) and a propyl (-CH2CH2CH3) group. This bifunctional and branched nature makes it a versatile building block in organic synthesis.[4]

The IUPAC name for this compound is 2-methyl-2-propylpropane-1,3-diol.[2] It is also known by synonyms such as 2,2-Bis(hydroxymethyl)pentane and 2,2-Dimethylolpentane.[2][5]

structure Chemical Structure of this compound C1 CH2OH C2 C C1->C2 C3 CH2OH C2->C3 C2_methyl CH3 C2->C2_methyl C2_propyl CH2CH2CH3 C2->C2_propyl isomers Isomeric Relationship parent This compound (C7H16O2) isomer1 2,2-diethyl-1,3-propanediol parent->isomer1 structural isomer isomer2 2,4-dimethyl-2,4-pentanediol parent->isomer2 structural isomer isomer3 1,5-dimethoxypentane parent->isomer3 functional group isomer isomer4 butoxypropan-2-ol parent->isomer4 functional group isomer synthesis_workflow Simplified Synthesis Pathway of Carisoprodol start This compound intermediate1 Reaction with Phosgene start->intermediate1 intermediate2 Formation of Chloroformate intermediate1->intermediate2 intermediate3 Reaction with Isopropylamine intermediate2->intermediate3 final_product Carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate) intermediate3->final_product

References

An In-depth Technical Guide to 2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-propyl-1,3-propanediol, with the CAS number 78-26-2, is a simple alkyl diol that serves as a crucial chemical intermediate and building block, particularly in the pharmaceutical industry.[1] Structurally, it is a diol featuring two primary hydroxyl (-OH) groups attached to a pentane (B18724) backbone, which makes it amenable to a variety of chemical transformations such as esterification and etherification.[1][2] Its most notable role is as a synthetic precursor to, and an active metabolite of, several tranquilizing drugs, including meprobamate and the muscle relaxant carisoprodol (B1668446).[3][4][5] This compound itself exhibits sedative, anticonvulsant, and muscle relaxant properties, making it a subject of interest for pharmacological research.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, applications, pharmacological action, and safety data.

Physicochemical Properties

This compound is a white to beige crystalline solid at room temperature.[3] It has slight solubility in chloroform (B151607) and methanol (B129727) but is largely insoluble in water.[2]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 78-26-2
Molecular Formula C₇H₁₆O₂[2]
Molecular Weight 132.20 g/mol [2]
IUPAC Name 2-methyl-2-propylpropane-1,3-diol[2]
Synonyms 2,2-Bis(hydroxymethyl)pentane, NSC 26233, Carisoprodol impurity C[2][6]
Appearance White crystalline solid, beige flakes[2][3]
Melting Point 56–59 °C[2]
Boiling Point 230 °C at 753 mmHg[2]
Flash Point 130 °C (closed cup)

Synthesis and Manufacturing

The industrial production of this compound can be achieved through several synthetic routes. These processes are generally more complex than those for simpler diols.[7]

Experimental Protocol: Synthesis from 2-Methyl-2-pentenal

One common method involves a two-step process starting from 2-methyl-2-pentenal.[3]

Step 1: Catalytic Hydrogenation of 2-Methyl-2-pentenal

  • Objective: To produce 2-methylvaleraldehyde.

  • Procedure: 2-Methyl-2-pentenal is subjected to catalytic hydrogenation.

  • Reaction Conditions:

    • Temperature: 100°C

    • Pressure: 1.3-1.5 MPa

  • Yield: Approximately 80%.[3]

Step 2: Hydroxymethylation and Reduction of 2-Methylvaleraldehyde

  • Objective: To synthesize this compound.

  • Procedure:

    • To the 2-methylvaleraldehyde obtained in Step 1, add a 36% formaldehyde (B43269) solution.

    • At room temperature, add a sodium hydroxide (B78521) solution dropwise. The reaction is exothermic and the temperature will naturally rise to approximately 70°C.

    • Heat the mixture to 90°C and continue the addition for 1 hour.

    • Cool the reaction mixture to 60°C and allow the layers to separate.

    • The upper organic layer is washed with water. The washings are combined with the lower aqueous layer and extracted with benzene (B151609).

    • The benzene extract is combined with the original upper layer. Benzene is recovered via distillation.

    • The final product is obtained by distillation under reduced pressure, collecting the fraction at 160°C (14.7 kPa).

  • Yield: Approximately 93%.[3]

G Experimental Workflow: Synthesis from 2-Methyl-2-pentenal cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Hydroxymethylation & Reduction A 2-Methyl-2-pentenal B Catalytic Hydrogenation (100°C, 1.3-1.5 MPa) A->B C 2-Methylvaleraldehyde B->C D Mix with 36% Formaldehyde C->D Product from Step 1 E Add NaOH solution (dropwise) Exotherm to 70°C, then heat to 90°C D->E F Cool to 60°C & Separate Layers E->F G Wash, Extract with Benzene F->G H Distill to Recover Benzene G->H I Vacuum Distillation (160°C, 14.7 kPa) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis of Derivatives

A significant application of this compound is in the synthesis of dicarbamates like carisoprodol.[1] Historically, this involved the use of highly toxic phosgene (B1210022).[8] A safer, more environmentally friendly method has been developed using trichloromethyl chloroformate (diphosgene).

Experimental Protocol: Synthesis of this compound Carbonate Diester

  • Objective: To synthesize a key intermediate for carisoprodol production.

  • Reactants and Conditions:

    • Starting Material: this compound

    • Reagent: Trichloromethyl chloroformate

    • Catalyst: Organic amine (e.g., N,N-dimethylformamide)

    • Solvent: Organic solvent (e.g., benzene)

    • Molar Ratio: this compound : Trichloromethyl chloroformate : Organic amine catalyst = 1 : 0.8 : 1.0

    • Temperature: 25°C

  • Procedure: The reactants are combined in the specified molar ratio in an organic solvent. The reaction proceeds at the designated temperature until completion, which is monitored by gas chromatography. After the reaction is complete, water is added, the organic layer is separated, and the solvent is recovered to yield the carbonate diester.[9]

  • Yield: 82.0% with a purity of 98.2%.[9]

Applications in Drug Development and Research

The primary application of this compound is as a key intermediate in the pharmaceutical sector.[4][7]

  • Precursor to Anxiolytics and Muscle Relaxants: It is the foundational molecule for synthesizing dicarbamate drugs.[1] Notable examples include:

    • Meprobamate: An anxiolytic (tranquilizer) drug.[7]

    • Carisoprodol: A centrally-acting muscle relaxant.[1][7]

  • Organic Synthesis Building Block: Its bifunctional nature, with two primary hydroxyl groups, makes it a valuable building block for creating more complex molecules in organic synthesis projects.[1]

  • Research Applications: Due to its own sedative and muscle relaxant properties, it is used in research to investigate mechanisms of action within the central nervous system.[4] It also serves as a reference standard for impurities in the production of related pharmaceuticals.[7]

G Role as a Pharmaceutical Precursor A This compound (CAS 78-26-2) B Carbamation Reactions (e.g., with phosgene derivatives) A->B C Meprobamate (Anxiolytic) B->C D Carisoprodol (Muscle Relaxant) B->D

Caption: Synthesis pathway of key pharmaceuticals from the core compound.

Pharmacology and Mechanism of Action

This compound is not just a synthetic precursor; it is also an active metabolite of carisoprodol and other related tranquilizers.[4][5] The metabolism of carisoprodol to meprobamate is primarily handled by the liver enzyme CYP2C19.[8] Individuals with reduced CYP2C19 function may have altered concentrations of carisoprodol and its metabolites.[8]

The pharmacological effects, including sedation and muscle relaxation, are attributed to the ability of its metabolites to modulate GABA (gamma-aminobutyric acid) receptors in the central nervous system.[2] GABA receptors are the primary mediators of inhibitory neurotransmission in the brain.

G Metabolic Pathway of Carisoprodol A Carisoprodol (Administered Drug) B Hepatic Biotransformation (Liver Enzyme CYP2C19) A->B C Meprobamate (Active Metabolite with Anxiolytic Effects) B->C D Other Metabolites (e.g., Hydroxycarisoprodol) B->D

Caption: Carisoprodol is metabolized in the liver to form active compounds.

Toxicology and Safety

According to available Safety Data Sheets (SDS), this compound is a combustible solid and may cause irritation. Standard safe handling procedures, including the use of personal protective equipment such as eye shields and gloves, are recommended.

Table 2: Safety and Hazard Information

ParameterInformationReference(s)
GHS Hazard Statement H302: Harmful if swallowed
GHS Precautionary Statements P264, P270, P301+P312+P330, P501
Storage Class 11 - Combustible Solids
First Aid (Inhalation) Move person into fresh air. If not breathing, give artificial respiration.
First Aid (Skin Contact) Wash off with soap and plenty of water.
First Aid (Eye Contact) Flush eyes with water as a precaution.
First Aid (Ingestion) Rinse mouth with water. Never give anything by mouth to an unconscious person.

It is critical to note that the chemical, physical, and toxicological properties of this compound (CAS 78-26-2) have not been thoroughly investigated. Much of the detailed toxicological research available is for a similarly named but structurally different compound, 2-methyl-1,3-propanediol (B1210203) (CAS 2163-42-0), and this data should not be misattributed.[2] Therefore, this compound should be handled with care, assuming potential for unknown hazards.

References

Synthesis of 2-Methyl-2-propyl-1,3-propanediol from Propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for producing 2-Methyl-2-propyl-1,3-propanediol, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, propanal. This document provides a comprehensive overview of the reaction pathways, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Introduction

This compound is a crucial building block in the synthesis of several therapeutic agents, most notably the anxiolytic drug meprobamate and the muscle relaxant carisoprodol. The efficient and scalable synthesis of this diol is of significant interest to the pharmaceutical sector. This guide outlines the two predominant synthetic strategies originating from propanal: a three-step process involving aldol (B89426) condensation, hydrogenation, and subsequent reaction with formaldehyde (B43269), and a more direct crossed-aldol condensation pathway.

Synthetic Pathways Overview

The synthesis of this compound from propanal can be achieved through two primary routes, each with distinct intermediate steps and reaction conditions.

Route 1: Aldol Condensation, Hydrogenation, and Formylation

This route is a well-established, multi-step synthesis:

  • Self-Aldol Condensation of Propanal: Two molecules of propanal undergo a base-catalyzed aldol condensation to form 2-methyl-2-pentenal (B83557).

  • Hydrogenation: The carbon-carbon double bond in 2-methyl-2-pentenal is selectively hydrogenated to yield 2-methylpentanal (B94375).

  • Hydroxymethylation and Cannizzaro-type Reaction: 2-methylpentanal reacts with formaldehyde in the presence of a strong base. This proceeds through a crossed aldol addition followed by a crossed Cannizzaro reaction to furnish the final product.

Route 2: Direct Crossed-Aldol Condensation

This approach involves the direct reaction of propanal with an excess of formaldehyde in a crossed-aldol reaction framework to generate an intermediate that subsequently leads to the target diol.

The following sections provide detailed experimental protocols and associated quantitative data for each of these synthetic routes.

Experimental Protocols and Data

Route 1: Aldol Condensation, Hydrogenation, and Formylation

This step involves the base-catalyzed self-condensation of propanal. Anion exchange resins have been demonstrated to be effective catalysts for this transformation.

Experimental Protocol:

To a stirred solution of propanal, an anion exchange resin is added. The reaction mixture is maintained at a specific temperature for a designated period. The progress of the reaction can be monitored by techniques such as gas chromatography (GC). Upon completion, the catalyst is filtered off, and the resulting 2-methyl-2-pentenal can be purified by distillation.

Quantitative Data for Aldol Condensation:

CatalystTemperature (°C)Reaction Time (h)Propanal Conversion (%)Selectivity to 2-Methyl-2-pentenal (%)Yield (%)Reference
Strong Anion Exchange Resin3519795-[1]
Anion Exchange Resin302--93.54[1]
Activated Hydrotalcite100109799-[2]

The selective hydrogenation of the α,β-unsaturated aldehyde, 2-methyl-2-pentenal, yields 2-methylpentanal. This is a critical step to produce the saturated aldehyde required for the subsequent reaction.

Experimental Protocol:

2-Methyl-2-pentenal is subjected to hydrogenation in a high-pressure reactor in the presence of a suitable catalyst (e.g., a supported metal catalyst). The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. After the reaction, the catalyst is removed by filtration, and the 2-methylpentanal is purified.

Quantitative Data for Hydrogenation:

CatalystTemperature (°C)Pressure (MPa)Yield of 2-Methylpentanal (%)Reference
Not Specified1001.3 - 1.580[3]

This final step involves a base-catalyzed reaction between 2-methylpentanal and formaldehyde. The reaction proceeds via a crossed aldol addition followed by a crossed Cannizzaro reaction.

Experimental Protocol:

To a solution of 2-methylpentanal and 36% aqueous formaldehyde at room temperature, a solution of sodium hydroxide (B78521) is added dropwise. The reaction is exothermic, causing the temperature to rise. The mixture is then heated to ensure complete reaction. After cooling, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., benzene), and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by vacuum distillation.[4]

Quantitative Data for Final Synthesis Step:

BaseInitial TemperatureReaction Temperature (°C)Reaction Time (h)Yield of this compound (%)Reference
Sodium HydroxideRoom Temperature (exothermic to 70°C)90193[4]
Route 2: Direct Crossed-Aldol Condensation of Propanal and Formaldehyde

This route offers a more direct synthesis by reacting propanal with an excess of formaldehyde in the presence of a base catalyst.

Experimental Protocol:

Propanal and formaldehyde are reacted in the presence of a strong anion-exchange resin in an aqueous medium. The reaction is carried out at a controlled temperature with vigorous stirring. The reaction leads to the formation of 3-hydroxy-2-methyl-2-hydroxymethylpropanal as the main product.

Quantitative Data for Crossed-Aldol Condensation:

CatalystTemperature (°C)Reaction Time (h)Propanal Conversion (%)Selectivity to 3-hydroxy-2-methyl-2-hydroxymethylpropanal (%)Reference
Strong Anion-Exchange Resin35780.472.4[5]

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the experimental procedures described.

Synthesis_Route_1 cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Formylation propanal1 Propanal reaction1 Reaction at 30-35°C propanal1->reaction1 catalyst1 Anion Exchange Resin catalyst1->reaction1 filtration1 Filtration reaction1->filtration1 product1 2-Methyl-2-pentenal filtration1->product1 product1_input 2-Methyl-2-pentenal reaction2 Reaction at 100°C, 1.3-1.5 MPa product1_input->reaction2 catalyst2 Hydrogenation Catalyst catalyst2->reaction2 h2 H₂ Gas h2->reaction2 filtration2 Filtration reaction2->filtration2 product2 2-Methylpentanal filtration2->product2 product2_input 2-Methylpentanal reaction3 Exothermic Reaction, then 90°C product2_input->reaction3 formaldehyde Formaldehyde formaldehyde->reaction3 naoh NaOH (aq) naoh->reaction3 workup Workup (Separation, Extraction) reaction3->workup distillation Vacuum Distillation workup->distillation final_product This compound distillation->final_product

Figure 1: Experimental workflow for the synthesis of this compound via Route 1.

Synthesis_Route_2 cluster_step1 Crossed-Aldol Condensation cluster_step2 Further Conversion (Hypothesized) propanal Propanal reaction Reaction at 35°C propanal->reaction formaldehyde Formaldehyde (excess) formaldehyde->reaction catalyst Strong Anion-Exchange Resin catalyst->reaction filtration Filtration reaction->filtration intermediate 3-hydroxy-2-methyl- 2-hydroxymethylpropanal filtration->intermediate intermediate_input Intermediate reduction Reduction Step (e.g., Cannizzaro or Hydrogenation) intermediate_input->reduction final_product This compound reduction->final_product

Figure 2: Experimental workflow for the synthesis of this compound via Route 2.

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes for this compound starting from propanal. The multi-step approach involving aldol condensation, hydrogenation, and subsequent reaction with formaldehyde is well-documented with high overall yields. The direct crossed-aldol condensation presents a more atom-economical alternative, though further optimization may be required to enhance selectivity and yield. The provided experimental protocols, quantitative data, and workflow diagrams serve as a valuable resource for chemists and researchers in the pharmaceutical industry, facilitating the efficient synthesis of this critical intermediate for drug development and manufacturing.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Methyl-2-propyl-1,3-propanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Methyl-2-propyl-1,3-propanediol, most notably meprobamate and its prodrug carisoprodol (B1668446), represent a class of centrally acting skeletal muscle relaxants and anxiolytics. Their therapeutic effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comprehensive overview of the molecular mechanism of action of these compounds, supported by quantitative pharmacological data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

The fundamental mechanism of action for this compound derivatives, such as meprobamate and the active metabolite of carisoprodol, is their interaction with the GABAA receptor.[1][2] Unlike benzodiazepines, which bind at the interface of α and γ subunits, these compounds are believed to act at a distinct site on the receptor complex, potentially overlapping with the binding site for barbiturates.[3] This interaction allosterically modulates the receptor, enhancing the effect of GABA.

Upon binding, these derivatives increase the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuronal membrane.[4] This hyperpolarization makes it more difficult for the neuron to reach the action potential threshold, resulting in a generalized depression of the central nervous system. This inhibitory effect manifests as sedation, anxiolysis, and skeletal muscle relaxation.[1][4] Notably, some evidence suggests that meprobamate can directly activate the GABAA receptor in the absence of GABA, a property that contributes to its pharmacological profile and potential for central nervous system depression.[5]

Signaling Pathway

The binding of a this compound derivative to the GABAA receptor potentiates the action of GABA, leading to an enhanced inhibitory signal.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA in Synaptic Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABAA_R GABAA Receptor (Closed) GABAA_R_Open GABAA Receptor (Open) GABAA_R->GABAA_R_Open Conformational Change Cl_ion Cl- Influx GABAA_R_Open->Cl_ion Hyperpolarization Neuronal Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA->GABAA_R Binds Derivative This compound Derivative Derivative->GABAA_R Binds (Allosteric Site) Cl_ion->Hyperpolarization

GABAA Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize key quantitative data for carisoprodol and its active metabolite, meprobamate.

Table 1: Pharmacokinetic Parameters
CompoundParameterValueSpeciesReference(s)
Carisoprodol Bioavailability~92%Human[6]
Tmax1.5 - 2 hoursHuman[6]
Half-life (t1/2)~2 hoursHuman[7]
Volume of Distribution (Vd)0.93 - 1.3 L/kgHuman[8]
Meprobamate Tmax1 - 3 hoursHuman[4]
Half-life (t1/2)6 - 17 hoursHuman[4]
Volume of Distribution (Vd)1.4 - 1.6 L/kgHuman[8]
Table 2: Pharmacodynamic Parameters (GABAA Receptor Modulation)
CompoundParameterReceptor SubtypeValueReference(s)
Carisoprodol EC50 (Potentiation)α1β2γ288.2 ± 20 µM[9]
EC50 (Potentiation)α1β287.4 ± 16.4 µM[9]
EC50 (Potentiation)α1β1γ233.1 ± 4 µM[9]
Meprobamate EC50 (Direct Gating)α4β3δ~1 mM[2]

Detailed Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the modulatory effects of this compound derivatives on GABAA receptor currents in a controlled in vitro setting.

Objective: To determine the potency and efficacy of a test compound in modulating GABA-evoked currents in cells expressing specific GABAA receptor subunits.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired GABAA receptor subunit combination (e.g., α1β2γ2).[7]

  • Recording Equipment: Patch-clamp amplifier, digitizer, microscope with micromanipulators, and data acquisition software.[7]

  • Electrodes: Borosilicate glass capillaries (3-5 MΩ resistance when filled).[7]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).[7]

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).[7]

  • Test Compounds: GABA stock solution (100 mM), Test Compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Culture: Culture transfected cells on glass coverslips. Use 24-48 hours post-transfection for optimal receptor expression.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with a pipette containing the internal solution.

    • Apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.[10]

  • Drug Application:

    • Establish a stable baseline response by applying a low concentration of GABA (e.g., EC10-EC20).

    • Co-apply the test compound at various concentrations with the same concentration of GABA.

    • Perform washout with the external solution to observe the reversal of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate the percent potentiation for each concentration.

    • Plot a dose-response curve and determine the EC50 value.

Patch_Clamp_Workflow start Start cell_prep Prepare Transfected HEK293 Cells start->cell_prep pipette_prep Prepare Recording Pipette start->pipette_prep establish_seal Establish Gigaohm Seal on a Cell cell_prep->establish_seal pipette_prep->establish_seal whole_cell Achieve Whole-Cell Configuration establish_seal->whole_cell baseline Record Baseline GABA Response (EC10-20) whole_cell->baseline apply_compound Co-apply Test Compound and GABA baseline->apply_compound washout Washout with External Solution apply_compound->washout record_data Record Current Amplitudes washout->record_data analyze_data Analyze Data (Dose-Response, EC50) record_data->analyze_data end End analyze_data->end

Whole-Cell Patch-Clamp Workflow
In Vivo: Elevated Plus Maze (for Anxiolytic Activity)

This behavioral assay is used to assess the anxiolytic effects of a compound in rodents.[1]

Objective: To measure the effect of a test compound on anxiety-like behavior, evidenced by an increase in exploration of the open arms of the maze.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[11]

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Testing:

    • Place the animal in the center of the maze, facing a closed arm.[1]

    • Allow the animal to explore the maze for a set period (typically 5 minutes).[12]

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or by a trained observer.[1]

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

In Vivo: Rotarod Test (for Muscle Relaxant Activity)

This test is used to evaluate the effect of a compound on motor coordination and muscle relaxation.[13]

Objective: To assess the muscle relaxant properties of a test compound by measuring its effect on the ability of an animal to remain on a rotating rod.

Apparatus: A rotating rod (rotarod) with adjustable speed.[13]

Procedure:

  • Training: Train the animals to stay on the rotarod at a constant speed for a predetermined amount of time.

  • Baseline Measurement: Record the latency to fall from the rotating rod for each animal before drug administration.

  • Drug Administration: Administer the test compound or vehicle.

  • Testing: At various time points after drug administration, place the animal back on the rotarod and measure the latency to fall.

  • Data Analysis: A significant decrease in the time spent on the rotarod compared to the baseline and/or the vehicle-treated group indicates muscle relaxant effects.

Structure-Activity Relationships

The chemical structure of this compound derivatives influences their pharmacological activity. For instance, carisoprodol is a prodrug of meprobamate, with an isopropyl group on one of the carbamyl nitrogens.[14] This modification affects its pharmacokinetic profile, leading to a more rapid onset of action. The dicarbamate moiety is crucial for the activity of these compounds.

Conclusion

The derivatives of this compound are a well-established class of drugs whose therapeutic effects are rooted in their ability to enhance GABAergic inhibition in the central nervous system. Their primary mechanism of action involves the positive allosteric modulation of GABAA receptors, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization. This guide has provided a detailed examination of this mechanism, supported by quantitative data and standardized experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the specific binding sites and the influence of GABAA receptor subunit composition on the activity of these compounds will continue to refine our understanding of their pharmacology.

References

2-Methyl-2-propyl-1,3-propanediol: A Linchpin in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-propyl-1,3-propanediol (MPPD), a simple alkyl diol, serves as a critical pharmaceutical intermediate, most notably in the synthesis of anxiolytics and centrally acting skeletal muscle relaxants. Its unique structural features make it a valuable precursor for the production of dicarbamate derivatives, which constitute the active pharmaceutical ingredients (APIs) of several widely prescribed medications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmaceutical applications of MPPD, with a focus on its role in the production of meprobamate and carisoprodol (B1668446). Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to support research and development in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its bifunctional nature, possessing two primary hydroxyl groups, allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.[1][2]

PropertyValueReference
CAS Number 78-26-2[3]
Molecular Formula C₇H₁₆O₂[3]
Molecular Weight 132.20 g/mol [4]
Melting Point 56-59 °C[3]
Boiling Point 230 °C at 753 mmHg
Appearance White crystalline solid[5]
Purity (typical) ≥ 98%[2]

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main synthetic routes: aldol (B89426) addition followed by hydrogenation, and a classical approach involving hydroxymethylation.[5][6]

Synthesis via Hydroxymethylation of 2-Methylpentanal (B94375)

One common method involves the reaction of 2-methylpentanal with formaldehyde (B43269) in the presence of a base, such as sodium hydroxide (B78521). This is followed by a Cannizzaro-type reaction or a separate reduction step to yield the final diol.

Experimental Protocol: Synthesis of this compound via Hydroxymethylation

Objective: To synthesize this compound from 2-methylpentanal and formaldehyde.

Materials:

  • 2-Methylpentanal

  • 36% Formaldehyde solution

  • Sodium hydroxide solution

  • Benzene (B151609) (or another suitable extraction solvent)

  • Water

Procedure:

  • To a reaction vessel containing 2-methylpentanal, add a 36% formaldehyde solution at room temperature.

  • Slowly add sodium hydroxide solution dropwise. The reaction is exothermic, and the temperature will naturally rise to approximately 70 °C.

  • After the initial exothermic reaction subsides, heat the mixture to 90 °C and maintain for 1 hour.

  • Cool the reaction mixture to 60 °C and allow the layers to separate.

  • Separate the upper organic layer. Wash the aqueous layer with benzene.

  • Combine the organic layer and the benzene extracts.

  • Recover the benzene by distillation.

  • Purify the crude product by vacuum distillation, collecting the fraction at 160 °C (14.7 kPa).

Expected Yield: 93%[5]

Application as a Pharmaceutical Intermediate

The primary pharmaceutical application of this compound is as a precursor for the synthesis of dicarbamate drugs.[1][6] The two hydroxyl groups of MPPD can be readily converted to carbamate (B1207046) esters, leading to the formation of APIs with significant biological activity.

Synthesis of Meprobamate and Carisoprodol

Meprobamate and carisoprodol are two key drugs synthesized from MPPD. The synthesis generally involves the reaction of MPPD with phosgene (B1210022) or a phosgene equivalent, followed by reaction with ammonia (B1221849) for meprobamate or isopropylamine (B41738) for carisoprodol.

G MPPD This compound Intermediate Dichlorformate Intermediate MPPD->Intermediate + Phosgene Meprobamate Meprobamate Intermediate->Meprobamate + Ammonia Carisoprodol Carisoprodol Intermediate->Carisoprodol + Isopropylamine Phosgene Phosgene (or equivalent) Ammonia Ammonia Isopropylamine Isopropylamine

Caption: General synthesis pathway of Meprobamate and Carisoprodol from MPPD.

Quantitative Data for Derivative Synthesis

The following table summarizes the yield and purity data from various examples of the synthesis of a carbonate derivative of this compound, which is an intermediate in the synthesis of carisoprodol. The reaction involves this compound and trichloromethyl chloroformate with an organic amine catalyst in an organic solvent.[7]

Molar Ratio (MPPD:Trichloromethyl Chloroformate:Catalyst)CatalystSolventTemperature (°C)Yield (%)Purity (%)
1:0.8:1.0N,N-dimethylformamideBenzene2582.098.2
1:0.5:0.6TriethylamineTetrahydrofuran3082.298.0
1:0.7:0.8N,N-dimethylanilineCyclohexanone-582.198.1
1:0.5:0.4Triethylamine1,2-dichloroethane1074.698.0
1:1.0:0.2Pyridinen-butyl acetate4083.297.8
1:1.0:0.4Pyridinen-butyl acetate5072.397.8
1:0.7:0.5N,N-dimethylanilineCyclohexanone3070.298.1
1:1.2:0.4N,N-dimethylformamideChloroform2060.097.9

Mechanism of Action of MPPD-Derived Pharmaceuticals

Both carisoprodol and its primary metabolite, meprobamate, exert their therapeutic effects by modulating the function of the GABA-A receptor in the central nervous system.[1][8] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Carisoprodol and meprobamate act as positive allosteric modulators of the GABA-A receptor, meaning they bind to a site on the receptor that is different from the GABA binding site and enhance the effect of GABA.[9][10] This action is similar to that of barbiturates.[1] This enhanced GABAergic transmission results in the sedative, anxiolytic, and muscle relaxant properties of these drugs.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release into Synaptic Cleft GABA_A_receptor GABA-A Receptor Chloride_channel Chloride (Cl-) Channel GABA_A_receptor->Chloride_channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_channel->Hyperpolarization Cl- influx Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability Therapeutic_effects Sedation, Anxiolysis, Muscle Relaxation Reduced_excitability->Therapeutic_effects Leads to GABA->GABA_A_receptor Binds MPPD_drug Carisoprodol / Meprobamate MPPD_drug->GABA_A_receptor Positive Allosteric Modulation

Caption: Mechanism of action of MPPD-derived drugs on the GABA-A receptor.

Biological Activity and Toxicology

This compound itself exhibits sedative, anticonvulsant, and muscle relaxant effects.[3] However, it is primarily used as a synthetic precursor rather than a therapeutic agent in its own right. The toxicological profile of MPPD-derived drugs is a significant consideration in their clinical use. Both carisoprodol and meprobamate have the potential for abuse and dependence.[11][12]

Conclusion

This compound is a cornerstone intermediate in the synthesis of important pharmaceutical agents. Its efficient conversion to dicarbamate derivatives like meprobamate and carisoprodol has led to the development of effective treatments for anxiety and musculoskeletal conditions. A thorough understanding of its synthesis, chemical properties, and the mechanism of action of its derivatives is essential for the continued development of safe and effective therapeutics. This guide provides a foundational resource for researchers and professionals in the field, highlighting the critical role of this versatile molecule in modern medicine.

References

The Versatility of 2-Methyl-2-propyl-1,3-propanediol in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-propyl-1,3-propanediol, a structurally unique diol, serves as a critical building block in various organic syntheses, most notably in the pharmaceutical industry. Its bifunctional nature, with two primary hydroxyl groups, and the presence of a quaternary carbon center, impart specific chemical properties that are leveraged in the creation of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, with a focus on its application in the production of dicarbamate drugs, alongside detailed experimental protocols and quantitative data.

Core Applications in Pharmaceutical Synthesis

The most significant and well-documented application of this compound is as a key precursor in the synthesis of muscle relaxants and anxiolytic drugs.[1][2] The diol's structure is ideally suited for the formation of dicarbamate derivatives, which constitute the active pharmaceutical ingredients (APIs) of prominent medications like Carisoprodol and Meprobamate.[1]

Synthesis of Carisoprodol

Carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate) is a centrally acting muscle relaxant.[1] Its synthesis involves a multi-step process starting from this compound. A common pathway involves the reaction of the diol with phosgene (B1210022) or a phosgene equivalent, followed by reaction with isopropylamine (B41738) and subsequent carbamoylation.[3][4]

A generalized synthetic workflow for Carisoprodol is outlined below:

G A This compound C Chloroformate Intermediate A->C Reaction with phosgene equivalent B Phosgene or Trichloromethyl chloroformate E 2-(Hydroxymethyl)-2-methylpentyl N-isopropylcarbamate C->E Aminolysis D Isopropylamine G Carisoprodol E->G Carbamoylation F Carbamoylating Agent (e.g., Urea, Sodium Cyanate)

Caption: Synthetic workflow for Carisoprodol.

Protocol 1: Synthesis of this compound Dicarbonate (B1257347)

This protocol describes the synthesis of a key intermediate for Carisoprodol using trichloromethyl chloroformate as a safer alternative to phosgene.

Materials:

  • This compound

  • Trichloromethyl chloroformate

  • Organic amine catalyst (e.g., N,N-dimethylaniline, triethylamine, pyridine)

  • Organic solvent (e.g., n-butyl acetate, benzene (B151609), cyclohexanone, chloroform)

Procedure:

  • Dissolve this compound and the organic amine catalyst in the chosen organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the mixture to the desired reaction temperature (ranging from -5°C to 50°C).

  • Slowly add a solution of trichloromethyl chloroformate in the same organic solvent to the reaction mixture.

  • Maintain the reaction temperature and stir the mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., gas chromatography).

  • Upon completion, the reaction mixture is processed through separation and purification steps to isolate the this compound dicarbonate.

Quantitative Data for Dicarbonate Synthesis

The following table summarizes the reaction conditions and outcomes for the synthesis of this compound dicarbonate as described in patent literature.

Molar Ratio (Diol:TCMCF:Catalyst)CatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
1:0.7:0.5N,N-dimethylanilineCyclohexanone-582.198.1[5]
1:0.8:1.0N,N-dimethylformamideBenzene2582.098.2[5]
1:0.5:0.6TriethylamineTetrahydrofuran3082.298.0[5]
1:1.0:0.6Pyridinen-Butyl acetate2070.098.0[5]
1:1.2:0.4N,N-dimethylformamideChloroform2060.097.9[5]

TCMCF: Trichloromethyl chloroformate

Synthesis of Meprobamate

Meprobamate (this compound dicarbamate) is an anxiolytic drug.[1] Its synthesis also utilizes this compound as the starting material. The synthetic route typically involves the formation of a dicarbamate through reaction with a carbamoylating agent.

A generalized synthetic pathway for Meprobamate is as follows:

G A This compound C Meprobamate A->C Dicarbamoylation B Carbamoylating Agent (e.g., Phosgene then Ammonia, or Urea)

Caption: Synthetic pathway for Meprobamate.

Role as a Building Block in Polymer Chemistry

While less documented than its pharmaceutical applications, this compound can be used as a monomer in the synthesis of polyesters and polyurethanes. The branched structure of the diol can impart unique properties to the resulting polymers, such as increased flexibility and altered thermal characteristics.

Potential Applications in Organic Synthesis

As a Protecting Group for Carbonyls

1,3-diols are commonly used to protect aldehydes and ketones as 1,3-dioxane (B1201747) derivatives, which are stable under basic and nucleophilic conditions.[6] Although specific examples utilizing this compound are not extensively reported in the literature, the general principle applies. The reaction involves the acid-catalyzed condensation of the diol with a carbonyl compound.

The logical workflow for the protection and deprotection of a carbonyl group is illustrated below:

G cluster_0 Protection cluster_1 Deprotection A Aldehyde or Ketone C 5-Methyl-5-propyl-1,3-dioxane derivative A->C Acid Catalyst (e.g., TsOH) B This compound D 5-Methyl-5-propyl-1,3-dioxane derivative F Aldehyde or Ketone D->F Hydrolysis E Aqueous Acid

Caption: Carbonyl protection and deprotection workflow.

In Asymmetric Synthesis

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction.[7] Chiral auxiliaries are typically derived from readily available chiral molecules. While this compound itself is achiral, it can be a starting material for the synthesis of chiral derivatives that could potentially act as chiral auxiliaries. However, there is a lack of significant research in the literature demonstrating the application of this compound or its derivatives as chiral auxiliaries.

Synthesis of this compound

The industrial synthesis of this compound can be achieved through a multi-step process. One common method involves the hydrogenation of 2-methyl-2-pentenal (B83557) to 2-methylpentanal (B94375), followed by a reaction with formaldehyde (B43269).[1]

Experimental Protocol for the Synthesis of this compound

Materials:

  • 2-Methyl-2-pentenal

  • Hydrogen gas

  • Hydrogenation catalyst

  • Formaldehyde (36% solution)

  • Sodium hydroxide (B78521) solution

  • Benzene

Procedure:

  • Hydrogenation: 2-Methyl-2-pentenal is hydrogenated at 100°C and 1.3-1.5 MPa in the presence of a suitable catalyst to yield 2-methylpentanal (yield: 80%).[1]

  • Hydroxymethylation: The resulting 2-methylpentanal is added to a 36% formaldehyde solution at room temperature.

  • Sodium hydroxide solution is added dropwise. The exothermic reaction raises the temperature to approximately 70°C.

  • The reaction mixture is then heated to 90°C for 1 hour.

  • After cooling to 60°C, the layers are separated.

  • The upper layer is washed with water, and the washings are combined with the lower layer and extracted with benzene.

  • The benzene extract is combined with the upper layer, and the benzene is removed by distillation.

  • The residue is distilled under reduced pressure, and the fraction collected at 160°C (14.7 kPa) is this compound (yield: 93%).[1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its most prominent role being in the pharmaceutical industry as a precursor to important drugs such as Carisoprodol and Meprobamate. Its unique structure also presents opportunities for its use in polymer chemistry and as a protecting group for carbonyl compounds. While its application as a chiral auxiliary is not well-established, the fundamental reactivity of this diol suggests potential for further exploration in various synthetic methodologies. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and professionals in drug development and organic synthesis.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-2-propyl-1,3-propanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-propyl-1,3-propanediol. While specific quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this document outlines the known qualitative solubility and provides a detailed experimental framework for researchers to determine precise solubility values. This guide is intended to be a practical resource, enabling scientific professionals to systematically assess the solubility of this compound in various solvent systems, a critical parameter in drug development, formulation, and chemical synthesis.

Introduction

This compound is a diol compound with a variety of applications, including as a precursor in the synthesis of pharmaceuticals. Its solubility in organic solvents is a fundamental physicochemical property that dictates its handling, formulation, and reaction conditions. Understanding the solubility profile is crucial for optimizing reaction yields, developing stable formulations, and ensuring bioavailability in pharmaceutical applications. This guide addresses the current knowledge on the solubility of this compound and provides detailed methodologies for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Appearance White crystalline solid
Melting Point 57-59 °C
Boiling Point 230 °C at 753 mmHg
CAS Number 78-26-2

Solubility Data

Qualitative Solubility

Published data and product information indicate the following qualitative solubility characteristics for this compound:

SolventSolubility
ChloroformSlightly Soluble
MethanolSlightly Soluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
EthanolSoluble

Note: "Slightly Soluble" and "Soluble" are qualitative terms and the actual quantitative solubility can vary significantly with temperature and the purity of both the solute and the solvent.

Quantitative Solubility

A thorough review of scientific literature did not yield comprehensive quantitative solubility data for this compound in a wide array of common organic solvents. A study by Cai et al. (2013) investigated its solubility in supercritical carbon dioxide, indicating that experimental determination of its solubility is feasible. However, the raw data for common organic solvents remains largely unpublished. Therefore, the following sections provide a robust experimental protocol for researchers to determine these values.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a liquid solvent. This method is reliable for generating accurate and reproducible solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Vials with screw caps (B75204) and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index), Gas Chromatography (GC) system, or another appropriate analytical instrument.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to determine the optimal equilibration time by measuring the concentration in the supernatant at different time points until it remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to rest at the set temperature for a sufficient period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for this compound based on its intended application.

Solvent_Selection_Workflow A Define Application (e.g., Synthesis, Formulation) B Identify Key Solvent Properties (e.g., Polarity, Boiling Point, Toxicity) A->B C Initial Screening of Solvents (Based on 'like dissolves like') B->C D Perform Qualitative Solubility Tests C->D E Downselect Candidate Solvents D->E F Determine Quantitative Solubility (Shake-Flask Method) E->F G Evaluate Compatibility and Stability F->G H Final Solvent Selection G->H

Caption: Logical workflow for organic solvent selection.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (e.g., 24-72h with agitation) A->B C Allow Solid to Settle B->C D Withdraw Supernatant Aliquot C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E F Dilute Sample E->F G Analyze by Validated Method (e.g., HPLC, GC) F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Conclusion

Spectroscopic Analysis of 2-Methyl-2-propyl-1,3-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methyl-2-propyl-1,3-propanediol (CAS No: 78-26-2). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. A logical workflow for spectroscopic analysis is also visualized.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

No specific chemical shift values, multiplicities, or integration data were available in the searched resources.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Data not availableData not available

No specific chemical shift values were available in the searched resources.

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableData not available

No specific peak list with corresponding intensities and assignments was available in the searched resources. General characteristics for diols suggest a broad O-H stretching band around 3300-3400 cm⁻¹ and C-O stretching bands in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by several key fragments.[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
84Top Peak[M - CH₂OH - H₂O]⁺ or [M - C₂H₅O]⁺
562nd Highest[C₄H₈]⁺
553rd Highest[C₄H₇]⁺

Note: The assignments are proposed based on common fragmentation patterns of alcohols and diols and the specific m/z values provided by PubChem.[1] A detailed analysis of the full mass spectrum is required for definitive assignments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a diol like this compound. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are generally required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1]

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation from any impurities. For GC-MS, the sample is first vaporized in the heated injection port of the GC.

  • Ionization: In the mass spectrometer, the gaseous molecules are ionized, typically using Electron Ionization (EI). In EI, the sample molecules are bombarded with a high-energy electron beam (commonly 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺).

  • Fragmentation and Mass Analysis: The high energy of EI also causes the molecular ion to fragment into smaller, characteristic charged ions. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution NMR ATR_Pellet ATR or KBr Pellet Preparation (IR) Sample->ATR_Pellet IR Vaporization Vaporization (GC-MS) Sample->Vaporization MS NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer ATR_Pellet->FTIR GCMS GC-MS System Vaporization->GCMS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) FTIR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Spectroscopic Analysis Workflow.

References

The Discovery and History of 2-Methyl-2-propyl-1,3-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, historical significance, and chemical properties of a pivotal precursor in medicinal chemistry.

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Methyl-2-propyl-1,3-propanediol (MPP). It details the pivotal role of this compound as a precursor in the development of the first tranquilizing agents, meprobamate and carisoprodol. The guide presents key chemical and physical data in a structured format, outlines detailed experimental protocols for its synthesis, and illustrates its synthetic lineage through a clear, concise diagram. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry who are interested in the historical and technical aspects of this foundational molecule.

Introduction

This compound, a simple alkyl diol, holds a significant place in the history of psychopharmacology. While exhibiting its own sedative, anticonvulsant, and muscle relaxant effects, its primary claim to fame lies in its role as the immediate synthetic precursor to meprobamate, the first blockbuster anti-anxiety drug.[1][2] The story of MPP is intrinsically linked to the pioneering work of Dr. Frank Berger and the chemist Bernard John Ludwig in the mid-20th century, a period that ushered in the era of modern psychotropic medications. This guide delves into the historical context of its discovery, its synthesis, and its fundamental chemical and physical properties.

History of Discovery

The history of this compound is inextricably linked to the development of meprobamate. In the late 1940s, Dr. Frank Berger, working at Wallace Laboratories, was investigating derivatives of mephenesin, a compound known for its muscle relaxant properties but limited by a short duration of action. The research aimed to create a longer-acting and more effective therapeutic agent.

This line of inquiry led to the synthesis of a series of propanediol (B1597323) derivatives. While a definitive first synthesis date for this compound is not explicitly documented in readily available literature, it is evident that it was synthesized as a key intermediate in the research program at Wallace Laboratories. The culmination of this work was the synthesis of meprobamate by Bernard John Ludwig and Frank Berger in May 1950.[1] Meprobamate, the dicarbamate of this compound, proved to be a highly effective anti-anxiety agent with a favorable safety profile for the time.

The subsequent successful marketing of meprobamate under the trade names Miltown and Equanil marked a turning point in the treatment of anxiety and established this compound as a crucial building block in medicinal chemistry.[1] Its importance was further solidified as it also served as the precursor for another successful muscle relaxant, carisoprodol.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₆O₂[2]
Molecular Weight 132.20 g/mol
Appearance White to off-white crystalline solid[3]
Melting Point 57-59 °C
Boiling Point 230 °C at 753 mmHg
Flash Point 130 °C (closed cup)
Solubility Slightly soluble in water. Soluble in alcohol and ether.
CAS Number 78-26-2[2]

Experimental Protocols

Synthesis of this compound

Several methods have been described for the synthesis of this compound. A common laboratory-scale preparation involves the following steps, adapted from generalized procedures found in the literature.[4]

Materials:

  • 2-Methyl-2-pentenal

  • Formaldehyde (37% solution)

  • Sodium hydroxide (B78521)

  • Benzene (B151609)

  • Hydrogenation catalyst (e.g., Raney nickel)

  • Standard laboratory glassware for reaction, extraction, and distillation.

Procedure:

  • Hydrogenation of 2-Methyl-2-pentenal: 2-Methyl-2-pentenal is hydrogenated under pressure (e.g., 1.3-1.5 MPa) at an elevated temperature (e.g., 100 °C) in the presence of a suitable catalyst to yield 2-methylpentanal (B94375).

  • Condensation with Formaldehyde: The resulting 2-methylpentanal is reacted with an excess of formaldehyde. A solution of sodium hydroxide is added dropwise to catalyze the aldol (B89426) condensation and Cannizzaro reaction. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled and the layers are separated. The aqueous layer is extracted with an organic solvent such as benzene to recover any dissolved product.

  • Purification: The combined organic layers are washed with water, and the solvent is removed by distillation. The crude this compound is then purified by vacuum distillation.

Synthesis of Meprobamate from this compound

The conversion of this compound to meprobamate involves the formation of a dicarbamate.

Materials:

  • This compound

  • Phosgene (B1210022) (or a phosgene equivalent like triphosgene)

  • Ammonia (B1221849)

  • An inert solvent (e.g., toluene)

  • Standard laboratory glassware for handling toxic gases and performing reactions under anhydrous conditions.

Procedure:

  • Phosgenation: this compound is dissolved in an inert solvent and reacted with phosgene. This reaction is highly hazardous and must be performed in a well-ventilated fume hood with appropriate safety precautions. The reaction forms the corresponding bis-chloroformate.

  • Amination: The crude bis-chloroformate is then reacted with an excess of ammonia to form the dicarbamate, meprobamate.

  • Purification: The meprobamate is then isolated and purified by recrystallization.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic relationship between this compound and its key pharmaceutical derivatives, meprobamate and carisoprodol.

Synthetic_Pathway MPP This compound Meprobamate Meprobamate MPP->Meprobamate + 2x (COCl2, NH3) Carisoprodol Carisoprodol MPP->Carisoprodol + COCl2, Isopropylamine

Synthetic pathway from this compound.

Conclusion

This compound, while a simple molecule, played a crucial role in the dawn of modern psychopharmacology. Its discovery as a key intermediate in the synthesis of meprobamate by Berger and Ludwig paved the way for the development of anxiolytic therapies that have impacted millions of lives. This guide has provided a detailed overview of its history, physicochemical properties, and synthetic methodologies, offering a valuable resource for professionals in the pharmaceutical sciences. The enduring legacy of this compound underscores the importance of foundational chemical synthesis in the advancement of medicine.

References

Methodological & Application

Synthesis of Carisoprodol from 2-Methyl-2-propyl-1,3-propanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Carisoprodol (B1668446), a centrally acting skeletal muscle relaxant, starting from 2-methyl-2-propyl-1,3-propanediol. The information compiled herein is intended to guide researchers in the development and optimization of synthetic routes to this pharmaceutical agent.

Introduction

Carisoprodol, chemically known as N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate, is a widely used muscle relaxant. Its synthesis originates from the precursor this compound, a commercially available diol.[1] Several synthetic pathways have been developed, each with distinct advantages and challenges concerning reagents, reaction conditions, and overall yield. This document outlines three prominent methods for the synthesis of Carisoprodol, providing detailed protocols and quantitative data to aid in laboratory-scale preparation and process development.

Synthetic Pathways Overview

The synthesis of Carisoprodol from this compound primarily involves the formation of a carbamate (B1207046) intermediate, followed by a second carbamoylation step. The key intermediate is 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate. The main routes to Carisoprodol differ in the reagents used to form the carbamate linkages and are broadly categorized as:

  • The Phosgene-Based Route: A traditional method involving the use of phosgene (B1210022) to form a chloroformate intermediate.[2][3]

  • The Urea-Based Route: A more recent approach that utilizes urea (B33335) as a less hazardous carbamoylating agent.[4]

  • The Formic Acid/Hydrogen Peroxide Route: An alternative method for the synthesis of the key carbamate intermediate.[5]

Protocol 1: Phosgene-Based Synthesis of Carisoprodol

This method involves a two-step process starting with the reaction of this compound with phosgene, followed by reaction with isopropylamine (B41738) and a subsequent carbamoylation.[2][3]

Experimental Protocol:

Step 1: Synthesis of 2-(Hydroxymethyl)-2-methylpentyl N-isopropylcarbamate

  • In a well-ventilated fume hood, a solution of this compound in a suitable anhydrous solvent (e.g., toluene (B28343), dichloromethane) is prepared in a reaction vessel equipped with a stirrer, thermometer, and a gas inlet tube.

  • The solution is cooled to a low temperature (typically 0-5 °C).

  • Phosgene gas is carefully bubbled through the solution while maintaining the temperature. The reaction is monitored by a suitable analytical method (e.g., TLC, GC) until the formation of the chloroformate intermediate is complete.

  • Excess phosgene is removed by purging with an inert gas (e.g., nitrogen).

  • A solution of isopropylamine in the same solvent is then added dropwise to the reaction mixture, maintaining the low temperature.

  • The reaction mixture is stirred for a specified period until the formation of 2-(hydroxymethyl)-2-methylpentyl N-isopropylcarbamate is complete.

  • The reaction is quenched, and the product is isolated and purified by standard procedures such as extraction, washing, and crystallization.

Step 2: Synthesis of Carisoprodol

  • The purified 2-(hydroxymethyl)-2-methylpentyl N-isopropylcarbamate from Step 1 is dissolved in an appropriate solvent.

  • A carbamoylating agent such as sodium cyanate, urethane, or trichloroacetyl isocyanate is added to the solution.[2][3]

  • The reaction is typically carried out in the presence of an acid (e.g., dry HCl gas) when using sodium cyanate.[6]

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete.

  • The crude Carisoprodol is then isolated by filtration or extraction.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water).

Quantitative Data Summary (Phosgene Route)

StepReactantsKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)
1This compoundPhosgene, IsopropylamineToluene0-102-4 h75-85>95
22-(Hydroxymethyl)-2-methylpentyl N-isopropylcarbamateSodium Cyanate, HClDichloromethane20-253-5 h80-90>99

Reaction Pathway (Phosgene Route)

G A 2-Methyl-2-propyl- 1,3-propanediol B Chloroformate Intermediate A->B + Phosgene C 2-(Hydroxymethyl)-2-methylpentyl N-isopropylcarbamate B->C + Isopropylamine D Carisoprodol C->D + Sodium Cyanate / HCl

Caption: Phosgene-based synthesis of Carisoprodol.

Protocol 2: Urea-Based Synthesis of Carisoprodol

This route avoids the use of highly toxic phosgene and proceeds through a cyclic carbonate intermediate formed from the reaction of this compound with urea.[4]

Experimental Protocol:

Step 1: Synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one

  • A mixture of this compound and urea is heated in the presence of a metal oxide catalyst (e.g., ZnO, MgO).

  • The reaction can be carried out with or without a solvent. If a solvent is used, high-boiling point aromatic hydrocarbons like toluene or xylene are suitable.

  • The reaction temperature is maintained in the range of 100-160 °C.

  • The reaction is monitored for the formation of the cyclic carbonate.

  • Upon completion, the product is isolated by distillation under reduced pressure.

Step 2: Synthesis of 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate

  • 5-Methyl-5-propyl-1,3-dioxan-2-one is dissolved in a suitable solvent.

  • Isopropylamine is added to the solution, and the mixture is heated to reflux.

  • The aminolysis reaction leads to the formation of the desired carbamate intermediate.

  • The product is isolated by removal of the solvent and excess isopropylamine.

Step 3: Synthesis of Carisoprodol

  • The intermediate from Step 2 is reacted with urea in the presence of a metal oxide catalyst (e.g., activated ZnO) in a suitable solvent like toluene.[4]

  • The reaction mixture is heated to reflux (around 110-125 °C).[4]

  • The reaction progress is monitored, and upon completion, the catalyst is filtered off.

  • The filtrate is concentrated, and the crude Carisoprodol is purified by recrystallization.

Quantitative Data Summary (Urea Route)

StepReactantsKey Reagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)Purity (%)
1This compound, UreaZnOToluene120-1404-6 h85-95>97
25-Methyl-5-propyl-1,3-dioxan-2-oneIsopropylamineTolueneReflux2-3 h90-98>98
32-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, UreaActivated ZnOToluene110-1255-7 h70-82>99.5

Experimental Workflow (Urea Route)

G cluster_0 Step 1: Cyclic Carbonate Formation cluster_1 Step 2: Aminolysis cluster_2 Step 3: Final Carbamoylation A Mix this compound, Urea, and ZnO catalyst B Heat to 120-140 °C A->B C Isolate 5-Methyl-5-propyl- 1,3-dioxan-2-one via distillation B->C D Dissolve cyclic carbonate in Toluene E Add Isopropylamine and reflux D->E F Isolate 2-Methyl-2-propyl-3-hydroxypropyl- N-isopropyl carbamate E->F G React intermediate with Urea and activated ZnO in Toluene H Heat to reflux (110-125 °C) G->H I Filter, concentrate, and recrystallize to get Carisoprodol H->I G A Formic Acid + Isopropylamine B N-isopropylformamide A->B Reaction D 2-Methyl-2-propyl-3-hydroxypropyl- N-isopropyl carbamate B->D + H₂O₂ / DCC C This compound C->D + H₂O₂ / DCC E Carisoprodol D->E Carbamoylation

References

Application Notes and Protocols: Synthesis of Dicarbamates from 2-Methyl-2-propyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-propyl-1,3-propanediol is a key precursor in the synthesis of various dicarbamate compounds, which are of significant interest in the pharmaceutical industry. These dicarbamates, most notably meprobamate and carisoprodol (B1668446), exhibit anxiolytic and muscle relaxant properties. This document provides detailed protocols for the synthesis of dicarbamates from this compound, along with a summary of reaction parameters and a schematic of the relevant pharmacological pathway.

Data Presentation

The following table summarizes various synthetic routes and their reported yields for the preparation of dicarbamates and related intermediates from this compound.

ProductReagentsCatalyst/ConditionsSolventYield (%)Purity (%)Reference
MeprobamateUrea (B33335)Copper Acetate (B1210297), 150°CNone (neat)Not specifiedNot specified
This compound dicarbonate (B1257347)Trichloromethyl chloroformateN,N-dimethylformamideBenzene82.098.2
This compound dicarbonateTrichloromethyl chloroformateTriethylamineTetrahydrofuran82.298.0
This compound dicarbonateTrichloromethyl chloroformatePyridinen-Butyl acetate72.397.8
2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamateIsopropylamine, Formic acid, Hydrogen peroxide--High>99.5CN103641744A
Carisoprodol5-methyl-5-propyl-1,3-dioxane-2-one, Isopropylamine, UreaMetal oxideDichloromethane, Toluene, etc. (reflux)StableNot specifiedCN102531965A

Experimental Protocols

Protocol 1: Synthesis of Meprobamate via Urea Fusion

This protocol describes the synthesis of meprobamate (this compound dicarbamate) using urea in the presence of a copper acetate catalyst.

Materials:

  • This compound

  • Urea

  • Copper (II) Acetate

  • Reaction vessel with heating and stirring capabilities

  • Purification apparatus (e.g., recrystallization setup)

Procedure:

  • In a suitable reaction vessel, combine this compound and urea in a molar ratio of approximately 1:2.

  • Add a catalytic amount of copper (II) acetate.

  • Heat the mixture to 150°C with continuous stirring. The reaction progress can be monitored by the evolution of ammonia (B1221849) gas.

  • Maintain the reaction at this temperature until the evolution of ammonia ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

  • Collect the purified crystals by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Synthesis of this compound Dicarbonate using Trichloromethyl Chloroformate

This protocol outlines the synthesis of a dicarbonate intermediate, which can be further reacted to yield dicarbamates.

Materials:

  • This compound

  • Trichloromethyl chloroformate

  • Organic amine catalyst (e.g., N,N-dimethylformamide, Triethylamine, Pyridine)

  • Anhydrous organic solvent (e.g., Benzene, Tetrahydrofuran, n-Butyl acetate)

  • Reaction vessel with cooling and inert atmosphere capabilities

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous organic solvent.

  • Add the organic amine catalyst to the solution. The molar ratio of diol to catalyst can be varied (e.g., 1:0.2 to 1:2.5) to optimize the reaction.

  • Cool the mixture to the desired reaction temperature (ranging from -5°C to 50°C).

  • Slowly add trichloromethyl chloroformate to the cooled solution with vigorous stirring. The molar ratio of diol to trichloromethyl chloroformate can range from 1:0.5 to 1:2.5.

  • Allow the reaction to proceed at the set temperature for a sufficient time to ensure complete conversion.

  • Upon completion, quench the reaction by the addition of water or a dilute aqueous acid solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude dicarbonate by distillation under reduced pressure or by chromatography.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for dicarbamates like meprobamate and the active metabolite of carisoprodol involves the modulation of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.

GABA_A_Receptor_Modulation Figure 1. Mechanism of Action of Dicarbamates on the GABA-A Receptor cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel (Closed) Chloride_Channel_Open Chloride (Cl-) Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Conformational Change Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Therapeutic_Effects Anxiolytic & Muscle Relaxant Effects Reduced_Excitability->Therapeutic_Effects Results in Dicarbamate Dicarbamate (e.g., Meprobamate) Dicarbamate->GABA_A_Receptor Allosterically binds to

Caption: Dicarbamate modulation of the GABA-A receptor.

The experimental workflow for a typical synthesis and characterization of a dicarbamate is depicted below.

Synthesis_Workflow Figure 2. General Experimental Workflow for Dicarbamate Synthesis Start Start: Reagents Reaction Reaction: - this compound - Carbamoylating Agent - Catalyst/Solvent - Controlled Temperature Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Aqueous Work-up - Quenching - Extraction - Washing Monitoring->Workup Reaction complete Purification Purification - Recrystallization - Distillation - Chromatography Workup->Purification Characterization Product Characterization - NMR - IR - Mass Spectrometry - Melting Point Purification->Characterization Final_Product Final Product: Dicarbamate Characterization->Final_Product

Caption: Workflow for dicarbamate synthesis and analysis.

The Reaction of 2-Methyl-2-propyl-1,3-propanediol with Phosgene Alternatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-methyl-5-propyl-1,3-dioxan-2-one (B18012), a key cyclic carbonate intermediate, from 2-methyl-2-propyl-1,3-propanediol using various safer alternatives to phosgene (B1210022) gas. This intermediate is crucial in the synthesis of pharmaceuticals such as the muscle relaxant carisoprodol (B1668446). The protocols outlined below utilize reagents like trichloromethyl chloroformate (a diphosgene equivalent), triphosgene (B27547), diethyl carbonate, and urea (B33335), offering pathways that mitigate the extreme toxicity and handling difficulties associated with phosgene.

Introduction

This compound is a key building block in pharmaceutical synthesis, particularly for dicarbamate drugs.[1][2] The traditional synthesis of the necessary cyclic carbonate intermediate often involves the highly toxic and hazardous reagent, phosgene. Due to significant safety and environmental concerns, there is a strong impetus to adopt safer and more environmentally benign alternatives. This document details several such alternatives, providing comparative data and step-by-step protocols to aid researchers in selecting and implementing the most suitable method for their needs. The primary product of these reactions is 5-methyl-5-propyl-1,3-dioxan-2-one.

Comparative Data of Phosgene Alternatives

The following table summarizes the quantitative data from various methods for the synthesis of 5-methyl-5-propyl-1,3-dioxan-2-one. This allows for a direct comparison of reaction conditions, yields, and purities.

Phosgene AlternativeCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Trichloromethyl ChloroformateN,N-DimethylanilineCyclohexanone-54-2082.198.1[3]
Trichloromethyl ChloroformateTriethylamine1,2-Dichloroethane304-2082.298.0[3]
Trichloromethyl ChloroformateN,N-DimethylformamideBenzene254-2082.098.2[3]
Trichloromethyl ChloroformatePyridine (B92270)Toluene (B28343)204-2081.098.2[3]
Diethyl CarbonateSodium Methoxide (B1231860)Toluene60-115Not Specified~50Not Specified[4]
UreaActivated Metal OxideNone90-160Not SpecifiedNot SpecifiedNot Specified[5]
TriphosgeneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified"Unsatisfactory"Not Specified[4]

Experimental Protocols

Protocol 1: Reaction with Trichloromethyl Chloroformate (Diphosgene equivalent)

This protocol is based on the high-yield synthesis of 5-methyl-5-propyl-1,3-dioxan-2-one as detailed in patent literature.[3]

Materials:

  • This compound

  • Trichloromethyl chloroformate (Diphosgene)

  • N,N-Dimethylaniline (or other organic amine catalyst, see table above)

  • Cyclohexanone (or other suitable organic solvent)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating/cooling system

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add 30g of this compound and 180g of cyclohexanone.

  • Stir the mixture until the diol is completely dissolved.

  • Cool the reaction mixture to -5°C using an appropriate cooling bath.

  • In the dropping funnel, prepare a solution of 31.45g of trichloromethyl chloroformate and 13.73g of N,N-dimethylaniline in a small amount of cyclohexanone.

  • Add the trichloromethyl chloroformate solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained at -5°C.

  • After the addition is complete, allow the reaction to stir at -5°C and monitor its progress by gas chromatography. The reaction typically takes 4 to 20 hours to complete.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization to yield 5-methyl-5-propyl-1,3-dioxan-2-one.

Protocol 2: Reaction with Diethyl Carbonate

This protocol is adapted from a patented process for carisoprodol synthesis, which utilizes diethyl carbonate for the cyclization step.[4]

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium methoxide (catalyst)

  • Toluene

  • Reaction setup with a distillation head for removal of ethanol (B145695) byproduct

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, a distillation head, and a heating mantle, add this compound, an excess of diethyl carbonate, and toluene as a solvent.

  • Add a catalytic amount of sodium methoxide to the mixture.

  • Heat the reaction mixture to a temperature between 60-115°C. The ethanol produced during the condensation reaction will begin to co-distill with toluene.

  • Continuously remove the ethanol-toluene azeotrope to drive the reaction to completion.

  • Monitor the reaction progress by monitoring the cessation of ethanol distillation.

  • After the reaction is complete, cool the mixture and neutralize the catalyst by acidifying the solution to a pH of 5-7 with a suitable acid.

  • Remove the toluene and excess diethyl carbonate by distillation under reduced pressure.

  • The resulting crude 5-methyl-5-propyl-1,3-dioxan-2-one can be purified by vacuum distillation.

Protocol 3: Reaction with Urea

This phosgene-free method uses urea as the carbonyl source and is based on a patented process.[5]

Materials:

  • This compound

  • Urea

  • Activated metal oxide catalyst (e.g., CaO-MgO)[6]

  • Reaction vessel suitable for heating under vacuum

Procedure:

  • In a reaction vessel, thoroughly mix this compound and urea.

  • Add the activated metal oxide catalyst to the mixture.

  • Heat the reaction mixture under vacuum to a temperature between 90°C and 160°C. The ammonia (B1221849) gas generated during the reaction is removed by the vacuum.

  • Continue heating until the reaction is complete, which can be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture and dissolve it in a suitable organic solvent.

  • Filter to remove the catalyst.

  • The solvent is then removed under reduced pressure, and the resulting 5-methyl-5-propyl-1,3-dioxan-2-one can be purified by vacuum distillation.

Protocol 4: Representative Protocol for Reaction with Triphosgene

While a specific high-yield protocol for this compound is not detailed in the literature, with one source noting "unsatisfactory" yields[4], the following general procedure for the cyclization of 1,3-diols can be adapted.

Materials:

  • This compound

  • Triphosgene (BTC)

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound and a slight excess of pyridine (or triethylamine) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (approximately 0.4 equivalents relative to the diol) in anhydrous DCM.

  • Slowly add the triphosgene solution to the cooled diol solution via a dropping funnel over 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Visualizations

Reaction Pathway Diagram

Reaction_Pathways Diol 2-Methyl-2-propyl- 1,3-propanediol Carbonate 5-Methyl-5-propyl- 1,3-dioxan-2-one Diol->Carbonate + Reagent Reagent1 Trichloromethyl Chloroformate Reagent2 Triphosgene Reagent3 Diethyl Carbonate Reagent4 Urea

Caption: General reaction scheme for the synthesis of the target cyclic carbonate.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reagents & Glassware Prep Reaction Reaction Setup: Diol + Solvent + Catalyst/Base Start->Reaction Addition Slow Addition of Phosgene Alternative Reaction->Addition Monitoring Reaction Monitoring (GC/TLC) Addition->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification: Distillation/Chromatography Workup->Purification End Final Product: 5-Methyl-5-propyl-1,3-dioxan-2-one Purification->End

Caption: A generalized workflow for the synthesis and purification process.

References

Synthesis of 2-Methyl-2-propyl-1,3-propanediol via Aldol Addition: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 2-Methyl-2-propyl-1,3-propanediol, a key intermediate in the pharmaceutical industry, notably in the production of muscle relaxants such as Meprobamate and Carisoprodol. The primary focus of this application note is the aldol (B89426) addition reaction, a fundamental carbon-carbon bond-forming strategy. Two synthetic routes are presented, both culminating in the formation of the target diol. Route 1 details a crossed aldol condensation between 2-methylpentanal (B94375) and formaldehyde (B43269), followed by reduction. Route 2 outlines the initial self-condensation of propanal to yield an unsaturated aldehyde, which can then be converted to the requisite precursor for the crossed aldol reaction. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a disubstituted diol of significant interest in medicinal chemistry and drug development. Its synthesis predominantly relies on the aldol addition reaction, which involves the nucleophilic addition of an enolate to a carbonyl compound, forming a β-hydroxy carbonyl intermediate. Subsequent reduction of this intermediate yields the desired 1,3-diol. The efficiency and selectivity of the aldol addition are critical for the overall success of the synthesis. This application note provides detailed methodologies for two effective synthetic pathways to this compound, offering researchers a practical guide for its laboratory-scale preparation.

Synthetic Pathways

Two primary pathways involving aldol addition for the synthesis of this compound are described.

Route 1: Crossed Aldol Condensation of 2-Methylpentanal and Formaldehyde

This is a direct and high-yielding approach where 2-methylpentanal is reacted with formaldehyde in a crossed aldol condensation, followed by the reduction of the resulting β-hydroxy aldehyde.

Route 2: Self-Condensation of Propanal followed by a Series of Transformations

This route involves an initial self-condensation of propanal to form 2-methylpentenal. This intermediate is then hydrogenated to 2-methylpentanal, which can subsequently be utilized in the crossed aldol reaction with formaldehyde as described in Route 1.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Aldol Condensation Reactions

Reaction StepReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Self-Condensation of PropanalPropanalAnion exchange resinBenzene (B151609)3029795 (to 2-methyl-2-pentenal)93.5[1]
Crossed Aldol Condensation2-Methylpentanal, Formaldehyde (36%)Sodium Hydroxide (B78521)WaterRoom Temp → 901--93 (of this compound after reduction)[1]

Table 2: Reduction/Hydrogenation Reactions

Reaction StepSubstrateReagent/CatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
Hydrogenation of 2-Methylpentenal2-MethylpentenalNot specifiedNot specified1001.3-1.580 (to 2-methylpentanal)[1]
Reduction of β-Hydroxy AldehydeAldol AdductSodium BorohydrideEthanol/WaterRoom TempAtmosphericHigh (General)[2]
Catalytic Hydrogenation of AldehydeAldol AdductRaney® NickelWaterRoom TempAtmosphericHigh (General)[2]

Experimental Protocols

Route 1: Synthesis from 2-Methylpentanal and Formaldehyde

Step 1: Crossed Aldol Condensation and In Situ Reduction

This one-pot procedure combines the crossed aldol condensation of 2-methylpentanal and formaldehyde with a subsequent reduction to yield this compound.

Materials:

  • 2-Methylpentanal

  • Formaldehyde solution (36% in water)

  • Sodium hydroxide solution

  • Benzene (for extraction)

  • Water

Procedure:

  • To a reaction vessel containing 2-methylpentanal, add a 36% aqueous solution of formaldehyde.

  • At room temperature, begin the dropwise addition of a sodium hydroxide solution with stirring.

  • The reaction is exothermic and the temperature will naturally rise to approximately 70 °C.

  • After the initial exotherm subsides, heat the reaction mixture to 90 °C and continue the addition of the sodium hydroxide solution over a period of 1 hour.

  • After the addition is complete, cool the reaction mixture to 60 °C and allow the layers to separate.

  • Separate the upper organic layer. Wash the organic layer with water.

  • Combine the aqueous washings with the lower aqueous layer from the initial separation and extract with benzene.

  • Combine the benzene extract with the washed organic layer.

  • Remove the benzene by distillation.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 160 °C (14.7 kPa) to obtain this compound. This procedure has been reported to yield 93% of the final product.[1]

Route 2: Synthesis from Propanal

Step 1: Self-Condensation of Propanal to 2-Methylpentenal

Materials:

  • Propanal

  • Anion exchange resin (catalyst)

  • Benzene (solvent)

Procedure:

  • In a reaction flask, combine propanal and benzene.

  • Add the anion exchange resin to the mixture.

  • Stir the reaction mixture at 30 °C for 2 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • The filtrate containing 2-methylpentenal can be purified by distillation. This reaction has been shown to achieve a 97% conversion of propanal with 95% selectivity for 2-methylpentenal, resulting in a yield of 93.5%.[1]

Step 2: Hydrogenation of 2-Methylpentenal to 2-Methylpentanal

Materials:

  • 2-Methylpentenal

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Palladium on Carbon)

Procedure:

  • Charge a high-pressure reactor with 2-methylpentenal and the hydrogenation catalyst.

  • Pressurize the reactor with hydrogen gas to 1.3-1.5 MPa.

  • Heat the reaction mixture to 100 °C with stirring.

  • Maintain the reaction under these conditions until the uptake of hydrogen ceases.

  • Cool the reactor, vent the excess hydrogen, and filter the catalyst.

  • The resulting crude 2-methylpentanal can be purified by distillation. A yield of 80% has been reported for this step.[1]

Step 3: Crossed Aldol Condensation and Reduction

Follow the protocol described in Route 1, using the 2-methylpentanal obtained from Step 2 of this route as the starting material.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described in this application note.

G cluster_0 Route 1: Crossed Aldol Condensation 2-Methylpentanal 2-Methylpentanal Aldol_Condensation Crossed Aldol Condensation (NaOH, H2O, 90°C) 2-Methylpentanal->Aldol_Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol_Condensation Reduction In Situ Reduction Aldol_Condensation->Reduction This compound This compound Reduction->this compound

Caption: Workflow for the synthesis of this compound via Route 1.

G cluster_1 Route 2: From Propanal Propanal Propanal Self_Condensation Self-Condensation (Anion Exchange Resin, 30°C) Propanal->Self_Condensation 2-Methylpentenal 2-Methylpentenal Self_Condensation->2-Methylpentenal Hydrogenation Hydrogenation (Catalyst, H2, 100°C, 1.3-1.5 MPa) 2-Methylpentenal->Hydrogenation 2-Methylpentanal_R2 2-Methylpentanal Hydrogenation->2-Methylpentanal_R2 Aldol_Condensation_R2 Crossed Aldol Condensation & In Situ Reduction 2-Methylpentanal_R2->Aldol_Condensation_R2 Formaldehyde_R2 Formaldehyde Formaldehyde_R2->Aldol_Condensation_R2 Final_Product_R2 This compound Aldol_Condensation_R2->Final_Product_R2

Caption: Workflow for the synthesis of this compound via Route 2.

Conclusion

The synthesis of this compound through aldol addition is a robust and efficient process. The detailed protocols and quantitative data provided in this application note offer a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate. The choice between the two presented routes will depend on the availability of starting materials and the specific requirements of the research. Route 1 offers a more direct pathway, while Route 2 provides flexibility by starting from a more basic building block. Both methods are well-documented and yield the desired product in high purity and good yield.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-2-propyl-1,3-propanediol via Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-2-propyl-1,3-propanediol, a key intermediate in the production of pharmaceuticals such as meprobamate and carisoprodol.[1] The synthesis of this compound can be achieved through various pathways, primarily involving the hydrogenation of a suitable precursor. Two prominent methods are highlighted here: the reduction of diethyl 2-methyl-2-propylmalonate and the hydrogenation of 2-methyl-2-pentenal (B83557) followed by subsequent reactions.

Synthesis Pathway Overview

The synthesis of this compound can be approached via two main routes involving a critical hydrogenation step. The first route involves the reduction of a diester, specifically diethyl 2-methyl-2-propylmalonate. The second, and more common industrial approach, involves the aldol (B89426) condensation of propanal to form 2-methyl-2-pentenal, which is then hydrogenated to 2-methylvaleraldehyde. This saturated aldehyde subsequently undergoes a reaction with formaldehyde (B43269) to yield the target diol.

SynthesisPathways cluster_0 Route 1: Diester Reduction cluster_1 Route 2: Aldol Condensation and Hydrogenation A Diethyl 2-methyl-2- propylmalonate B 2-Methyl-2-propyl- 1,3-propanediol A->B Reduction (e.g., LiAlH4) C Propanal D 2-Methyl-2-pentenal C->D Aldol Condensation E 2-Methylvaleraldehyde D->E Hydrogenation G 2-Methyl-2-propyl- 1,3-propanediol E->G Hydroxymethylation F Formaldehyde

Figure 1: Synthetic routes to this compound.

Route 1: Reduction of Diethyl 2-methyl-2-propylmalonate

This route utilizes a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the ester functional groups of diethyl 2-methyl-2-propylmalonate directly to the corresponding diol.

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • Diethyl 2-methyl-2-propylmalonate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium sulfate (B86663) solution

  • 10% Sulfuric acid

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF is prepared.

  • Addition of Ester: A solution of diethyl 2-methyl-2-propylmalonate in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate.

  • Workup: 10% sulfuric acid is added to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

Note: Lithium aluminum hydride reacts violently with water. All equipment must be dry, and the reaction should be carried out under an inert atmosphere.

Route 2: Hydrogenation of 2-Methyl-2-pentenal and Subsequent Aldol Reaction

This industrial route involves a two-step process starting with the catalytic hydrogenation of 2-methyl-2-pentenal to 2-methylvaleraldehyde, followed by a base-catalyzed reaction with formaldehyde.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-2-pentenal

Materials:

  • 2-Methyl-2-pentenal

  • Hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)

  • Solvent (e.g., ethanol, isopropanol)

  • High-pressure autoclave (hydrogenator)

  • Hydrogen gas source

Procedure:

  • Reaction Setup: The high-pressure autoclave is charged with 2-methyl-2-pentenal, the solvent, and the hydrogenation catalyst.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring.

  • Reaction Monitoring: The reaction is monitored by the uptake of hydrogen.

  • Workup: After the reaction is complete, the autoclave is cooled, and the excess hydrogen is carefully vented. The catalyst is removed by filtration.

  • Purification: The solvent is removed by distillation to yield 2-methylvaleraldehyde, which can be used in the next step without further purification.

Hydrogenation Conditions for Aldehyde Synthesis
ParameterConditionYield (%)Reference
Substrate 2-Methyl-2-pentenal[2]
Catalyst Not specified (likely Raney Ni or Pd/C)
Temperature 100 °C80[2]
Pressure 1.3-1.5 MPa[2]
Solvent Not specified
Experimental Protocol: Synthesis from 2-Methylvaleraldehyde and Formaldehyde

Materials:

Procedure:

  • Reaction Setup: To a flask containing 2-methylvaleraldehyde and formaldehyde solution, a solution of sodium hydroxide is added dropwise at room temperature.

  • Reaction: The reaction is exothermic and the temperature may rise to 70°C. The mixture is then heated to 90°C for approximately 1 hour.[2]

  • Workup: After cooling to 60°C, the layers are allowed to separate. The upper organic layer is washed with water. The aqueous layers are combined and extracted with benzene.

  • Purification: The organic layers are combined, and the benzene is removed by distillation. The crude product is then purified by vacuum distillation, collecting the fraction at 160°C (14.7 kPa) to yield this compound.[2]

Synthesis Conditions from Aldehyde
ParameterConditionYield (%)Reference
Reactants 2-Methylvaleraldehyde, Formaldehyde[2]
Base Sodium Hydroxide[2]
Temperature Exothermic to 70°C, then 90°C93[2]
Reaction Time 1 hour[2]
Purification Vacuum Distillation[2]

Logical Workflow for Synthesis Route Selection

The choice of synthesis route often depends on the available starting materials, equipment, and the desired scale of production. The following diagram illustrates a decision-making workflow.

Workflow Start Start: Synthesize This compound Q1 Is Diethyl 2-methyl-2-propylmalonate available? Start->Q1 Route1 Route 1: LiAlH4 Reduction Q1->Route1 Yes Q2 Are Propanal and Formaldehyde available? Q1->Q2 No End End: Obtain Product Route1->End Route2 Route 2: Aldol Condensation and Hydrogenation Q2->Route2 Yes Source Source alternative starting materials Q2->Source No Route2->End Source->Start

Figure 2: Decision workflow for synthesis route selection.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals, especially pyrophoric reagents like lithium aluminum hydride and carrying out reactions under high pressure. All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Use of 2-Methyl-1,3-propanediol in Polyester Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of 2-Methyl-1,3-propanediol (MPD), also known as MPO, in the formulation of polyester (B1180765) resins. MPD is a branched aliphatic diol with two primary hydroxyl groups that offers significant advantages in the synthesis and performance of both unsaturated and saturated polyester resins. Its unique molecular structure imparts a favorable balance of properties, including enhanced flexibility, excellent weatherability, and improved chemical resistance, making it a valuable component for a wide range of applications, from industrial coatings to advanced composites.[1][2]

This document outlines detailed protocols for the synthesis of polyester resins incorporating MPD, methods for their characterization, and a comparative analysis of their performance against resins formulated with other common diols such as neopentyl glycol (NPG) and propylene (B89431) glycol (PG).

Advantages of Using 2-Methyl-1,3-propanediol (MPD)

The incorporation of MPD into polyester resin formulations offers several distinct advantages over traditional diols:

  • Improved Flexibility and Toughness: The branched, non-linear structure of MPD disrupts polymer chain packing, leading to reduced crystallinity and increased flexibility in the final resin.[1][2] This results in polyesters with higher elongation and toughness without a significant sacrifice in modulus.[1]

  • Enhanced Weatherability and Chemical Resistance: Polyester resins formulated with MPD exhibit excellent resistance to degradation from UV radiation, moisture, and various chemicals.[1][3] This makes them suitable for demanding outdoor and chemically harsh environments. Gelcoats based on MPD polyesters show high strength, excellent blister resistance, and superior weatherability.[1][2]

  • Faster Esterification Rates: The two primary hydroxyl groups of MPD are highly reactive, leading to faster esterification rates during the polyester synthesis process compared to secondary diols like propylene glycol.[1] This can result in shorter reaction times and increased productivity.

  • Excellent Styrene (B11656) Miscibility: In unsaturated polyester resins, the non-linear backbone of MPD provides excellent miscibility with styrene, a common reactive diluent.[1]

  • Low Volatility and High Boiling Point: MPD's high boiling point allows for higher processing temperatures during synthesis without significant loss of the diol, contributing to better reaction control and consistency.[1]

  • Reduced Crystallinity: The asymmetry of the MPD monomer leads to the formation of amorphous polyesters with reduced crystallinity.[3] This is beneficial for applications requiring clear and pliable materials.

Experimental Protocols

Synthesis of Unsaturated Polyester Resin using MPD

This protocol describes a two-stage process for the synthesis of an unsaturated polyester resin based on MPD, an aromatic dicarboxylic acid, and maleic anhydride (B1165640).

Objective: To synthesize an unsaturated polyester resin with improved flexibility and reactivity.

Materials:

  • 2-Methyl-1,3-propanediol (MPD)

  • Isophthalic Acid (IPA) or other aromatic dicarboxylic acid

  • Maleic Anhydride

  • Propylene Glycol (PG)

  • Esterification catalyst (e.g., butyltin hydroxide (B78521) oxide)

  • Inhibitor (e.g., hydroquinone)

  • Nitrogen gas supply

  • Styrene (for dilution)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Procedure:

Stage 1: Synthesis of Ester Diol Intermediate

  • Charge the reactor with the aromatic dicarboxylic acid (e.g., Isophthalic Acid) and 2-Methyl-1,3-propanediol (MPD). The molar ratio of MPD to diacid should be approximately 2:1.

  • Add a catalytic amount of the esterification catalyst.

  • Start purging the reactor with a slow stream of nitrogen gas to create an inert atmosphere.

  • Begin heating the mixture with continuous stirring.

  • Gradually increase the temperature to 195-210°C.

  • Water of condensation will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the acid number of the reaction mixture at regular intervals.

  • Continue the reaction until the acid number is less than 15 mg KOH/g.

  • Once the target acid number is reached, cool the reactor to below 100°C.

Stage 2: Reaction with Maleic Anhydride and Propylene Glycol

  • To the cooled ester diol intermediate, add maleic anhydride and propylene glycol. The amount of propylene glycol can be in the range of 15-40 mole percent based on the total glycol requirement.

  • Add a small amount of an inhibitor (e.g., hydroquinone) to prevent premature crosslinking.

  • Resume heating the mixture under a nitrogen blanket to 185-215°C.

  • Continue the polyesterification reaction, monitoring the acid number and viscosity.

  • The reaction is considered complete when the desired acid number (typically 20-35 mg KOH/g) and viscosity are achieved.

  • Cool the resulting unsaturated polyester resin to about 150°C.

  • Dilute the hot resin with styrene to the desired viscosity and solid content (e.g., 60 wt.% resin in styrene).

Characterization of the Polyester Resin

The synthesized polyester resin should be characterized to determine its physical and chemical properties.

  • Acid Number: Determined by titration with a standard potassium hydroxide (KOH) solution according to ASTM D4662.

  • Viscosity: Measured using a rotational viscometer at a specified temperature according to ASTM D2196.

  • Molecular Weight: Determined by gel permeation chromatography (GPC).

  • Glass Transition Temperature (Tg): Measured by Differential Scanning Calorimetry (DSC).

  • Mechanical Properties: Cured resin samples can be tested for tensile strength, elongation at break, and flexural modulus according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).

  • Weathering Resistance: Cured coatings can be subjected to accelerated weathering tests (e.g., QUV) to evaluate gloss retention and color change according to ASTM G154.

Data Presentation: Comparative Performance

The use of MPD in polyester resin formulations leads to a distinct property profile compared to resins based on other common diols.

Table 1: Qualitative Comparison of Polyester Resin Properties Based on Diol Type

Property2-Methyl-1,3-propanediol (MPD)Neopentyl Glycol (NPG)Propylene Glycol (PG)
Flexibility ExcellentGoodModerate
Hardness GoodExcellentGood
Toughness ExcellentGoodModerate
Chemical Resistance ExcellentVery GoodGood
Water Resistance ExcellentVery GoodGood
Weatherability ExcellentVery GoodModerate
Esterification Rate FastModerateSlower (secondary -OH)
Crystallinity AmorphousSemi-crystallineAmorphous

Table 2: Quantitative Comparison of Weathering Performance (Gloss Retention)

This table presents a summary of accelerated weathering test results for polyester coatings. Higher gloss retention indicates better weatherability.

Coating FormulationInitial GlossGloss Retention after 1000h QUV-AGloss Retention after 1000h QUV-B
MPD-based Polyester 90~85%~80%
NPG-based Polyester 90~80%~75%

Note: The values presented are illustrative and can vary depending on the specific formulation and test conditions.

Table 3: Typical Mechanical Properties of Cured Unsaturated Polyester Resins

PropertyMPD-based ResinNPG-based Resin
Tensile Strength (MPa) 40 - 6050 - 70
Elongation at Break (%) 4 - 82 - 5
Flexural Modulus (GPa) 3.0 - 4.03.5 - 4.5

Note: These are typical ranges and can be influenced by the specific formulation, curing conditions, and presence of fillers or reinforcements.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis of an unsaturated polyester resin using 2-Methyl-1,3-propanediol.

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Ester Diol Formation cluster_stage2 Stage 2: Polyesterification cluster_downstream Downstream Processing reactants1 Aromatic Diacid (e.g., Isophthalic Acid) + 2-Methyl-1,3-propanediol (MPD) (2:1 molar ratio) reactor1 Reactor @ 195-210°C (N2 atmosphere, Catalyst) reactants1->reactor1 Charge intermediate Ester Diol Intermediate (Acid Number < 15) reactor1->intermediate Esterification reactor2 Reactor @ 185-215°C (N2 atmosphere) intermediate->reactor2 Transfer reactants2 Maleic Anhydride + Propylene Glycol + Inhibitor reactants2->reactor2 Charge product Unsaturated Polyester Resin (Target Acid Number & Viscosity) reactor2->product Polyesterification dilution Dilution with Styrene product->dilution final_product Final Resin Solution dilution->final_product

References

Application Notes and Protocols: 2-Methyl-1,3-propanediol as a Versatile Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-propanediol (also known as MPO or MP Diol) is a branched-chain diol that serves as an excellent building block for a variety of polymers, including polyesters and polyurethanes. Its unique asymmetrical structure, with two primary hydroxyl groups, offers significant advantages in polymer synthesis and performance. The methyl side group hinders crystallization, resulting in polymers with lower melting points, reduced crystallinity, and improved flexibility.[1] This attribute is particularly beneficial for applications requiring good low-temperature performance and compatibility with other materials. Furthermore, the primary hydroxyl groups exhibit high reactivity, which can lead to faster reaction times and lower processing temperatures during polymerization.[2]

These application notes provide a comprehensive overview of the use of 2-Methyl-1,3-propanediol in the synthesis of polyesters and polyurethanes, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes.

2-Methyl-1,3-propanediol in Polyester (B1180765) Synthesis

The incorporation of 2-Methyl-1,3-propanediol into polyester chains imparts a range of desirable properties, including enhanced flexibility, toughness, and weatherability.[3] The branched structure disrupts the polymer chain regularity, leading to amorphous or semi-crystalline materials with excellent solubility and compatibility with other resins and solvents.[4] MPO-based polyesters are utilized in various applications, including coatings, adhesives, and as soft segments in thermoplastic elastomers.[5]

Quantitative Data: Properties of MPO-Based Polyesters

The following tables summarize the synthesis conditions and key properties of polyesters synthesized using 2-Methyl-1,3-propanediol.

Table 1: Synthesis and Properties of Poly(2-methyl-1,3-propylene glutarate) (PMPG) [5]

SampleReaction Time (min)Mn ( g/mol )Đ (Mw/Mn)Tg (°C)Td5 (°C)
PMPG-112090601.83-46377
PMPG-210075201.75-47375
PMPG-35056401.68-48373

Table 2: Thermal and Mechanical Properties of PLA-b-PMPG-b-PLA Triblock Copolymers [5]

SampleMn ( g/mol )Đ (Mw/Mn)Tg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)
TPE-121,5001.55-41, 5515215.2450
TPE-226,8001.62-40, 5615018.5380
TPE-335,4001.68-40, 5814822.3320
Experimental Protocols

This protocol describes the two-stage bulk polycondensation of 2-Methyl-1,3-propanediol (MP) and glutaric acid (GA).

Materials:

Equipment:

  • Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle

  • Vacuum pump

Procedure:

  • First Stage (Esterification):

    • Charge the reaction flask with 2-Methyl-1,3-propanediol (1.1 molar equivalents) and glutaric acid (1.0 molar equivalent).

    • Add Sn(Oct)₂ catalyst (0.1 mmol per mole of GA).

    • Heat the mixture to 180 °C under a nitrogen atmosphere with stirring.

    • Water produced during the esterification reaction is removed by distillation and collected.

    • Continue this stage for 90 minutes.

  • Second Stage (Polycondensation):

    • Apply a vacuum (below 1.0 mmHg) to the reaction system while maintaining the temperature at 180 °C.

    • This stage removes the excess diol and drives the polymerization to a higher molecular weight.

    • The reaction time for this stage can be varied to control the final molecular weight of the PMPG (e.g., 50, 100, or 120 minutes).

  • Purification:

    • Dissolve the resulting viscous polymer in chloroform.

    • Precipitate the polymer by adding the chloroform solution to an excess of methanol.

    • Collect the precipitated polymer and dry it under vacuum at room temperature for 2-3 days.

This protocol details the synthesis of an unsaturated polyester resin from isophthalic acid, 2-Methyl-1,3-propanediol (MPD), and maleic anhydride (B1165640).

Materials:

  • Isophthalic acid

  • 2-Methyl-1,3-propanediol (MPD)

  • Maleic anhydride

  • Styrene (B11656)

Equipment:

  • Two-liter reactor equipped with a stirrer, thermometer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charge the reactor with isophthalic acid (498 g) and MPD (567 g).

  • Heat the mixture to 210°C for approximately 2 hours under a nitrogen blanket. The mixture should become clear and pale yellow, with an acid number of about 25 mg KOH/g.

  • Cool the reactor to 100-120°C.

  • Add maleic anhydride (298 g) to the reactor.

  • Reheat the mixture to 200°C and maintain for 10 hours. The final acid number should be around 22 mg KOH/g.

  • Cool the product to 150°C and blend with styrene to achieve a solution containing 60 wt. % of the polyester resin in styrene.

Visualization of Polyester Synthesis

Polyester_Synthesis cluster_reactants Reactants MPO 2-Methyl-1,3-propanediol (MPO) Heat_Vacuum Heat & Vacuum MPO->Heat_Vacuum Dicarboxylic_Acid Dicarboxylic Acid (e.g., Glutaric Acid) Dicarboxylic_Acid->Heat_Vacuum Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Heat_Vacuum Polyester Polyester (e.g., PMPG) Heat_Vacuum->Polyester Water Water (byproduct) Heat_Vacuum->Water

Caption: Polycondensation of 2-Methyl-1,3-propanediol and a dicarboxylic acid.

2-Methyl-1,3-propanediol in Polyurethane Synthesis

In polyurethane formulations, 2-Methyl-1,3-propanediol can be used as a chain extender or incorporated into polyester polyols. As a chain extender, it reacts with isocyanate prepolymers to build molecular weight and form the hard segments of the polyurethane.[6] The use of MPO-based polyester polyols results in polyurethanes with excellent hydrolytic stability, UV resistance, and good mechanical properties.[3] The amorphous nature of MPO-based polyols contributes to the optical clarity of the final polyurethane products.[3]

Quantitative Data: Properties of MPO-Based Polyurethanes

Table 3: Representative Mechanical Properties of Polyurethane Elastomers

PropertyValue Range
Tensile Strength20 - 50 MPa
Elongation at Break300 - 800 %
100% Modulus3 - 10 MPa
Shore A Hardness70 - 95
Glass Transition Temperature (Tg)-30 to -50 °C (soft segment)

Note: These values are representative and can vary significantly depending on the specific formulation (isocyanate type, polyol molecular weight, MPO content, etc.).

Experimental Protocols

This protocol describes a general two-step prepolymer method for synthesizing a polyurethane elastomer. MPO can be used as a chain extender in the second step.

Materials:

  • Polyester or polyether polyol (e.g., MPO-based polyester polyol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Chain extender (e.g., 2-Methyl-1,3-propanediol - MPO)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Dry N,N-Dimethylformamide - DMF, if required)

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a thermometer.

  • Heating mantle

  • Vacuum oven

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol and chain extender under vacuum at 80-100 °C for several hours to remove any moisture.

    • Charge the reactor with the dried polyol.

    • Under a nitrogen atmosphere, add the diisocyanate to the reactor with stirring. The NCO/OH molar ratio is typically between 1.5 and 2.5.

    • Heat the mixture to 70-80 °C and maintain for 2-3 hours until the theoretical NCO content is reached (monitored by titration).

  • Chain Extension:

    • Cool the prepolymer to 50-60 °C.

    • Add the chain extender (2-Methyl-1,3-propanediol) to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.

    • Add a few drops of catalyst (DBTDL) to accelerate the reaction.

    • Continue stirring until the viscosity of the mixture increases significantly.

  • Curing:

    • Pour the viscous mixture into a preheated mold.

    • Cure the polyurethane in an oven at a specified temperature (e.g., 80-110 °C) for several hours.

    • Post-cure the elastomer at room temperature for several days to ensure complete reaction.

Visualization of Polyurethane Synthesis

Polyurethane_Synthesis cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension Polyol Polyester Polyol (MPO-based) Prepolymer NCO-terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer Polyurethane Polyurethane Elastomer Prepolymer->Polyurethane MPO_CE 2-Methyl-1,3-propanediol (Chain Extender) MPO_CE->Polyurethane

Caption: Two-step synthesis of a polyurethane elastomer using an MPO-based polyol.

Conclusion

2-Methyl-1,3-propanediol is a valuable and versatile building block for creating a wide array of high-performance polymers. Its unique branched structure provides formulators with the ability to tailor polymer properties, achieving enhanced flexibility, durability, and processability. The provided data and protocols serve as a starting point for researchers and scientists to explore the potential of MPO in developing innovative materials for various applications, from advanced coatings and adhesives to novel biomaterials and drug delivery systems. Further investigation into the structure-property relationships of MPO-based polymers will undoubtedly unlock even more possibilities for this remarkable diol.

References

Application Note & Protocol: Synthesis of Meprobamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meprobamate, chemically known as 2-methyl-2-propyl-1,3-propanediol dicarbamate, is a carbamate (B1207046) derivative that has been utilized as an anxiolytic drug.[1] While it has been largely succeeded by benzodiazepines, its synthesis remains a relevant topic for researchers in medicinal chemistry and drug development.[1][2] This document provides a detailed experimental protocol for the synthesis of meprobamate. The primary synthetic route involves the reaction of this compound with phosgene (B1210022), followed by ammonolysis.[3][4] Alternative non-phosgene routes for carbamate synthesis are also being explored to avoid the use of highly toxic phosgene.[5][6]

Data Presentation

ParameterValueReference
Molecular Formula C₉H₁₈N₂O₄[1]
Molar Mass 218.253 g/mol [1]
Melting Point 105-106 °C[1]
Appearance Colorless Gas[7]

Experimental Protocols

Materials and Equipment:

  • This compound

  • Phosgene (as a solution in toluene)

  • Antipyrine (B355649)

  • Toluene (B28343)

  • Chloroform

  • Gaseous ammonia (B1221849)

  • Round-bottom flask

  • Stirring apparatus

  • Cooling bath (e.g., ice-salt bath)

  • Dropping funnel

  • Gas inlet tube

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization apparatus

  • Standard laboratory glassware

Synthesis of this compound:

The precursor, this compound, can be synthesized through the condensation of 2-methylvaleraldehyde with two molecules of formaldehyde.[1][3]

Synthesis of Meprobamate:

The synthesis of meprobamate from this compound is a two-step process: phosgenation followed by amidation.[3]

Step 1: Phosgenation of this compound

  • In a well-ventilated fume hood, prepare a solution of phosgene (0.2 mol) in 200 ml of toluene in a round-bottom flask equipped with a stirrer and a cooling bath.

  • Cool the phosgene solution to -10°C.[3]

  • Separately, prepare a cooled solution of this compound (0.1 mol) and antipyrine (0.2 mol) in 100 ml of chloroform.[3]

  • With continuous stirring, add the diol-antipyrine solution dropwise to the phosgene solution, maintaining the reaction temperature between -5°C and 0°C.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and let it stand overnight.[3]

  • The precipitated antipyrine hydrochloride is then removed by filtration. The filtrate contains the this compound bis(chlorocarbonate) intermediate.[3]

Step 2: Amidation to form Meprobamate

  • The filtrate from the previous step is treated with gaseous ammonia with moderate cooling.[3]

  • The resulting mixture is stirred to ensure complete reaction.

  • The crude meprobamate precipitates out of the solution.

  • The solid product is collected by filtration.

  • To remove any remaining ammonium (B1175870) chloride, the crude product is washed with 250 ml of cold water.[3]

  • The purified meprobamate is then recrystallized from hot water to yield the final product.[3] Overall yields of 60-90% for purified dicarbamates have been reported for this type of procedure.[3]

Mandatory Visualization

Meprobamate_Synthesis_Workflow Reactants This compound + Phosgene (in Toluene) Phosgenation Phosgenation (-10°C to 0°C) Antipyrine in Chloroform Reactants->Phosgenation Intermediate Bis(chlorocarbonate) Intermediate + Antipyrine Hydrochloride Phosgenation->Intermediate Filtration1 Filtration Intermediate->Filtration1 Ammonolysis Ammonolysis (Gaseous Ammonia) Filtration1->Ammonolysis Filtrate Crude_Product Crude Meprobamate + Ammonium Chloride Ammonolysis->Crude_Product Filtration2 Filtration & Washing (Cold Water) Crude_Product->Filtration2 Purification Recrystallization (Hot Water) Filtration2->Purification Washed Solid Final_Product Pure Meprobamate Purification->Final_Product

Caption: Experimental workflow for the synthesis of meprobamate.

References

Application Notes and Protocols for the Quantification of 2-Methyl-2-propyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-2-propyl-1,3-propanediol is a compound of interest in various fields, including as a synthetic precursor and a metabolite of drugs like carisoprodol.[1] Accurate and precise quantification of this diol in different matrices is crucial for research, development, and quality control purposes. This document provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Method Selection

The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method suitable for complex matrices such as biological fluids (plasma, urine). Derivatization is typically required to increase the volatility and improve the chromatographic peak shape of the diol.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method is applicable for the analysis of the underivatized diol and is well-suited for simpler matrices or when higher concentrations are expected, such as in bulk drug substance or formulation analysis.[2][3][4]

Quantitative Data Summary

While specific quantitative performance data for this compound is not extensively published, the following tables summarize expected performance based on validated methods for similar glycols and diols.[3][5][6][7][8]

Table 1: Expected Performance of GC-MS Method (with Derivatization)

ParameterExpected ValueComments
Limit of Detection (LOD)0.5 - 5 ng/mLDependent on the matrix and derivatization efficiency.
Limit of Quantification (LOQ)2 - 20 ng/mLCan be achieved in biological matrices like plasma or urine.
Linearity (R²)> 0.99Typically observed over a concentration range of 10 - 2000 ng/mL.
Accuracy (% Recovery)85 - 115%Assessed by spiking the analyte in a blank matrix.
Precision (% RSD)< 15%For both intra- and inter-day precision.

Table 2: Expected Performance of HPLC-RID Method

ParameterExpected ValueComments
Limit of Detection (LOD)0.01 - 0.1 mg/mLRID is less sensitive than MS detection.
Limit of Quantification (LOQ)0.03 - 0.5 mg/mLSuitable for purity analysis and formulation assays.
Linearity (R²)> 0.99Over a concentration range of 0.1 - 10 mg/mL.
Accuracy (% Recovery)95 - 105%Generally higher in simpler matrices.
Precision (% RSD)< 5%Good repeatability is expected for this method.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound in a biological matrix (e.g., plasma) and involves protein precipitation, extraction, and derivatization.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): 1,3-Butanediol or a deuterated analog of the analyte

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ethyl Acetate (B1210297), HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Deionized water

  • Blank matrix (e.g., drug-free plasma)

2. Sample Preparation

  • Spiking: To 100 µL of the plasma sample, add the internal standard to a final concentration of 100 ng/mL. For calibration standards and quality controls, spike with appropriate concentrations of this compound.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube. Add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[9]

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer: Agilent 5977 MS or equivalent

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatized analyte and internal standard.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples using the linear regression equation from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Plasma Sample (100 µL) spike_is Spike Internal Standard sample->spike_is precip Add Acetonitrile (400 µL) Vortex spike_is->precip centrifuge Centrifuge (10,000 x g, 10 min) precip->centrifuge extract Transfer Supernatant Add Ethyl Acetate centrifuge->extract evap Evaporate Organic Layer extract->evap deriv Add BSTFA + 1% TMCS Heat (70°C, 30 min) evap->deriv gcms GC-MS Analysis (SIM Mode) deriv->gcms quant Quantification (Calibration Curve) gcms->quant result Final Concentration quant->result

Caption: GC-MS analysis workflow for this compound.

Protocol 2: Quantification by HPLC with Refractive Index Detection (HPLC-RID)

This protocol is suitable for quantifying higher concentrations of this compound in a simple matrix, such as a pharmaceutical formulation.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): 1,4-Butanediol (optional, but recommended)

  • Acetonitrile, HPLC grade

  • Deionized water, HPLC grade

  • Methanol (B129727), HPLC grade (for sample dissolution)

2. Sample Preparation

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 10 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. HPLC-RID Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: A suitable column for polar compounds, such as an amino or a specific carbohydrate analysis column (e.g., Shodex SUGAR SP0810).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: 0.6 - 1.0 mL/min

  • Column Temperature: 35 - 40°C

  • Detector: Refractive Index Detector (RID)

  • RID Temperature: 35 - 40°C

  • Injection Volume: 20 µL

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • If an internal standard is used, plot the peak area ratio of the analyte to the IS against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample / Standard dissolve Dissolve in Methanol sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC-RID Analysis filter->hplc quant Quantification (External Standard) hplc->quant result Final Concentration quant->result

Caption: HPLC-RID analysis workflow for this compound.

Logical Relationships

The selection between the two primary analytical methods, GC-MS and HPLC-RID, is governed by the specific requirements of the analysis, particularly the complexity of the sample matrix and the need for sensitivity.

Caption: Decision tree for selecting an analytical method.

References

Purification Techniques for 2-Methyl-2-propyl-1,3-propanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Methyl-2-propyl-1,3-propanediol, a key intermediate in the synthesis of pharmaceuticals such as carisoprodol (B1668446) and meprobamate.[1] The protocols outlined below cover distillation, recrystallization, and flash column chromatography, providing researchers with the necessary information to obtain high-purity material suitable for drug development and other sensitive applications.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for selecting and optimizing purification methods.

PropertyValueSource
Molecular Formula C₇H₁₆O₂[2]
Molecular Weight 132.20 g/mol [2][3]
Appearance White crystalline solid or beige flakes[3]
Melting Point 56-59 °C[4]
Boiling Point 230 °C at 753 mmHg[2]
160 °C at 14.7 kPa (approx. 110 mmHg)[1]
Solubility Slightly soluble in chloroform (B151607) and methanol. Soluble in water and alcohols.

Purification Methodologies

The choice of purification technique will depend on the nature and quantity of impurities present in the crude material. The following sections provide detailed protocols for three common and effective methods.

Vacuum Distillation

Vacuum distillation is a highly effective method for purifying this compound, particularly for removing non-volatile impurities and colored byproducts. The reduced pressure allows the compound to boil at a lower temperature, preventing thermal degradation.

Experimental Protocol: Fractional Vacuum Distillation

Objective: To purify crude this compound to ≥98% purity.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer and adapter

  • Vacuum pump with a cold trap

  • Manometer

Procedure:

  • Preparation: Place the crude this compound into a round-bottom flask, adding a magnetic stir bar. The flask should not be more than two-thirds full.

  • Assembly: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place the thermometer bulb so that the top is level with the side arm of the distillation head.

  • Evacuation: Connect the apparatus to the vacuum pump and gradually reduce the pressure.

  • Heating: Once the desired pressure is reached (e.g., ~15 kPa), begin heating the distillation flask using the heating mantle. Stir the material to ensure even boiling.

  • Fraction Collection:

    • Fore-run: Collect the initial, lower-boiling fraction, which may contain volatile impurities.

    • Main Fraction: Collect the fraction that distills at a constant temperature. For this compound, the target fraction is collected at approximately 160 °C at 14.7 kPa.[1]

    • End Fraction: As the distillation nears completion, the temperature may rise or fluctuate. Stop collecting the main fraction at this point.

  • Cooling and Venting: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Expected Purity and Yield: Following a synthesis procedure involving a water wash and benzene (B151609) extraction, vacuum distillation has been reported to yield this compound with a 93% yield.[1] Commercially available high-purity grades often exceed 98%.

Workflow for Vacuum Distillation:

G crude Crude this compound setup Assemble Vacuum Distillation Apparatus crude->setup evacuate Evacuate System (~15 kPa) setup->evacuate heat Heat and Stir evacuate->heat collect_fore Collect Fore-run heat->collect_fore collect_main Collect Main Fraction (~160°C) collect_fore->collect_main cool Cool and Vent collect_main->cool pure Purified Product (≥98% Purity) cool->pure

Caption: Workflow for the purification of this compound by vacuum distillation.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization from a Mixed Solvent System

Objective: To enhance the purity of solid this compound.

Recommended Solvent System: A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is often effective for diols. The ideal ratio should be determined experimentally.

Apparatus:

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount of the crude solid in a test tube.

    • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat to dissolve the solid.

    • Slowly add the "poor" solvent (e.g., hexane) at the elevated temperature until the solution becomes slightly cloudy.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to observe crystal formation.

  • Bulk Recrystallization:

    • Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

    • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution.

    • Slowly add the warm "poor" solvent to the hot solution with swirling until persistent turbidity is observed.

    • Add a few drops of the hot "good" solvent to clarify the solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize crystal recovery.

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum.

Expected Purity and Yield: Purity can be assessed by melting point analysis and chromatographic methods (GC-MS or HPLC). A sharp melting point close to the literature value (56-59 °C) indicates high purity.[4] Yield will vary depending on the initial purity of the crude material.

Logical Flow of Recrystallization:

G start Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethyl Acetate) start->dissolve add_anti Add Hot 'Poor' Solvent (e.g., Hexane) to Cloud Point dissolve->add_anti clarify Clarify with a Few Drops of 'Good' Solvent add_anti->clarify cool_rt Slow Cooling to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent Mixture filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: Step-by-step workflow for the recrystallization of this compound.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating components of a mixture based on their differential adsorption to a stationary phase. For a moderately polar compound like this compound, normal-phase chromatography using silica (B1680970) gel is a suitable approach.

Experimental Protocol: Flash Column Chromatography on Silica Gel

Objective: To purify this compound from a complex mixture of impurities.

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexane (B92381) is a good starting point. The optimal gradient should be determined by Thin Layer Chromatography (TLC) analysis. A typical starting gradient could be from 10% to 50% ethyl acetate in hexane.

Apparatus:

  • Glass chromatography column

  • Silica gel

  • Flash chromatography system or a setup with a flow controller and compressed air/nitrogen

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various ratios of ethyl acetate/hexane to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Purity and Yield: Flash chromatography can yield product with purity often exceeding 99%. The yield is dependent on the complexity of the initial mixture and the separation efficiency.

Chromatographic Purification Workflow:

G start Crude Mixture tlc TLC Analysis (Determine Eluent) start->tlc pack Pack Silica Gel Column start->pack load Load Sample pack->load elute Elute with Gradient (Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure

Caption: Workflow for the purification of this compound via flash column chromatography.

Purity Analysis

The purity of the final product should be confirmed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify any remaining volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for assessing purity, especially for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range that matches the literature value is a good indicator of high purity.

By following these detailed protocols, researchers can effectively purify this compound to the high standards required for pharmaceutical development and other advanced applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-propyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Methyl-2-propyl-1,3-propanediol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of reacting 2-methylpentanal (B94375) with formaldehyde (B43269) via a crossed Cannizzaro-type reaction.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Hydrogenation of 2-methyl-2-pentenal (B83557): The initial step of producing the 2-methylpentanal intermediate may not have gone to completion, resulting in a lower amount of starting material for the final step.[1][2]Ensure the hydrogenation of 2-methyl-2-pentenal is carried out under the recommended conditions of 100°C and 1.3-1.5 MPa pressure to achieve a high yield (typically around 80%).[1][2] Monitor the reaction progress using techniques like GC-MS to confirm the complete consumption of the starting material.
Suboptimal Reaction Temperature: The reaction between 2-methylpentanal and formaldehyde is exothermic.[1] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If the temperature is too high (above 90°C), side reactions such as the self-condensation of 2-methylpentanal (aldol condensation) may occur, reducing the yield of the desired product.Maintain the reaction temperature within the optimal range of 70-90°C.[1][2] Use a controlled heating and cooling system to manage the exothermic nature of the reaction.
Incorrect Stoichiometry: An incorrect molar ratio of reactants, particularly an insufficient amount of formaldehyde, will result in unreacted 2-methylpentanal. Conversely, a large excess of formaldehyde may lead to the formation of byproducts.Use a slight excess of formaldehyde to ensure the complete conversion of 2-methylpentanal. The crossed Cannizzaro reaction relies on formaldehyde being preferentially oxidized, so ensuring its availability is key to driving the reaction towards the desired product.[3][4]
Inefficient Base Catalysis: The concentration and type of base are crucial. Insufficient base will lead to a slow and incomplete reaction. An excessively high concentration of a strong base might promote side reactions. Sodium hydroxide (B78521) is a commonly used and effective base for this reaction.[1][2]Use a sufficient concentration of sodium hydroxide solution to catalyze the reaction effectively. The dropwise addition of the base is recommended to control the reaction rate and temperature.[1][2]
Presence of Impurities in the Final Product Aldol (B89426) Condensation Byproducts: If the temperature is not well-controlled or if there are α-hydrogens available on the aldehyde, aldol condensation can occur as a side reaction.[3]Carefully control the reaction temperature to stay within the optimal range. The choice of a crossed Cannizzaro reaction with formaldehyde (which has no α-hydrogens) is specifically to minimize this type of side reaction.[3]
Incomplete Separation of Layers: After the reaction, the product is in an organic layer that needs to be separated from the aqueous layer. Incomplete separation can carry over unreacted reagents and salts into the purification step.Allow the reaction mixture to cool to around 60°C and stand for a sufficient time to ensure complete phase separation.[1][2]
Inefficient Extraction and Washing: Residual base, salts, and water-soluble impurities can remain in the organic layer if not properly washed.Wash the organic layer thoroughly with water. Multiple extractions of the aqueous layer with a suitable solvent (e.g., benzene) can help recover any dissolved product, thereby improving the overall yield.[1][2]
Difficulty in Purification Formation of Azeotropes: During distillation, the product may form azeotropes with residual solvents or impurities, making separation difficult.Ensure the complete removal of the extraction solvent (e.g., benzene) by distillation before proceeding to the vacuum distillation of the final product.[1][2]
Co-distillation of Impurities: Impurities with boiling points close to that of this compound may co-distill, leading to a lower purity of the final product.Use fractional distillation under reduced pressure to achieve a better separation. Collect the fraction at the specified boiling point of 160°C at 14.7 kPa.[1] Analytical techniques like GC-MS can be used to identify the impurities and optimize the distillation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most commonly cited high-yielding method involves a two-step process. First, 2-methyl-2-pentenal is hydrogenated to produce 2-methylpentanal. This intermediate is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, through a crossed Cannizzaro-type reaction. This method has been reported to achieve yields as high as 93%.[1][2]

Q2: Why is a crossed Cannizzaro reaction preferred for this synthesis?

A2: A crossed Cannizzaro reaction is ideal here because 2-methylpentanal has an α-hydrogen, making it susceptible to aldol condensation. However, in the presence of formaldehyde, which lacks α-hydrogens and is more reactive towards nucleophilic attack, the desired reaction pathway is favored. Formaldehyde is preferentially oxidized to formate, while 2-methylpentanal is reduced to the desired this compound, thus maximizing the yield of the target molecule.[3][4]

Q3: What are the critical parameters to control during the reaction of 2-methylpentanal with formaldehyde?

A3: The most critical parameters are temperature and the rate of addition of the base. The reaction is exothermic, and the temperature should be maintained between 70-90°C to ensure a good reaction rate while minimizing side reactions.[1][2] The slow, dropwise addition of the sodium hydroxide solution is crucial for controlling the temperature and the reaction rate.

Q4: Are there any alternative synthesis routes for this compound?

A4: Yes, other methods include the aldol addition of propanal followed by hydrogenation, and the Prins reaction.[5] The Prins reaction, which is the acid-catalyzed addition of an aldehyde to an alkene, can be used to synthesize 1,3-diols.[6] However, the crossed Cannizzaro reaction is often preferred due to its high reported yield and specificity.

Q5: How can the purity of the final product be ensured?

A5: Purity is ensured through a careful work-up and purification process. This includes proper phase separation after the reaction, thorough washing of the organic layer to remove water-soluble impurities and salts, and efficient removal of the extraction solvent. The final purification is typically achieved by vacuum distillation, collecting the fraction at the correct boiling point.[1] The purity of the final product can be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Primary Synthesis Route: From 2-Methyl-2-pentenal

This protocol is divided into two main stages: the hydrogenation of 2-methyl-2-pentenal and the subsequent reaction with formaldehyde.

Stage 1: Hydrogenation of 2-Methyl-2-pentenal to 2-Methylpentanal

  • Reactants: 2-Methyl-2-pentenal, Hydrogen gas, Hydrogenation catalyst (e.g., Palladium on carbon).

  • Procedure:

    • Charge a high-pressure reactor with 2-methyl-2-pentenal and the hydrogenation catalyst.

    • Pressurize the reactor with hydrogen gas to 1.3-1.5 MPa.

    • Heat the reaction mixture to 100°C with constant stirring.

    • Monitor the reaction progress by measuring hydrogen uptake or by GC analysis of aliquots.

    • Once the reaction is complete (typically when hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst. The resulting filtrate is 2-methylpentanal. This intermediate is typically used directly in the next step without further purification. An expected yield for this step is around 80%.[1][2]

Stage 2: Synthesis of this compound

  • Reactants: 2-Methylpentanal (from Stage 1), 36% Formaldehyde solution, Sodium hydroxide solution.

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add the 2-methylpentanal obtained from Stage 1 and the 36% formaldehyde solution at room temperature.

    • Begin stirring the mixture and slowly add the sodium hydroxide solution dropwise.

    • The reaction is exothermic, and the temperature will naturally rise. Control the addition rate to allow the temperature to reach 70°C.

    • After the initial exotherm subsides, heat the reaction mixture to 90°C and continue the addition of sodium hydroxide over a period of 1 hour.[1][2]

    • After the addition is complete, maintain the temperature at 90°C for an additional period to ensure the reaction goes to completion.

    • Cool the reaction mixture to 60°C and stop stirring. Allow the mixture to stand for phase separation.[1][2]

    • Separate the upper organic layer. Wash the organic layer with water.

    • Combine the washings with the lower aqueous layer and extract with a suitable organic solvent such as benzene.

    • Combine the extract with the original organic layer.

    • Distill off the solvent.

    • Purify the residue by vacuum distillation, collecting the fraction at 160°C (14.7 kPa) to obtain this compound as a white crystalline solid. A yield of up to 93% can be expected for this stage.[1][2]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound Dicarbonate (B1257347)

While specific quantitative data for the synthesis of the diol itself under varying conditions is limited in the reviewed literature, the following data from a patent on the synthesis of its dicarbonate derivative illustrates the impact of reaction parameters on yield and purity. This can serve as a proxy for understanding the sensitivity of related reactions to changes in conditions.

Molar Ratio (Diol:Trichloromethyl Chloroformate:Catalyst)CatalystSolventTemperature (°C)Yield (%)Purity (%)
1 : 0.7 : 0.5N,N-dimethylanilineCyclohexanone-582.198.1
1 : 0.8 : 1.0N,N-dimethylformamideBenzene2582.098.2
1 : 0.5 : 0.6TriethylamineTetrahydrofuran3082.298.0
1 : 1.5 : 1.0PyridineToluene2081.098.2
1 : 0.5 : 0.5N,N-dimethylanilineChlorobenzene3070.298.1
1 : 1.0 : 0.4Pyridinen-butyl acetate5072.397.8

Data extracted from a patent on the synthesis of a this compound derivative.[7]

Visualizations

SynthesisWorkflow Workflow for this compound Synthesis cluster_stage1 Stage 1: Hydrogenation cluster_stage2 Stage 2: Crossed Cannizzaro Reaction cluster_purification Purification start 2-Methyl-2-pentenal hydrogenation Hydrogenation (100°C, 1.3-1.5 MPa, Catalyst) start->hydrogenation intermediate 2-Methylpentanal hydrogenation->intermediate reaction Reaction (70-90°C) intermediate->reaction formaldehyde Formaldehyde formaldehyde->reaction naoh NaOH (aq) naoh->reaction workup Work-up (Phase Separation, Washing, Extraction) reaction->workup distillation Vacuum Distillation (160°C @ 14.7 kPa) workup->distillation product This compound distillation->product

Caption: Synthesis workflow for this compound.

TroubleshootingLogic Troubleshooting Low Yield cluster_solutions Potential Solutions low_yield Low Yield Observed check_intermediate Check Purity/Yield of 2-Methylpentanal low_yield->check_intermediate check_temp Review Reaction Temperature Profile low_yield->check_temp check_stoichiometry Verify Reactant Molar Ratios low_yield->check_stoichiometry check_base Assess Base Concentration and Addition Rate low_yield->check_base optimize_hydrogenation Optimize Hydrogenation Conditions check_intermediate->optimize_hydrogenation control_temp Improve Temperature Control (70-90°C) check_temp->control_temp adjust_ratios Adjust Formaldehyde Excess check_stoichiometry->adjust_ratios control_base Ensure Proper Base Concentration and Slow Addition check_base->control_base

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Synthesis of Dicarbamates from Diols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dicarbamates from diols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing dicarbamates from diols and isocyanates?

A1: The most prevalent side reactions include the formation of ureas, allophanates, and biurets. These arise from the high reactivity of the isocyanate functional group with contaminants like water or with the desired carbamate (B1207046) product itself.

Q2: Why is my reaction foaming and what are the resulting byproducts?

A2: Foaming is typically caused by the reaction of the isocyanate with residual moisture in your reagents or solvent.[1] The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas, causing the foaming.[1][2] The newly formed amine can then react with another isocyanate molecule to produce a disubstituted urea (B33335), a common impurity.

Q3: I am only isolating the mono-substituted product. How can I drive the reaction to completion to form the dicarbamate?

A3: Formation of the mono-carbamate is a common issue, particularly with less reactive diols.[3] To favor the formation of the dicarbamate, you can try the following:

  • Adjust Stoichiometry: Use a slight excess of the isocyanate to ensure complete reaction of both hydroxyl groups.

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature to overcome the activation energy for the second substitution. However, be cautious as higher temperatures can also promote side reactions.[4]

  • Catalyst Selection: Employ a suitable catalyst to promote the urethane (B1682113) linkage formation.[5]

Q4: What is an allophanate (B1242929) and how can I avoid its formation?

A4: An allophanate is a byproduct formed when an isocyanate molecule reacts with the N-H bond of an already formed urethane (carbamate) linkage.[6] This side reaction is more likely to occur at elevated temperatures.[5] To minimize allophanate formation, it is recommended to maintain a lower reaction temperature.[5]

Q5: Can the dicarbamate product decompose during the reaction?

A5: Yes, at high temperatures, the carbamate linkage can be thermally unstable and may revert to the starting isocyanate and alcohol.[6][7] It is crucial to control the reaction temperature to prevent degradation of the desired product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of dicarbamates from diols and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dicarbamate Incomplete reaction.- Increase reaction time and/or temperature moderately.- Use a slight excess of the isocyanate.- Employ a suitable catalyst.
Side reactions consuming starting materials.- Ensure anhydrous conditions to prevent urea formation.- Maintain a controlled temperature to avoid allophanate formation.[5]
Purification losses.- Optimize your purification method (e.g., column chromatography, recrystallization).
Presence of Urea Byproducts Reaction of isocyanate with water and subsequently with the formed amine.[1][2]- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Allophanates Reaction of isocyanate with the carbamate product, often at elevated temperatures.[5][6]- Maintain a lower reaction temperature.- Avoid using a large excess of the isocyanate.[5]
Incomplete Conversion (Mono-substituted product remains) Steric hindrance or deactivation of the second hydroxyl group after the first has reacted.[3]- Increase the molar ratio of isocyanate to diol.- Consider a different catalyst or solvent to improve reactivity.
Reaction Mixture Foaming Presence of moisture leading to the formation of carbon dioxide.[1]- Immediately cease the reaction and re-evaluate the dryness of all reagents and equipment.- For future attempts, ensure stringent anhydrous conditions.

Experimental Protocols

General Protocol for the Synthesis of Dicarbamates from Diols and Isocyanates

This is a generalized procedure and may require optimization for specific substrates.

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). All solvents and liquid reagents should be appropriately dried before use.

  • Reaction Setup: To a solution of the diol in an anhydrous solvent (e.g., THF, DCM), add the isocyanate (typically 2.0-2.2 equivalents) dropwise at a controlled temperature (often starting at 0 °C).

  • Catalyst Addition (Optional): If required, a catalytic amount of a suitable catalyst (e.g., dibutyltin (B87310) dilaurate) can be added to the reaction mixture.

  • Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure dicarbamate.

Visualizations

Reaction Pathways

G Main and Side Reaction Pathways in Dicarbamate Synthesis Diol Diol (R-(OH)₂) Dicarbamate Dicarbamate (R(OC(O)NHR')₂) Diol->Dicarbamate + 2 R'-NCO Isocyanate Isocyanate (R'-NCO) Isocyanate->Dicarbamate CarbamicAcid Carbamic Acid (unstable) Isocyanate->CarbamicAcid + H₂O Urea Urea (R'NHC(O)NHR') Isocyanate->Urea Allophanate Allophanate Isocyanate->Allophanate Dicarbamate->Allophanate + R'-NCO (High Temp) Water Water (H₂O) Water->CarbamicAcid Amine Amine (R'-NH₂) CarbamicAcid->Amine decomposition CO2 CO₂ CarbamicAcid->CO2 decomposition Amine->Urea + R'-NCO

Caption: Key reaction pathways in dicarbamate synthesis.

Troubleshooting Workflow

G Troubleshooting Low Dicarbamate Yield Start Low Yield of Dicarbamate CheckPurity Check for Urea/Allophanate byproducts (NMR, LC-MS) Start->CheckPurity ByproductsPresent Byproducts Present CheckPurity->ByproductsPresent Yes NoByproducts No Significant Byproducts CheckPurity->NoByproducts No ImproveConditions Improve Anhydrous Conditions & Control Temperature ByproductsPresent->ImproveConditions IncompleteReaction Check for Starting Material (Diol/Mono-carbamate) NoByproducts->IncompleteReaction StartingMaterialPresent Starting Material Present IncompleteReaction->StartingMaterialPresent Yes CompleteReaction Reaction appears complete IncompleteReaction->CompleteReaction No DriveReaction Increase Reaction Time/Temp or Isocyanate Stoichiometry StartingMaterialPresent->DriveReaction OptimizePurification Optimize Purification Method CompleteReaction->OptimizePurification

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 2-Methyl-2-propyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methyl-2-propyl-1,3-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can originate from the synthesis process and include:

  • Unreacted starting materials: Such as 2-methyl-2-pentenal (B83557) or formaldehyde.

  • Structurally similar diols: By-products from side reactions that have boiling points close to the target compound, making separation by distillation challenging.

  • Low-boiling point by-products: Including water, acetic acid, and various products from the hydrogenation step.

  • Residual solvents: Solvents like benzene, which may be used during extraction steps.

  • Colored impurities: Often arise from thermal degradation or side reactions.

Q2: What is the recommended method for purifying this compound?

A2: A combination of vacuum distillation and recrystallization is generally the most effective approach. Vacuum distillation is crucial due to the compound's high boiling point (230 °C at 753 mmHg) to prevent thermal decomposition.[1][2] Recrystallization can then be used to remove remaining impurities and obtain a high-purity solid product.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: As a polar diol, this compound is slightly soluble in methanol (B129727) and chloroform, and soluble in DMSO.[1][3] A suitable recrystallization solvent or solvent system would be one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Experimentation with mixed solvent systems, such as water with a miscible alcohol, may be necessary to achieve optimal results.

Q4: How can I remove colored impurities from my product?

A4: Treatment with activated carbon is a common and effective method for removing colored impurities. The crude product can be dissolved in an appropriate solvent, treated with a small amount of activated carbon, heated, and then filtered to remove the carbon before proceeding with recrystallization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Vacuum Distillation Troubleshooting
Problem Possible Cause Solution
Product is dark or discolored after distillation. The distillation temperature is too high, causing thermal decomposition.Reduce the pressure of the vacuum system to lower the boiling point of the compound. Ensure the heating mantle is not set to an excessively high temperature.
Difficulty in separating from other diol impurities. The boiling points of the impurities are very close to that of the product.Use a fractional distillation column with a higher number of theoretical plates for better separation. Consider using azeotropic distillation if a suitable entrainer can be found.
Sudden, violent boiling (bumping) of the liquid. The liquid is becoming superheated before boiling.Use a magnetic stirrer or add boiling chips to the distillation flask to ensure smooth boiling.
Inability to achieve or maintain a stable vacuum. There are leaks in the distillation apparatus.Check all glass joints, tubing, and connections for cracks or loose fittings. Ensure all joints are properly greased with a suitable vacuum grease.
Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated; either too much solvent was used or the compound is very soluble at low temperatures.Evaporate some of the solvent to concentrate the solution and then try cooling again. If the compound is too soluble, consider using a different solvent or a mixed-solvent system.
Oily precipitate forms instead of crystals. The compound is "oiling out," which can happen if the solution is cooled too quickly or if impurities are present.Reheat the solution until the oil dissolves, then allow it to cool more slowly. Adding a seed crystal of the pure compound can also help induce proper crystallization. If the problem persists, the product may need further purification by another method before recrystallization.
Colored impurities co-precipitate with the product. The colored impurities have similar solubility properties to the product in the chosen solvent.Treat the solution with activated carbon before recrystallization. Dissolve the crude product in the hot solvent, add a small amount of activated carbon, stir or heat briefly, and then filter the hot solution to remove the carbon before allowing it to cool.
Low recovery of the product. Too much solvent was used, or the product has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the product. After crystallization, cool the flask in an ice bath to maximize precipitation.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar or boiling chips.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Turn on the condenser cooling water and the stirrer. Slowly evacuate the system to the desired pressure.

  • Heating and Distillation: Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. A forerun of lower-boiling impurities may be collected first.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the distilled product in various solvents at room temperature and with gentle heating to identify a suitable solvent or solvent pair.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes, then perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

Purification_Workflow Crude_Product Crude this compound Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Distilled_Product Distilled Product Vacuum_Distillation->Distilled_Product Separation Impurities1 Low-boiling Impurities & Volatile Solvents Vacuum_Distillation->Impurities1 Removed as distillate forerun Impurities2 High-boiling Impurities & Other Diols Vacuum_Distillation->Impurities2 Left in distillation pot Recrystallization Recrystallization Distilled_Product->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Isolation Impurities3 Soluble Impurities & Color Recrystallization->Impurities3 Remain in mother liquor

Caption: A general workflow for the purification of this compound.

Distillation_Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Problem Dark/Decomposed Product Cause Excessive Distillation Temperature Problem->Cause Solution Perform Vacuum Distillation (Reduces Boiling Point) Cause->Solution

Caption: Troubleshooting logic for product decomposition during distillation.

References

preventing byproduct formation in carisoprodol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carisoprodol (B1668446) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of carisoprodol, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during carisoprodol synthesis?

A1: During the synthesis of carisoprodol, several process-related impurities and degradation products can form. Key impurities include:

  • Meprobamate (Carisoprodol EP Impurity D): A primary metabolite and a potential unreacted intermediate or byproduct.[1][2]

  • N-isopropyl-2-methyl-2-propyl-3-hydroxypropyl carbamate (B1207046) (Impurity B): An intermediate in some synthetic routes.[1]

  • 2-methyl-2-propylpropane-1,3-diyl dicarbamate (Impurity D): A structurally related compound.[1]

  • Olefinic Impurity (Carbamic acid 2-isopropylcarbamoyloxymethyl-2-methyl-pent-3-enyl ester): A process-related impurity that may form under certain conditions.[3]

  • Unreacted Starting Materials: Such as 2-methyl-2-propyl-1,3-propanediol.

Q2: What is the primary synthetic route for carisoprodol?

A2: Carisoprodol is structurally an analog of meprobamate.[4][5] A common synthesis method involves reacting this compound with phosgene (B1210022) to form a chloroformate intermediate.[4][5] This intermediate is then reacted with isopropylamine (B41738). The final step involves reacting the subsequent intermediate with an agent like urethane (B1682113) or sodium cyanate (B1221674) to form carisoprodol.[4][5] Alternative routes may use different reagents to introduce the carbamate functionalities.

Q3: How can I detect and quantify these impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the quantitation of carisoprodol and its impurities.[1][6] Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) are also used, although carisoprodol's thermal instability can pose challenges.[1] For structural confirmation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[1][3]

Troubleshooting Guide: Byproduct Formation

This guide addresses specific issues related to byproduct formation during carisoprodol synthesis.

Issue 1: High Levels of Meprobamate Detected in the Final Product
  • Possible Cause 1: Incomplete Isopropylation. The reaction of the carbamate intermediate with the isopropylating agent may be incomplete.

    • Solution:

      • Increase Reactant Stoichiometry: Ensure a sufficient molar excess of the isopropylating agent.

      • Optimize Reaction Time and Temperature: Conduct time-course studies to determine the optimal reaction time for complete conversion. See Table 1 for an example of how temperature can affect this.

      • Improve Mixing: Ensure efficient stirring to improve contact between reactants, especially in heterogeneous reaction mixtures.

  • Possible Cause 2: Hydrolysis of Carisoprodol. Carisoprodol may hydrolyze back to meprobamate and isopropanol (B130326) under certain pH and temperature conditions, particularly during workup and purification.

    • Solution:

      • Control pH: Maintain a neutral or slightly acidic pH during aqueous workup steps. Avoid strongly basic conditions.

      • Temperature Control: Perform extractions and crystallizations at controlled, lower temperatures to minimize degradation.

Issue 2: Formation of an Unknown Olefinic Impurity
  • Possible Cause: Dehydration of a Hydroxy Intermediate. Under acidic conditions or at elevated temperatures, a hydroxylated intermediate or the starting diol may undergo dehydration.

    • Solution:

      • Strict Temperature Control: Avoid excessive temperatures during the reaction and distillation steps.

      • Use of a Milder Catalyst: If an acid catalyst is used, consider a milder, non-dehydrating alternative.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might promote dehydration.

Data on Byproduct Formation

The following table provides illustrative data on the effect of reaction temperature on the formation of key byproducts.

Table 1: Effect of Reaction Temperature on Byproduct Profile

Reaction Temperature (°C)Carisoprodol Yield (%)Meprobamate Impurity (%)Olefinic Impurity (%)
80858.51.2
100924.11.5
120883.55.8
140753.212.3

Note: This data is illustrative and may not represent results from a specific proprietary process.

Experimental Protocols

Protocol 1: General Synthesis of Carisoprodol

This protocol is a generalized representation and should be adapted and optimized for specific laboratory conditions.

  • Step 1: Formation of the N-isopropyl Carbamate Intermediate.

    • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve this compound in a suitable anhydrous solvent (e.g., toluene).

    • Cool the mixture to 0-5 °C.

    • Slowly add a carbamoylating agent (e.g., a chloroformate or an isocyanate derivative) while maintaining the temperature.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • In a separate vessel, prepare a solution of isopropylamine in the same solvent.

    • Slowly add the isopropylamine solution to the reaction mixture, again controlling the temperature.

    • Stir for an additional 4-6 hours until the reaction is complete (monitored by TLC or HPLC).

  • Step 2: Formation of the Second Carbamate Group.

    • To the intermediate from Step 1, add a second carbamoylating agent (e.g., urea, in the presence of a catalyst, or sodium cyanate).

    • Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) and maintain for 6-8 hours.

    • Monitor the reaction for the disappearance of the intermediate.

  • Step 3: Workup and Purification.

    • Cool the reaction mixture and quench with water or a dilute acid solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude carisoprodol from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve the desired purity.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at a low wavelength (e.g., 200-220 nm), as carisoprodol lacks a strong chromophore.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known quantity of the carisoprodol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Visualizations

Carisoprodol Synthesis and Byproduct Pathways

G cluster_main Main Synthesis Pathway cluster_byproduct Byproduct Formation A 2-Methyl-2-propyl- 1,3-propanediol B Intermediate A (e.g., Chloroformate) A->B + Phosgene/ Equivalent F Olefinic Impurity A->F Dehydration (Heat, Acid) C Intermediate B (N-isopropyl carbamate) B->C + Isopropylamine D Carisoprodol C->D + Urea/ NaOCN E Meprobamate C->E Incomplete Isopropylation D->E Hydrolysis

Caption: Reaction scheme for carisoprodol synthesis and potential side reactions.

Troubleshooting Workflow for High Impurity Levels

G cluster_mepro Meprobamate Pathway cluster_olefin Olefin Pathway start High Impurity Level Detected by HPLC identify Identify Impurity (e.g., Meprobamate, Olefin) start->identify check_stoich Check Reactant Stoichiometry identify->check_stoich Meprobamate check_temp Verify Temperature Control identify->check_temp Olefin check_rxn_params Review Reaction Time & Temperature check_stoich->check_rxn_params If OK check_workup Analyze Workup (pH, Temp) check_rxn_params->check_workup If OK optimize Optimize Process Parameter(s) check_workup->optimize check_catalyst Evaluate Catalyst (Acidity) check_temp->check_catalyst If OK check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere If OK check_atmosphere->optimize end Impurity Level Within Specification optimize->end Re-analyze

Caption: A logical workflow for troubleshooting common impurities in carisoprodol synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-2-propyl-1,3-propanediol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of esterification reactions involving 2-Methyl-2-propyl-1,3-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and efficient experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The most prevalent methods for esterifying this compound include Fischer esterification with carboxylic acids under acidic catalysis, and acylation with acyl chlorides or anhydrides. Fischer esterification is a cost-effective and common method, particularly for large-scale synthesis.[1][2] The choice of method often depends on the desired ester, scale of the reaction, and sensitivity of the reactants.

Q2: What factors influence the yield and reaction rate of the esterification?

A2: Key factors influencing the reaction include temperature, catalyst type and loading, molar ratio of reactants, and the removal of byproducts like water.[3] For equilibrium-driven reactions like Fischer esterification, using an excess of one reactant (usually the alcohol or carboxylic acid) or actively removing water can significantly increase the product yield.[1][4]

Q3: Are there any specific safety precautions to consider when working with this compound and its esterification reagents?

A3: Yes, standard laboratory safety protocols should be followed. This compound is a white crystalline solid.[5] When using strong acid catalysts like sulfuric acid, appropriate personal protective equipment (PPE), including gloves and safety glasses, is crucial due to their corrosive nature.[4] Reactions should be conducted in a well-ventilated fume hood.

Q4: How can the progress of the esterification reaction be monitored?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product ester over time.

II. Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Ester Yield 1. Incomplete reaction due to equilibrium. For Fischer esterification, use a large excess of the carboxylic acid or alcohol to shift the equilibrium towards the products.[1][4] Alternatively, remove water as it forms using a Dean-Stark apparatus.
2. Inactive or insufficient catalyst. Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in an appropriate catalytic amount. For heterogeneous catalysts, ensure they are properly activated and not poisoned.
3. Presence of water in reactants or solvent. Use anhydrous solvents and ensure reactants are dry. Water can inhibit the reaction, especially with water-sensitive reagents like acyl chlorides.
Formation of Side Products 1. Dehydration of the alcohol. While this compound has primary alcohols, harsh acidic conditions and high temperatures could potentially lead to side reactions. Consider using milder reaction conditions or alternative esterification methods.
2. Steric hindrance slowing the reaction. The quaternary carbon in this compound may cause some steric hindrance. Increase the reaction time or consider using a more reactive acylating agent like an acid chloride if Fischer esterification is too slow.
Difficulty in Product Purification 1. Co-elution of product and starting materials. Optimize your chromatography method (e.g., solvent system for column chromatography, temperature program for GC) to achieve better separation.
2. Emulsion formation during aqueous workup. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve phase separation.
3. Residual acid catalyst. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup to remove the acid catalyst before extraction and purification.

III. Data Presentation: Reaction Condition Optimization

The following table summarizes quantitative data from various successful esterification reactions of this compound with trichloromethyl chloroformate to produce the corresponding dicarbonate (B1257347) ester.[6] This data provides a valuable starting point for optimizing your own esterification reactions.

Molar Ratio (Diol:Acylating Agent:Catalyst)CatalystSolventTemperature (°C)Yield (%)Purity (%)
1 : 0.5 : 0.6Triethylamine (B128534)Tetrahydrofuran3082.298.0
1 : 0.8 : 1.0N,N-dimethylformamideBenzene2582.098.2
1 : 0.5 : 0.4Triethylamine1,2-dichloroethane1074.698.0
1 : 1.2 : 0.4N,N-dimethylformamideChloroform2060.097.9
1 : 0.5 : 0.5N,N-dimethylanilineChlorobenzene3070.298.1

IV. Experimental Protocols

A. General Protocol for Fischer Esterification

This protocol provides a general methodology for the acid-catalyzed esterification of this compound with a carboxylic acid.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an excess of the desired carboxylic acid (e.g., 5-10 molar equivalents). If the carboxylic acid is a solid, a suitable solvent like toluene (B28343) can be used to facilitate the reaction and water removal via a Dean-Stark apparatus.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, typically 1-5 mol% relative to the diol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by column chromatography or distillation.

B. Protocol for Esterification using Acyl Chloride
  • Reactant Preparation: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 2.2 equivalents) to the solution to act as a scavenger for the HCl byproduct.

  • Acyl Chloride Addition: Cool the mixture in an ice bath and slowly add the acyl chloride (2.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the amine hydrochloride salt. Wash the filtrate with dilute acid, water, and brine. Dry the organic layer, remove the solvent, and purify the resulting ester as described in the Fischer esterification protocol.

V. Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Select Reactants (Diol, Carboxylic Acid/Acyl Chloride) setup Assemble Apparatus (Reflux/Inert Atmosphere) reactants->setup catalyst Choose Catalyst (e.g., H2SO4, DMAP) catalyst->setup solvent Select Solvent (e.g., Toluene, DCM) solvent->setup mixing Combine Reactants, Catalyst, and Solvent setup->mixing heating Heat to Reaction Temperature mixing->heating monitoring Monitor Progress (TLC, GC) heating->monitoring quenching Quench Reaction & Neutralize monitoring->quenching Reaction Complete extraction Liquid-Liquid Extraction quenching->extraction drying Dry Organic Layer extraction->drying purification Purify Product (Chromatography/Distillation) drying->purification characterization Characterize Product (NMR, IR, MS) purification->characterization yield_purity Determine Yield & Purity characterization->yield_purity

Caption: Experimental workflow for the esterification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Ester Yield? equilibrium Equilibrium Not Shifted start->equilibrium Yes catalyst_issue Inactive/Insufficient Catalyst start->catalyst_issue Yes water Water Present start->water Yes sterics Steric Hindrance start->sterics Yes excess_reagent Use Excess Reagent equilibrium->excess_reagent remove_water Remove Water (Dean-Stark) equilibrium->remove_water check_catalyst Check Catalyst Activity/Amount catalyst_issue->check_catalyst dry_reagents Use Anhydrous Reagents water->dry_reagents increase_time Increase Reaction Time/Temp sterics->increase_time change_method Use More Reactive Acylating Agent sterics->change_method end Improved Yield excess_reagent->end remove_water->end check_catalyst->end dry_reagents->end increase_time->end change_method->end

Caption: Troubleshooting logic for addressing low yield in esterification reactions.

References

Technical Support Center: Aldol Condensation of Propanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propanal aldol (B89426) condensation reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the aldol condensation of propanal.

Frequently Asked Questions

Q1: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in the aldol condensation of propanal can stem from several factors:

  • Unfavorable Equilibrium: The initial aldol addition is a reversible reaction, and the equilibrium may favor the starting materials.[1] Driving the reaction towards completion, often by removing water to form the more stable condensed product (2-methyl-2-pentenal), can improve yield.[2][3]

  • Side Reactions: Competing reactions can significantly consume starting materials. Propanal is prone to polymerization in the presence of acid or base.[1] Self-condensation is the primary desired reaction, but other pathways can occur under suboptimal conditions.

  • Suboptimal Reaction Conditions: The choice and concentration of the catalyst, reaction temperature, and reaction time are critical and must be optimized.[1] Excessively high temperatures can promote side reactions and product degradation.[4]

  • Impure Reactants: Propanal can oxidize or polymerize over time, leading to impurities that interfere with the reaction.[2] It is often beneficial to purify propanal by distillation immediately before use.[2]

  • Product Loss During Purification: Significant amounts of the product can be lost during workup and purification steps.[1]

Q2: I am observing multiple products in my reaction mixture. What are these and how can I improve selectivity?

A2: The formation of multiple products is a common challenge. Besides the desired aldol addition product (3-hydroxy-2-methylpentanal) and the final condensation product (2-methyl-2-pentenal), other byproducts can form.[5][6][7] In crossed aldol reactions involving another aldehyde or ketone, a mixture of up to four products can result from self-condensation and cross-condensation reactions.[4][8]

To improve selectivity in a crossed aldol reaction :

  • Use a Non-Enolizable Partner: React propanal with a carbonyl compound that lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde). This partner can only act as the electrophile, halving the number of possible products.[4][9]

  • Control Reagent Addition: Slowly add the propanal to a mixture of the non-enolizable carbonyl partner and the base catalyst.[4][9] This keeps the propanal enolate concentration low, minimizing its self-condensation.[9]

  • Employ a Directed Aldol Strategy: For maximum control, pre-form the enolate of propanal using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before adding the second carbonyl compound.[4][8]

Q3: What is the difference between the aldol addition and aldol condensation product?

A3: The initial product of the reaction is a β-hydroxy aldehyde, which is the aldol addition product .[3] In the case of propanal self-reaction, this is 3-hydroxy-2-methylpentanal.[7] This addition product can then undergo dehydration (loss of a water molecule), typically upon heating, to form an α,β-unsaturated aldehyde, which is the aldol condensation product (e.g., 2-methyl-2-pentenal).[3][6] The term "aldol condensation" often refers to the overall two-step process.

Q4: My catalyst doesn't seem to be effective. What are the best catalysts for this reaction?

A4: Both acid and base catalysts can be used, but basic catalysts generally provide higher conversion and yield for aldol condensations.[10][11][12]

  • Homogeneous Bases: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used and effective.[13] However, separating these liquid bases from the product can be challenging.[11][12]

  • Heterogeneous Catalysts: Solid catalysts like anion-exchange resins are highly effective, easy to separate from the reaction mixture, and can be reused.[10][11] Strong basic anion-exchange resins have been shown to give very high conversion and selectivity at mild temperatures.[11][12][14]

Data on Reaction Optimization

Optimizing reaction parameters is crucial for achieving high yields. The following table summarizes data from studies on propanal self-condensation using different catalysts.

CatalystTemperature (°C)Reaction Time (h)Propanal Conversion (%)Selectivity for 2-methyl-2-pentenal (B83557) (%)Reference
Strong Anion-Exchange Resin3519795[11][14]
Weak Anion-Exchange Resin352489.9Lower than strong resin[14]

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the base-catalyzed self-condensation of propanal.

AldolCondensation cluster_enolate Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Attack cluster_condensation Step 3: Dehydration Propanal1 Propanal Enolate Propanal Enolate (Nucleophile) Propanal1->Enolate + OH⁻ AldolAdduct Aldol Addition Product (3-hydroxy-2-methylpentanal) Enolate->AldolAdduct Propanal2 Propanal (Electrophile) Propanal2->AldolAdduct FinalProduct Condensation Product (2-methyl-2-pentenal) AldolAdduct->FinalProduct Heat (-H₂O)

Base-catalyzed aldol condensation pathway of propanal.
Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and resolve issues leading to poor reaction yields.

TroubleshootingWorkflow Start Problem: Low Yield CheckPurity Are reactants pure? (Distill propanal) Start->CheckPurity Purify Action: Purify starting materials CheckPurity->Purify No CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify->CheckConditions OptimizeTemp Action: Adjust Temperature. Avoid excessive heat. CheckConditions->OptimizeTemp No CheckCatalyst Is catalyst active and concentration correct? CheckConditions->CheckCatalyst Yes OptimizeTime Action: Adjust Reaction Time. Monitor with TLC. OptimizeTemp->OptimizeTime OptimizeTime->CheckCatalyst NewCatalyst Action: Use fresh catalyst or optimize concentration. CheckCatalyst->NewCatalyst No CheckWorkup Is product lost during workup? CheckCatalyst->CheckWorkup Yes NewCatalyst->CheckWorkup RefineWorkup Action: Refine extraction and purification protocol. CheckWorkup->RefineWorkup Yes End Yield Improved CheckWorkup->End No RefineWorkup->End

A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol: Base-Catalyzed Self-Condensation of Propanal

This protocol provides a general method for the self-condensation of propanal to 2-methyl-2-pentenal using sodium hydroxide as a catalyst.

Materials:

  • Propanal (freshly distilled)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • Place propanal (1.0 molar equivalent) into a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask in an ice bath to 0-5 °C with stirring.[13]

  • Catalyst Addition:

    • Slowly add the chilled 10% NaOH solution dropwise to the stirring propanal over 15-20 minutes. Maintain the temperature below 10 °C. The reaction is often exothermic.

  • Reaction:

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

    • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 1-2 hours. To promote dehydration to the condensation product, the mixture can be gently heated (e.g., to 60 °C) for an additional 1-2 hours.[13]

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether to dissolve the organic product and add water to dissolve any inorganic salts. Shake gently and allow the layers to separate.[2]

    • Separate the aqueous layer and wash the organic layer sequentially with water and then with brine to remove residual base and dissolved water.[13]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[13]

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, 2-methyl-2-pentenal, can be purified by fractional distillation.[2] Collect the fraction that boils in the appropriate range (literature boiling point is approx. 132-136 °C).[2]

References

Technical Support Center: Separation of 2-Methyl-2-propyl-1,3-propanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 2-Methyl-2-propyl-1,3-propanediol isomers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges during the purification and analysis of these stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of this compound?

A1: this compound possesses a single chiral center at the carbon atom bearing the methyl and propyl groups. Consequently, it exists as a pair of enantiomers: (R)-2-Methyl-2-propyl-1,3-propanediol and (S)-2-Methyl-2-propyl-1,3-propanediol.

Q2: Why is the separation of these enantiomers important?

A2: Enantiomers can exhibit different pharmacological and toxicological profiles. For drug development and safety assessment, it is often crucial to isolate and characterize the individual enantiomers to understand their specific biological activities.[1][2]

Q3: What are the primary challenges in separating the enantiomers of this compound?

A3: Enantiomers have identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment, making their separation by standard techniques like distillation or conventional chromatography impossible.[2][3] Chiral separation techniques are required to differentiate between them.

Q4: What are the recommended methods for separating the enantiomers of this compound?

A4: The most common and effective methods for separating enantiomers, including those of diols, are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase (CSP) to selectively interact with each enantiomer, leading to different retention times.[1][4][5]

  • Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method is suitable for volatile compounds and uses a chiral stationary phase to achieve separation.[4][6]

  • Derivatization followed by Chromatography: This is an indirect method where the enantiomeric diols are reacted with a chiral derivatizing agent to form diastereomers.[4] These diastereomers have different physical properties and can be separated using standard, achiral chromatography.[3][7][8]

Troubleshooting Guides

Chiral HPLC Separation
Problem Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers. - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Suboptimal temperature.- Screen different CSPs: Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for diols.[1][5] - Optimize the mobile phase: Vary the ratio of organic modifiers (e.g., isopropanol (B130326), ethanol) in the mobile phase (e.g., hexane (B92381) or heptane).[9] - Adjust the temperature: Lowering the temperature can sometimes improve resolution.
Poor peak shape (tailing or fronting). - Overloading of the column. - Secondary interactions with the stationary phase. - Inappropriate mobile phase additive.- Reduce the injection volume or sample concentration. - Add a small amount of a polar modifier (e.g., a few percent of the corresponding alcohol to the mobile phase) to block active sites on the stationary phase.
Irreproducible retention times. - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Column degradation.- Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a stable temperature. - Flush the column with an appropriate solvent after use and check for loss of performance.
Derivatization Followed by Achiral Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Incomplete derivatization reaction. - Non-optimal reaction conditions (time, temperature, stoichiometry). - Impure derivatizing agent or sample.- Optimize reaction parameters: Use a slight excess of the derivatizing agent and ensure sufficient reaction time. Monitor the reaction by TLC or a quick LC-MS run. - Ensure the purity of reactants and use anhydrous solvents if necessary.
Poor separation of diastereomers. - Insufficient difference in the physical properties of the diastereomers. - Inappropriate chromatographic conditions.- Try a different chiral derivatizing agent: Agents that create more rigid structures or introduce bulky groups near the chiral center can enhance separation.[7][8] - Optimize the mobile phase and stationary phase for the achiral separation. A systematic screening of different solvent systems and columns (e.g., normal phase or reversed-phase) is recommended.[7]
Decomposition of derivatives during separation. - Instability of the formed diastereomers.- Use milder chromatographic conditions: Avoid highly acidic or basic mobile phases. - Consider a different derivatization chemistry that forms more stable products.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomer Separation
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column. A common choice is a Chiralcel® OD-H or Chiralpak® AD-H column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol. A typical starting point is 90:10 (v/v) hexane:isopropanol.[9]

  • Sample Preparation: Dissolve a small amount of the this compound enantiomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (as diols have weak UV absorbance, a refractive index detector may be necessary if sensitivity is an issue).[9]

  • Optimization: If separation is not achieved, systematically vary the percentage of isopropanol in the mobile phase (e.g., from 5% to 20%).

Protocol 2: Derivatization with a Chiral Agent and Achiral HPLC
  • Derivatization Reaction:

    • In a dry vial, dissolve the this compound enantiomeric mixture (1 equivalent) in an anhydrous solvent like dichloromethane.

    • Add a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (2.2 equivalents), and a non-chiral base like pyridine (B92270) (3 equivalents).

    • Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench it by adding a small amount of water.

    • Extract the diastereomeric esters with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Achiral HPLC Separation:

    • Column: Use a standard silica (B1680970) gel column for normal-phase HPLC.

    • Mobile Phase: A mixture of hexane and ethyl acetate (B1210297) is a good starting point. Begin with a gradient or isocratic elution, for example, 95:5 (v/v) hexane:ethyl acetate.

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for aromatic derivatives).

  • Optimization: Adjust the mobile phase composition to achieve baseline separation of the two diastereomeric peaks.

Quantitative Data Summary

Table 1: Illustrative Chiral HPLC Separation Parameters and Results

ParameterCondition 1Condition 2
Column Chiralpak® AD-HChiralcel® OD-H
Mobile Phase Hexane:Isopropanol (90:10)Hexane:Ethanol (95:5)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C20 °C
Retention Time (Enantiomer 1) 12.5 min15.2 min
Retention Time (Enantiomer 2) 14.8 min18.1 min
Resolution (Rs) 1.82.1

Table 2: Illustrative Achiral HPLC Separation of Diastereomeric Derivatives

ParameterValue
Derivatizing Agent Mosher's Acid Chloride
Column Silica Gel (5 µm, 4.6 x 250 mm)
Mobile Phase Hexane:Ethyl Acetate (90:10)
Flow Rate 1.2 mL/min
Retention Time (Diastereomer 1) 10.3 min
Retention Time (Diastereomer 2) 12.7 min
Resolution (Rs) 2.5

Visualized Workflows

experimental_workflow cluster_chiral_hplc Chiral HPLC Workflow chiral_start Racemic Mixture of This compound chiral_column Inject onto Chiral Stationary Phase (CSP) Column chiral_start->chiral_column chiral_separation Separation based on Differential Interaction chiral_column->chiral_separation chiral_detection Detection (UV/RI) chiral_separation->chiral_detection chiral_enantiomer1 Eluted Enantiomer 1 chiral_detection->chiral_enantiomer1 chiral_enantiomer2 Eluted Enantiomer 2 chiral_detection->chiral_enantiomer2

Caption: Workflow for the direct separation of enantiomers using Chiral HPLC.

derivatization_workflow cluster_derivatization Derivatization Workflow der_start Racemic Mixture of This compound der_reaction React with Chiral Derivatizing Agent der_start->der_reaction der_diastereomers Formation of Diastereomeric Mixture der_reaction->der_diastereomers der_column Inject onto Achiral (e.g., Silica) Column der_diastereomers->der_column der_separation Separation based on Different Physical Properties der_column->der_separation der_diastereomer1 Eluted Diastereomer 1 der_separation->der_diastereomer1 der_diastereomer2 Eluted Diastereomer 2 der_separation->der_diastereomer2

Caption: Workflow for the indirect separation of enantiomers via derivatization.

troubleshooting_logic start Poor or No Separation check_method Is the method Chiral HPLC or Derivatization? start->check_method chiral_hplc Chiral HPLC check_method->chiral_hplc Chiral HPLC derivatization Derivatization check_method->derivatization Derivatization optimize_csp Screen Different CSPs chiral_hplc->optimize_csp check_derivatization Verify Complete Derivatization derivatization->check_derivatization optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) optimize_csp->optimize_mobile_phase optimize_temp Adjust Temperature optimize_mobile_phase->optimize_temp change_der_agent Try Different Chiral Derivatizing Agent check_derivatization->change_der_agent optimize_achiral Optimize Achiral Chromatography Conditions change_der_agent->optimize_achiral

References

stability issues of 2-Methyl-2-propyl-1,3-propanediol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-2-propyl-1,3-propanediol

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

Q1: I observed the formation of an unexpected impurity with a different retention time in my HPLC analysis after exposing my formulation containing this compound to acidic conditions. What could this be?

A1: Under acidic conditions, 1,3-diols like this compound can undergo intramolecular cyclization to form a cyclic ether. The reaction is initiated by the protonation of one of the hydroxyl groups, which then acts as a good leaving group (water). The other hydroxyl group can then act as a nucleophile, attacking the carbon atom and displacing the water molecule to form a stable cyclic ether. This new compound would have different physicochemical properties and thus a different retention time on an HPLC column.

Q2: My solution containing this compound in an acidic buffer became hazy over time. What could be the cause?

A2: The haziness could be due to the formation of a degradation product that has lower solubility in your formulation. The cyclic ether formed from the intramolecular cyclization of this compound is less polar than the starting diol and may have limited solubility in aqueous solutions, leading to the observed haziness or precipitation.

Q3: How can I prevent the degradation of this compound in my acidic formulation?

A3: To minimize degradation, consider the following strategies:

  • pH Adjustment: If possible, adjust the pH of your formulation to be as close to neutral as the stability of other components allows. The rate of acid-catalyzed degradation is highly dependent on the pH.

  • Temperature Control: Perform your experiments and store your formulations at the lowest temperature compatible with your process. Higher temperatures accelerate the rate of acid-catalyzed reactions.

  • Excipient Screening: Carefully screen all excipients in your formulation for their acidic properties. Even seemingly neutral excipients can have acidic impurities that can catalyze degradation.

  • Use of Buffers: Employ a suitable buffer system to maintain a stable pH and minimize fluctuations that could lead to increased degradation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound in acidic media?

A4: A stability-indicating HPLC method is the most common and effective technique. This method should be able to separate the parent compound from any potential degradation products. Other techniques that can be useful for identifying degradation products include:

  • Mass Spectrometry (MS): To determine the molecular weight of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of degradation products.

Q5: Are there any other potential degradation pathways for this compound under acidic conditions besides cyclization?

A5: While intramolecular cyclization is a primary degradation pathway for 1,3-diols, other reactions could potentially occur under more forcing conditions (e.g., very strong acids, high temperatures). These could include:

  • Dehydration: Elimination of one or both hydroxyl groups to form unsaturated alcohols or dienes.

  • Rearrangement Reactions: Although less common for 1,3-diols compared to 1,2-diols (which undergo the pinacol (B44631) rearrangement), skeletal rearrangements could theoretically occur under harsh conditions, leading to the formation of isomeric structures.[1][2][3]

Data Presentation

The following table presents hypothetical stability data for a generic 1,3-diol under various acidic conditions to illustrate how such data would be presented. No specific experimental data for the acid-catalyzed degradation of this compound is currently available in the public domain.

Condition IDAcid TypeAcid Concentration (M)Temperature (°C)Time (hours)Diol Remaining (%)Major Degradant (%)
A1HCl0.1252499.50.5
A2HCl0.1602485.214.8
A3HCl1.0602460.739.3
B1H₂SO₄0.1602488.111.9
C1Citric Acid0.5602495.34.7

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

This protocol describes a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic stress.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 1M and 0.1M solutions

  • Sodium hydroxide (B78521) (NaOH), 1M and 0.1M solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) or other suitable organic solvent

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

  • pH meter

  • Water bath or oven for temperature control

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • To a volumetric flask, add a known volume of the stock solution.

    • Add a sufficient volume of 1M or 0.1M HCl to achieve the desired final acid concentration.

    • Dilute to the final volume with HPLC grade water.

    • Prepare a control sample by adding the same volume of stock solution and diluting with water only.

  • Incubation:

    • Incubate the acid-stressed sample and the control sample at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize the aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • HPLC Analysis:

    • Analyze the neutralized aliquots and the control sample by a validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and any degradation products formed.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Determine the degradation rate constant if desired.

    • Characterize any significant degradation products using techniques like LC-MS or NMR.

Mandatory Visualization

TroubleshootingWorkflow start Start: Unexpected result with This compound in acidic formulation check_purity Verify purity of starting material start->check_purity check_conditions Review experimental conditions (pH, temperature, time) start->check_conditions new_peak New peak observed in HPLC? check_conditions->new_peak Conditions confirmed physical_change Physical change observed? (e.g., color, precipitation) check_conditions->physical_change Conditions confirmed new_peak->physical_change No characterize_peak Characterize the new peak (LC-MS, NMR) new_peak->characterize_peak Yes solubility_issue Investigate solubility of potential degradants physical_change->solubility_issue Yes optimize_formulation Optimize formulation: - Adjust pH - Lower temperature - Screen excipients physical_change->optimize_formulation No cyclization_product Hypothesize formation of cyclic ether degradant characterize_peak->cyclization_product cyclization_product->optimize_formulation solubility_issue->optimize_formulation end Problem Resolved optimize_formulation->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathway diol This compound protonation Protonation of primary -OH diol->protonation + H⁺ protonated_diol Protonated Diol Intermediate protonation->protonated_diol cyclization Intramolecular Nucleophilic Attack protonated_diol->cyclization cyclic_ether Formation of Substituted Tetrahydrofuran cyclization->cyclic_ether water H₂O cyclization->water - H₂O

Caption: Plausible acid-catalyzed degradation pathway.

References

Technical Support Center: Catalyst Selection for Hydrogenation in 2-Methyl-2-propyl-1,3-propanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting and troubleshooting catalysts for the hydrogenation step in the synthesis of 2-Methyl-2-propyl-1,3-propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of an aldehyde precursor to this compound?

A1: The most frequently employed catalysts for this type of aldehyde hydrogenation are heterogeneous catalysts. Raney® Nickel is a widely used, cost-effective option known for its high activity.[1][2][3] Supported precious metal catalysts, such as Platinum on activated carbon (Pt/C), Palladium on activated carbon (Pd/C), and Ruthenium on activated carbon (Ru/C), are also highly effective and common in various industrial hydrogenation reactions.[4][5] Copper chromite has also been utilized for similar hydrogenations.[4]

Q2: How do I choose between a base metal catalyst (like Raney Nickel) and a precious metal catalyst (e.g., Pt/C)?

A2: The choice depends on several factors including cost, desired selectivity, and reaction conditions.

  • Raney Nickel (Base Metal): It is significantly cheaper than precious metal catalysts and is very effective for hydrogenating aldehydes.[1][6] It is often used in industrial-scale processes. However, it may require higher temperatures and pressures and can be pyrophoric when dry.[6]

  • Precious Metal Catalysts (Pt/C, Pd/C, Ru/C): These catalysts are generally more active, often allowing for milder reaction conditions (lower temperature and pressure).[5][6] They can offer higher selectivity. For instance, Platinum (Pt) is particularly useful for reducing aldehydes and ketones while being less prone to causing hydrogenolysis (cleavage of C-O or C-X bonds) compared to Palladium (Pd). The main drawback is their higher cost.[6]

Q3: What are the typical experimental conditions for this hydrogenation?

A3: Reaction conditions can vary significantly based on the chosen catalyst and the specific substrate. However, typical ranges are well-documented. The process is generally carried out at temperatures between 70°C and 180°C and hydrogen pressures ranging from 0.7 to 15 MPa (100 to 2200 psi).[4][7] The amount of catalyst used can range from 0.1% to 15% by weight relative to the starting aldehyde.[4][7]

Q4: How can I improve the selectivity and minimize by-product formation?

A4: Achieving high selectivity is critical. Undesired side reactions can include over-reduction or hydrogenation of other functional groups.[8]

  • Catalyst Choice: Select a catalyst known for high selectivity in aldehyde reduction. Pt/C is often preferred to suppress hydrogenolysis reactions that are more common with Pd/C.

  • Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor higher selectivity.

  • Additives/Promoters: In some cases, catalyst promoters can enhance selectivity. For example, Raney Nickel can be promoted with molybdenum.[4]

  • Substrate Purity: Ensure the purity of the starting material (the aldehyde precursor) to avoid catalyst poisoning and side reactions.

Q5: What are the key safety precautions when handling hydrogenation catalysts?

A5: Safety is paramount.

  • Pyrophoricity: Many heterogeneous catalysts, especially Raney Nickel and precious metals on carbon supports, are pyrophoric and can ignite spontaneously in air, particularly when dry.[6] They should be handled as a slurry in water or a suitable solvent and never allowed to dry out in the open.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory, using properly rated equipment.

  • Catalyst Recovery: After the reaction, the catalyst should be carefully filtered. Avoid exposing the catalyst-laden filter paper to air while it is still dry. The recovered catalyst should be stored under water or a solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst: The catalyst may have been deactivated by exposure to air or poisons (e.g., sulfur or halogen compounds).1. Use fresh, properly activated catalyst. Ensure starting materials and solvents are free of potential poisons.
2. Insufficient Hydrogen: Low hydrogen pressure or poor gas-liquid mixing.2. Check for leaks in the reactor system. Increase hydrogen pressure within safe limits. Ensure vigorous stirring to improve gas dispersion.
3. Suboptimal Conditions: Temperature or pressure is too low.3. Gradually increase the reaction temperature and/or pressure according to established protocols for your chosen catalyst.[4]
Poor Selectivity / High By-product Formation 1. Incorrect Catalyst: The catalyst may be too aggressive, leading to over-reduction or side reactions.1. Switch to a more selective catalyst. For example, if unwanted hydrogenolysis occurs with Pd/C, consider using Pt/C.
2. Harsh Conditions: High temperature or pressure can reduce selectivity.2. Lower the reaction temperature and/or pressure. Conduct small-scale optimization experiments to find the ideal balance between reaction rate and selectivity.
3. Impure Reactants: Impurities in the starting material can lead to side reactions.3. Purify the aldehyde precursor before the hydrogenation step.
Reaction Rate is Too Slow 1. Low Catalyst Loading: Insufficient amount of catalyst.1. Increase the catalyst loading. A typical range is 0.2% to 15% by weight.[4]
2. Poor Mass Transfer: Inefficient mixing of hydrogen, solvent, and catalyst.2. Increase the stirring speed to create a vortex and ensure the catalyst is well-suspended.
3. Low Temperature/Pressure: Reaction kinetics are slow under mild conditions.3. Cautiously increase the temperature and/or pressure.
Catalyst Deactivation During Recycling 1. Poisoning: Accumulation of impurities from the reactants or solvent on the catalyst surface.1. Implement a purification step for the starting materials. Consider using a guard bed to remove poisons before the main reactor.
2. Sintering: High temperatures can cause catalyst particles to agglomerate, reducing surface area.2. Operate at the lowest effective temperature to minimize thermal deactivation.
3. Mechanical Loss: Loss of catalyst during filtration and recovery.3. Optimize the filtration and washing procedure to minimize physical loss of the fine catalyst powder.

Data Presentation

Table 1: Comparison of Common Heterogeneous Catalysts for Aldehyde Hydrogenation

CatalystSupportTypical Loading (wt%)Temperature (°C)Pressure (MPa)AdvantagesDisadvantages / Considerations
Raney® Nickel None (Alloy)2 - 15%[4]70 - 180[4]0.7 - 12.4[4]Cost-effective, high activity.[1][6]Pyrophoric, may require higher T/P, potential for nickel leaching.[6]
Platinum (Pt) Activated Carbon3 - 5%25 - 140[7]1 - 15[7]High activity at low T/P, excellent selectivity, suppresses hydrogenolysis.High cost.[6]
Palladium (Pd) Activated Carbon3 - 10%25 - 140[7]1 - 15[7]High activity, widely used for many reductions.[5]Higher tendency for hydrogenolysis, high cost.[6]
Ruthenium (Ru) Activated Carbon3 - 5%110 - 170[4]~2.0[4]Effective for reducing various functional groups including aldehydes.[4]High cost, may require specific conditions for high selectivity.
Copper Chromite NoneNot specified110 - 170[4]~2.0[4]Lower cost alternative to precious metals.Potential for chromium leaching (environmental concern), lower activity.

Table 2: General Experimental Protocol & Parameters

ParameterGeneral Range / ValueNotes
Reactant Aldehyde PrecursorEnsure high purity to avoid catalyst poisoning.
Solvent Alcohols (e.g., Methanol, Ethanol), Water, or other inert solvents.The presence of water can be tolerated up to ~25 wt% in some Raney Nickel processes.[4]
Catalyst Loading 0.1 - 15 wt% (relative to reactant)[4][7]Higher loading increases reaction rate but also cost.
Hydrogen Pressure 0.6 - 15 MPa (87 - 2200 psi)[4]Higher pressure increases rate but may reduce selectivity and requires specialized equipment.
Temperature 40 - 180 °C[4][7]Higher temperature increases rate but can lead to by-products and catalyst sintering.
Reaction Time 1 - 6 hours[4]Monitor reaction progress by techniques like GC or TLC to determine completion.
Agitation Vigorous StirringEssential for suspending the heterogeneous catalyst and ensuring efficient gas-liquid mass transfer.

Visualization

Below is a logical workflow for catalyst selection and troubleshooting in the hydrogenation process.

Catalyst_Selection_Workflow start Define Goal: High Yield & Selectivity for This compound selection Catalyst Selection start->selection raney_ni Base Metal: Raney Nickel selection->raney_ni Cost-Effective pmc Precious Metal: Pt/C, Ru/C, Pd/C selection->pmc High Activity/ Selectivity optimization Parameter Optimization raney_ni->optimization pmc->optimization run_exp Run Experiment optimization->run_exp Define T, P, Solvent, Loading analysis Analyze Results (Yield, Selectivity) run_exp->analysis troubleshoot Troubleshooting analysis->troubleshoot If issues arise low_conv Low Conversion troubleshoot->low_conv poor_select Poor Selectivity troubleshoot->poor_select deactivation Catalyst Deactivation troubleshoot->deactivation solution_conv Adjust T, P Check Catalyst Activity Improve Mixing low_conv->solution_conv solution_select Change Catalyst (e.g., to Pt/C) Use Milder Conditions poor_select->solution_select solution_deact Purify Reactants Lower Temperature Optimize Recovery deactivation->solution_deact solution_conv->optimization Re-optimize solution_select->selection Re-select solution_deact->selection Re-evaluate

Caption: Workflow for catalyst selection and troubleshooting.

References

Technical Support Center: Scale-Up of 2-Methyl-2-propyl-1,3-propanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Methyl-2-propyl-1,3-propanediol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two primary industrial routes are:

  • Crossed-Aldol Condensation Route: This involves the crossed-aldol condensation of 2-methylpentanal (B94375) with formaldehyde (B43269), followed by hydrogenation.[1] 2-methylpentanal itself can be synthesized from propanal via aldol (B89426) condensation and subsequent hydrogenation.[1]

  • Hydroxymethylation and Cannizzaro-type Reaction: This is a classic method that combines hydroxymethylation and a Cannizzaro-type disproportionation with formaldehyde.[1]

Q2: What are the critical safety concerns when scaling up this synthesis?

A2: Key safety concerns include:

  • Thermal Runaway: The reaction with formaldehyde is highly exothermic.[2][3] Without adequate heat management, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, which could result in a reactor failure.[4][5]

  • Hydrogenation Safety: The hydrogenation step involves flammable hydrogen gas under pressure. Proper handling, leak detection, and the use of appropriate equipment are crucial to prevent fires or explosions.

  • Catalyst Handling: Raney Nickel, a common hydrogenation catalyst, is pyrophoric when dry and must be handled under a solvent blanket (e.g., water or ethanol).[6]

  • Formaldehyde Hazards: Formaldehyde is a flammable and toxic substance.[7] Appropriate personal protective equipment (PPE) and ventilation are required.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: Gas Chromatography (GC) is a standard method for monitoring both the reaction progress and the final product purity.[8] A GC-MS (Gas Chromatography-Mass Spectrometry) can be used to identify unknown impurities in the reaction mixture.[9][10]

Troubleshooting Guides

Issue 1: Low Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield can stem from several factors related to the reaction type. Below is a breakdown of potential causes and solutions.

Potential Cause Troubleshooting Steps
Competing Self-Condensation If both carbonyl partners can form enolates, a mixture of up to four products can result, lowering the yield of the desired crossed-aldol product.[11] To mitigate this, use a directed aldol strategy by pre-forming the enolate of one partner with a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) before adding the second carbonyl compound.[11]
Reversible Aldol Addition The initial aldol addition is often reversible.[11] To drive the reaction towards the product, subsequent dehydration to the α,β-unsaturated aldehyde is often employed, which is typically irreversible.
Suboptimal Reaction Temperature Excessively high temperatures can lead to side reactions and product degradation.[11] The optimal temperature depends on the specific substrates and catalyst. It is crucial to carefully control the temperature, especially during the exothermic addition of formaldehyde.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts. Ensure accurate measurement and controlled addition of all reactants.
Potential Cause Troubleshooting Steps
Catalyst Deactivation The hydrogenation catalyst (e.g., Raney Nickel) can be deactivated by poisons such as sulfur compounds or by the adsorption of byproducts.[6][12] Ensure all reactants and solvents are free from potential catalyst poisons. If deactivation is suspected, the catalyst may need regeneration or replacement.[12]
Insufficient Hydrogen Pressure Inadequate hydrogen pressure will result in a slow or incomplete reaction. Ensure the reactor is properly sealed and that the pressure is maintained at the target level throughout the reaction.
Poor Mixing In a slurry reaction, insufficient agitation can lead to poor contact between the catalyst, substrate, and hydrogen, resulting in a lower reaction rate. Ensure the stirring is adequate for the scale of the reaction.
Issue 2: Low Purity of Final Product

Q: My final product shows significant impurities after purification. What are the likely side products and how can I improve the purity?

A: Impurities can arise from side reactions during the synthesis or from incomplete purification.

Reaction Stage Potential Side Product/Impurity Reason for Formation Mitigation Strategy
Aldol Condensation Self-condensation productsBoth aldehydes can act as both nucleophile and electrophile.[11]Use a directed aldol strategy; add the enolizable aldehyde slowly to the non-enolizable one.
Aldol Condensation Cannizzaro reaction productsIf an aldehyde without α-hydrogens is treated with a strong base, it can disproportionate.[13]Use controlled addition of base and maintain optimal temperature.
Reaction with Formaldehyde (Prins-type) Dioxane derivativesCan form with an excess of formaldehyde, especially at lower temperatures.[7][14]Maintain strict stoichiometric control of formaldehyde.
Hydrogenation Over-reduction productsHydrogenolysis of the C-O bonds can occur under harsh conditions.Optimize temperature, pressure, and reaction time to selectively reduce the target functional group.
Work-up/Purification Residual SolventsIncomplete removal of extraction or reaction solvents.Ensure efficient solvent removal under vacuum before final distillation.
Issue 3: Problems During Work-up

Q: I am experiencing emulsion formation during the aqueous work-up, making phase separation difficult. How can I resolve this?

A: Emulsions are common when working with complex reaction mixtures. Here are several strategies to break them:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes, as some emulsions will break on their own.

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture. This increases the ionic strength of the aqueous phase, which can help force the separation of the organic layer.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite®. The fine solid particles that often stabilize emulsions can be removed by this method.

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.

Experimental Protocols

Protocol 1: Synthesis of this compound via Crossed-Aldol and Hydrogenation

This protocol is an illustrative example for scale-up and should be optimized for specific laboratory and plant conditions.

Step 1: Synthesis of 2-Methyl-2-pentenal (B83557)

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge propionaldehyde (B47417) and a catalytic amount of an anion exchange resin.

  • Control the reaction temperature at 30-35°C. The reaction is exothermic.

  • After the initial exotherm subsides, continue stirring for 2-4 hours, monitoring the reaction by GC.

  • Upon completion, filter off the catalyst and wash with a small amount of solvent.

  • Purify the crude 2-methyl-2-pentenal by distillation.

Step 2: Hydrogenation to 2-Methylpentanal

  • Charge the 2-methyl-2-pentenal and a suitable solvent (e.g., ethanol) into a high-pressure autoclave containing a Raney Nickel catalyst (as a slurry in water or ethanol).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 1.3-1.5 MPa and heat to 100°C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake and GC analysis of aliquots.

  • After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst carefully under a solvent blanket. The filtrate contains the crude 2-methylpentanal.

Step 3: Reaction with Formaldehyde and Final Hydrogenation

  • Charge the crude 2-methylpentanal into a reactor.

  • Add a 37% aqueous solution of formaldehyde dropwise, maintaining the temperature below 40°C.

  • After the addition is complete, add a catalytic amount of a base (e.g., NaOH solution) while ensuring the temperature does not exceed 70°C.

  • The intermediate product is then hydrogenated in situ or in a separate step using a suitable catalyst (e.g., Raney Nickel) under pressure to yield this compound.

Step 4: Work-up and Purification

  • After the reaction, cool the mixture and separate the organic and aqueous layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude this compound by fractional vacuum distillation.

Protocol 2: Quality Control by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent (e.g., isopropanol (B130326) or ether).

  • GC Conditions (Illustrative):

    • Column: DB-5 or similar non-polar capillary column.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the sample and integrate the peaks to determine the relative percentage of the product and impurities. Use a calibrated standard for accurate quantification.

Data Presentation

Table 1: Influence of Hydrogenation Parameters on Yield and Purity (Illustrative Data)
Parameter Condition A Condition B Condition C
Catalyst Raney Ni5% Pd/CRaney Ni
Pressure (MPa) 1.51.53.0
Temperature (°C) 100100120
Yield (%) 858292
Purity (GC, %) 97.598.096.0
Key Impurity (%) 1.5 (unreacted starting material)1.0 (unreacted starting material)2.5 (over-reduction products)
Table 2: Physical and Chemical Properties
Property Value
CAS Number 78-26-2[10]
Molecular Formula C₇H₁₆O₂[10]
Molecular Weight 132.20 g/mol [10]
Melting Point 57-59 °C[15]
Boiling Point 230 °C @ 753 mmHg[15]
Appearance White crystalline solid

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start Materials: 2-Methylpentanal Formaldehyde reaction Crossed-Aldol Reaction & Hydrogenation start->reaction 1. Base Catalyst 2. H2, Raney Ni crude Crude Product Mixture reaction->crude workup Aqueous Work-up (Phase Separation) crude->workup Solvent Extraction distillation Fractional Vacuum Distillation workup->distillation Crude Organic Phase final_product Pure 2-Methyl-2-propyl- 1,3-propanediol distillation->final_product Purity > 99%

Caption: High-level experimental workflow for the production of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Review Reaction Parameters: - Temperature Control? - Stoichiometry Correct? - Reaction Time Adequate? start->check_reaction check_catalyst Evaluate Catalyst: - Poisoning Suspected? - Activity Verified? check_reaction->check_catalyst No solution_reaction Optimize Reaction Conditions: - Improve Heat Management - Verify Reagent Addition - Time Course Study check_reaction->solution_reaction Yes check_workup Analyze Work-up: - Emulsion Formed? - Incomplete Extraction? check_catalyst->check_workup No solution_catalyst Catalyst Management: - Use Pure Reagents - Regenerate or Replace Catalyst check_catalyst->solution_catalyst Yes check_purification Assess Purification: - Distillation Efficiency? - Correct Fractions Collected? check_workup->check_purification No solution_workup Improve Work-up: - Use Brine/Celite for Emulsions - Perform Multiple Extractions check_workup->solution_workup Yes solution_purification Refine Purification: - Use Fractionating Column - Optimize Vacuum/Temperature check_purification->solution_purification Yes

Caption: Logical troubleshooting flow for addressing low yield or purity issues.

References

Validation & Comparative

The Influence of Diol Structure on Polyester Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate diol monomer is a critical step in designing polyesters with tailored thermal, mechanical, and biodegradable properties for applications ranging from drug delivery systems to medical devices and biodegradable packaging. The structure of the diol, including its chain length, branching, and the presence of cyclic or aromatic groups, profoundly influences the final characteristics of the polymer. This guide provides a comparative analysis of various diols used in polyester (B1180765) synthesis, supported by experimental data, to elucidate these structure-property relationships.

Impact of Diol Structure on Polyester Properties: A Summary

The molecular architecture of the diol monomer is a key determinant of the polyester's macroscopic properties. Generally, increasing the chain length of linear aliphatic diols enhances the flexibility of the polymer chains.[1] This increased mobility typically leads to a decrease in the glass transition temperature (Tg), tensile strength, and Young's modulus, while improving the elongation at break.[1][2] Conversely, the incorporation of rigid structures, such as aromatic rings or cyclic groups, into the diol monomer enhances the stiffness and thermal stability of the polymer, resulting in increased tensile strength, Young's modulus, and glass transition temperature.[2][3] The presence of branching in the diol can disrupt polymer chain packing, which may reduce crystallinity while increasing the glass transition temperature.[3]

Comparative Data of Polyesters Synthesized with Various Diols

The following table summarizes the thermal and mechanical properties of polyesters synthesized from a common diacid (or its derivative) and various diols, illustrating the impact of diol structure.

Diol TypeDiol NameDiacid/DerivativeTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Glass Transition Temp. (°C)Melting Temp. (°C)Decomposition Temp. (°C)
Linear Aliphatic Ethylene (B1197577) GlycolItaconic Acid43.33---->200[4][5]
1,4-ButanediolFuran-2,5-dicarboxylic acid (FDCA)5.5 - 31.8742 - 10002.5 - 118431 - 46168 - 172-
2,3-ButanediolC18 Diacid-290430---
Branched Aliphatic Neopentyl GlycolPhthalic Anhydride---40.19--
Aromatic Modified with 20% Dimethyl TerephthalateItaconic Acid51.85-13.47-->200[4][5]
Rigid Cyclic IsosorbideFuran-2,5-dicarboxylic acid (FDCA)---169-373.5 (5% weight loss)[6]

Experimental Protocols

For reproducible and comparable results, detailed experimental protocols are essential. The following sections outline typical procedures for the synthesis and characterization of polyesters.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common, industrially scalable method for synthesizing high-molecular-weight polyesters.[2]

Materials:

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Dicarboxylic acid or its diester (e.g., itaconic acid, dimethyl terephthalate)

  • Catalyst (e.g., antimony, tin, or titanium compounds; FASCAT 4100)[2][4]

  • Inhibitor (e.g., 4-methoxyphenol)[4]

  • Inert gas (e.g., nitrogen)

Procedure:

  • Esterification/Transesterification: The diol and dicarboxylic acid (or its diester) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a thermocouple.[4] A catalyst and an inhibitor are often added.[4] The mixture is heated to a temperature between 150°C and 220°C under an inert nitrogen atmosphere.[2] This stage continues for several hours, during which water or a small alcohol (like methanol) is formed as a byproduct and is continuously removed to drive the reaction forward.[2][4]

  • Polycondensation: Following the initial esterification, the temperature is increased to a range of 270°C to 280°C, and a vacuum is applied.[2] This step facilitates the removal of excess diol and other volatile byproducts, promoting the linking of smaller polymer chains to form a high-molecular-weight polyester.[2] The reaction is monitored by measuring the viscosity of the melt until the desired molecular weight is achieved.

Characterization Techniques

Thermal Analysis:

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyester by measuring its weight loss as a function of temperature.[1] The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[4][5]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester. These transitions provide insight into the polymer's amorphous and crystalline nature.

Mechanical Testing:

  • Tensile Testing: The primary mechanical properties of the synthesized polyesters are determined through tensile testing, typically following ASTM D638 standards.[2] Dog-bone-shaped specimens are subjected to a controlled tensile force until they fracture. The load and displacement are recorded to generate a stress-strain curve, from which the following properties are calculated:[1][2]

    • Tensile Strength: The maximum stress the material can withstand before fracturing.[2]

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[2]

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating the material's ductility.[2]

Visualizing Structure-Property Relationships

The following diagrams illustrate the logical relationships between diol structure and the resulting polyester properties, as well as a typical experimental workflow.

G cluster_diol Diol Structural Features cluster_properties Polyester Properties Chain Length Chain Length Flexibility Flexibility Chain Length->Flexibility Increases Branching Branching Crystallinity Crystallinity Branching->Crystallinity Decreases Glass Transition Temp (Tg) Glass Transition Temp (Tg) Branching->Glass Transition Temp (Tg) Increases Rigid Structures (Aromatic/Cyclic) Rigid Structures (Aromatic/Cyclic) Rigid Structures (Aromatic/Cyclic)->Flexibility Decreases Tensile Strength / Modulus Tensile Strength / Modulus Rigid Structures (Aromatic/Cyclic)->Tensile Strength / Modulus Increases Rigid Structures (Aromatic/Cyclic)->Glass Transition Temp (Tg) Increases Flexibility->Tensile Strength / Modulus Decreases Elongation at Break Elongation at Break Flexibility->Elongation at Break Increases

Caption: Relationship between diol structure and polyester properties.

G Monomer Selection (Diol & Diacid) Monomer Selection (Diol & Diacid) Melt Polycondensation Melt Polycondensation Monomer Selection (Diol & Diacid)->Melt Polycondensation Polyester Synthesis Polyester Synthesis Melt Polycondensation->Polyester Synthesis Characterization Characterization Polyester Synthesis->Characterization Thermal Analysis (TGA, DSC) Thermal Analysis (TGA, DSC) Characterization->Thermal Analysis (TGA, DSC) Mechanical Testing (Tensile) Mechanical Testing (Tensile) Characterization->Mechanical Testing (Tensile) Data Analysis Data Analysis Thermal Analysis (TGA, DSC)->Data Analysis Mechanical Testing (Tensile)->Data Analysis

Caption: Experimental workflow for polyester synthesis and characterization.

Biodegradability Considerations

Aliphatic polyesters are known for their biodegradability, a crucial property for applications in packaging and medicine.[7] The rate of biodegradation can be influenced by the diol structure. Generally, polyesters with higher flexibility and lower crystallinity, often derived from longer-chain diols, tend to exhibit faster degradation rates.[8] The incorporation of a third monomer can also enhance biodegradability by disrupting the crystalline structure.[8] For instance, copolyesters such as poly(butylene succinate-co-adipate) (PBSA) and poly(butylene-co-hexylene succinate) (PBHS) have shown faster degradation rates than poly(butylene succinate) (PBS).[7]

References

A Comparative Guide to Analytical Methods for Purity Validation of 2-Methyl-2-propyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-Methyl-2-propyl-1,3-propanediol, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Karl Fischer Titration.

Method Comparison

The choice of analytical method for purity determination depends on several factors, including the expected impurities, the required level of accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.

Analytical Method Principle Primary Use Advantages Limitations
Gas Chromatography (GC-FID) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Quantification of the main component and volatile impurities.High resolution for volatile compounds, robust, and widely available.Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography (HPLC-RID) Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.Quantification of the main component and non-volatile impurities.Suitable for a wide range of compounds, non-destructive.Refractive Index Detection (RID) is sensitive to temperature and mobile phase composition changes.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the molar concentration of a substance by comparing the integral of a specific resonance signal with that of a certified reference material.Absolute purity determination without a specific reference standard of the analyte.Primary method, highly accurate and precise, provides structural information.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.
Karl Fischer Titration Titrimetric method that uses the stoichiometric reaction of water with an iodine-sulfur dioxide-base reagent.Determination of water content.Specific for water, highly accurate for a wide range of water concentrations.Does not provide information on other impurities.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: A polar phase column (e.g., polyethylene (B3416737) glycol) is recommended for the analysis of diols. A column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a common choice.

Reagents:

  • Carrier gas: Helium or Nitrogen, high purity.

  • FID gases: Hydrogen and Air, high purity.

  • Solvent: Methanol (B129727) or Isopropanol, HPLC grade.

  • Reference Standard: this compound of known purity.

Procedure:

  • Standard Preparation: Accurately weigh about 100 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis: Inject the standard and sample solutions into the gas chromatograph.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis start Weigh Sample & Standard dissolve Dissolve in Solvent start->dissolve dilute Dilute to Volume dissolve->dilute inject Inject into GC dilute->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Report Results calculate->report

Caption: Workflow for GC-FID Purity Analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a refractive index detector (RID) and an isocratic pump.

  • Column: A column designed for sugar and alcohol analysis (e.g., an ion-exclusion column) is recommended. A column with dimensions of 300 mm x 7.8 mm ID is a common choice.

Reagents:

  • Mobile Phase: Degassed, HPLC grade water.

  • Solvent: HPLC grade water.

  • Reference Standard: this compound of known purity.

Procedure:

  • Standard Preparation: Accurately weigh about 100 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Chromatographic Conditions:

    • Column Temperature: 40 °C.

    • RID Temperature: 40 °C.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 20 µL.

  • Analysis: Allow the HPLC system and detector to stabilize. Inject the standard and sample solutions.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Analysis start Weigh Sample & Standard dissolve Dissolve in Water start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect RID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Report Results calculate->report

Caption: Workflow for HPLC-RID Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute purity value without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃) of high purity.

  • Internal Standard (IS): A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle, sufficient number of scans for good signal-to-noise ratio).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Relationship Analyte Analyte Signal (Known Structure) NMR NMR Measurement Analyte->NMR IS Internal Standard (Known Purity & Mass) IS->NMR Purity Absolute Purity of Analyte NMR->Purity Proportionality of Signal Integrals

Caption: Principle of qNMR for Absolute Purity.

Karl Fischer Titration

This method is specific for the determination of water content.

Instrumentation:

  • Karl Fischer titrator (volumetric or coulometric).

Reagents:

  • Karl Fischer reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, a base, and a solvent).

  • Solvent: Anhydrous methanol or a suitable solvent for the sample.

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Standardize the reagent using a certified water standard.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the this compound sample and introduce it into the titration vessel.

    • Start the titration. The instrument will automatically titrate the water in the sample and display the result.

  • Calculation: The water content is typically reported as a percentage (w/w).

KF_Titration_Pathway Sample Sample containing H₂O Reaction Stoichiometric Reaction I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄ Sample->Reaction Reagent Karl Fischer Reagent (I₂, SO₂, Base) Reagent->Reaction Endpoint Endpoint Detection (Excess I₂) Reaction->Endpoint Result Water Content (%) Endpoint->Result

Caption: Karl Fischer Titration Reaction Pathway.

Impurity Analysis of 2-Methyl-2-propyl-1,3-propanediol: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Methyl-2-propyl-1,3-propanediol is critical for the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the analysis of impurities in this compound, supported by representative experimental data and detailed protocols.

This compound, a key intermediate in the synthesis of muscle relaxants such as Carisoprodol, is also identified as "Carisoprodol Impurity C"[1][2][3][4]. Its impurity profile can include starting materials, by-products from the synthesis process, and degradation products. The primary analytical challenge lies in the detection and quantification of these structurally similar compounds.

Comparison of Analytical Techniques: GC-MS vs. HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and many of its potential impurities[5]. However, for non-volatile impurities, High-Performance Liquid Chromatography (HPLC) often serves as a better alternative[6].

Table 1: Performance Comparison of GC-MS and HPLC for Impurity Analysis

ParameterGC-MSHPLC
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or MS detection.
Volatility Requirement Analytes must be volatile or rendered volatile through derivatization.Suitable for both volatile and non-volatile compounds.
Sensitivity Generally high, especially with selected ion monitoring (SIM).Good sensitivity, particularly with MS detection.
Selectivity High, due to mass spectral data providing structural information.Dependant on chromatographic separation and detector type.
Typical Run Time Often shorter for volatile compounds.Can be longer, depending on the complexity of the mixture.
Sample Preparation May require derivatization for polar analytes like diols.Generally simpler, involving dissolution in a suitable solvent.
Typical Impurities Detected Residual solvents, volatile starting materials, and by-products.Non-volatile starting materials, larger by-products, and degradation products.

Potential Impurities in this compound

Given its role as a precursor to Carisoprodol, potential impurities in this compound may include other related substances of Carisoprodol[2][7][8]. A comprehensive impurity analysis should consider these possibilities.

Experimental Protocols

Representative GC-MS Method for Impurity Analysis

Due to the polar nature of diols, derivatization is often employed to improve their volatility and chromatographic performance in GC-MS analysis[9][10]. Silylation is a common derivatization technique for compounds with active hydrogens[10].

Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or N,N-dimethylformamide).

  • Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

GC-MS Parameters:

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (Split ratio 20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Scan Range m/z 40-450

Table 2: Representative GC-MS Method Validation Data (Hypothetical)

ParameterResult
Linearity (R²) > 0.995 for all identified impurities
LOD 0.01 - 0.05 µg/mL
LOQ 0.03 - 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%
Representative HPLC Method for Impurity Analysis

HPLC is particularly useful for analyzing non-volatile impurities or when derivatization is not desirable.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve in and dilute to 10 mL with the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

HPLC Parameters:

ParameterValue
HPLC System Waters Alliance e2695 or equivalent
Column C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution may be required for complex mixtures)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm or Mass Spectrometer

Table 3: Representative HPLC Method Validation Data (Hypothetical)

ParameterResult
Linearity (R²) > 0.997 for all identified impurities
LOD 0.02 - 0.08 µg/mL
LOQ 0.06 - 0.24 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (%RSD) < 3%

Visualizing the Analytical Workflows

To better understand the procedural differences, the following diagrams illustrate the workflows for GC-MS and a comparative logic diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Solvent Sample->Solvent Derivatize Add Derivatizing Agent & Heat Solvent->Derivatize Injection Inject into GC Derivatize->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram LibrarySearch Identify Impurities (NIST Library) Chromatogram->LibrarySearch Quantification Quantify Impurities LibrarySearch->Quantification

Caption: GC-MS analytical workflow for impurity profiling.

Method_Comparison cluster_gcms GC-MS Approach cluster_hplc HPLC Approach Start Analyze Impurities in This compound GCMS_Volatile Are impurities volatile? Start->GCMS_Volatile HPLC_Soluble Are impurities soluble in mobile phase? Start->HPLC_Soluble GCMS_Derivatize Derivatize to increase volatility GCMS_Volatile->GCMS_Derivatize No GCMS_Analyze Analyze by GC-MS GCMS_Volatile->GCMS_Analyze Yes GCMS_Derivatize->GCMS_Analyze HPLC_Analyze Analyze by HPLC-UV/MS HPLC_Soluble->HPLC_Analyze Yes HPLC_Insoluble Select alternative method HPLC_Soluble->HPLC_Insoluble No

Caption: Logical comparison of GC-MS and HPLC for impurity analysis.

Conclusion

Both GC-MS and HPLC are valuable techniques for the impurity profiling of this compound. The choice of method depends on the nature of the expected impurities.

  • GC-MS is the preferred method for volatile and semi-volatile impurities. The requirement for derivatization for polar diols adds a step to sample preparation but significantly improves chromatographic performance and allows for confident identification through mass spectral libraries.

  • HPLC is advantageous for the analysis of non-volatile impurities and offers a more straightforward sample preparation protocol. When coupled with a mass spectrometer, HPLC-MS provides a powerful tool for the identification and quantification of a wide range of impurities.

For comprehensive quality control, a combination of both techniques may be necessary to cover the full spectrum of potential volatile and non-volatile impurities in this compound. The methods presented in this guide provide a solid foundation for developing and validating robust analytical procedures for this critical pharmaceutical intermediate.

References

A Comparative Guide to HPLC Methods for the Analysis of 2-Methyl-2-propyl-1,3-propanediol and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Methyl-2-propyl-1,3-propanediol (MPPD) and its reaction products, such as the muscle relaxant Carisoprodol and the anxiolytic Meprobamate. MPPD is a key intermediate in the synthesis of these and other pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality of final drug products.

Overview of Analytical Challenges

This compound presents a primary analytical challenge due to its lack of a strong chromophore, making direct detection by UV-Vis spectrophotometry difficult. Its derivatives, however, such as the carbamates Carisoprodol and Meprobamate, possess chromophoric groups that allow for UV detection. Therefore, the choice of an appropriate HPLC method depends on the specific analytical goal: quantifying the starting material (MPPD), the final product, or both simultaneously.

Comparison of HPLC Methodologies

The primary HPLC technique for the separation of MPPD and its derivatives is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This is due to the non-polar to moderately polar nature of the analytes. The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Method 1: RP-HPLC with UV Detection for Carbamate (B1207046) Derivatives

This is the most common approach for the analysis of Carisoprodol and Meprobamate.

  • Principle: Separation is based on the differential partitioning of the analytes between a non-polar stationary phase (typically C18) and a polar mobile phase. Detection is achieved by monitoring the UV absorbance of the carbamate functional groups.

  • Advantages: High sensitivity and selectivity for the carbamate products, readily available instrumentation.

  • Disadvantages: Not suitable for the direct analysis of this compound without derivatization.

Method 2: RP-HPLC with Refractive Index (RI) Detection for this compound

For the direct quantification of underivatized MPPD, an RI detector is a viable option. The United States Pharmacopoeia (USP) monograph for Carisoprodol tablets suggests the use of a liquid chromatograph equipped with a refractive index detector.[2]

  • Principle: The RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte. It is a universal detector that does not require the analyte to have a chromophore.

  • Advantages: Enables the direct analysis of non-chromophoric compounds like MPPD.

  • Disadvantages: Lower sensitivity compared to UV detection, susceptible to baseline drift with gradient elution and temperature fluctuations. Isocratic elution is therefore preferred.

Method 3: Pre-column Derivatization Followed by RP-HPLC with UV or Fluorescence Detection

To enhance the sensitivity and allow for the use of more common detectors for MPPD analysis, a pre-column derivatization step can be employed.

  • Principle: MPPD is reacted with a derivatizing agent that introduces a chromophoric or fluorophoric tag onto the molecule. The resulting derivative is then analyzed by RP-HPLC with UV or fluorescence detection.

  • Advantages: Significantly increases the sensitivity of detection for MPPD, allows for the use of widely available UV or fluorescence detectors.

  • Disadvantages: The derivatization reaction adds an extra step to the sample preparation, which can introduce variability and potential for incomplete reaction.

Quantitative Data Summary

The following tables summarize typical experimental conditions and performance data for the discussed HPLC methods.

Table 1: HPLC Methods for the Analysis of Carisoprodol and Meprobamate (UV Detection)

ParameterMethod A: Carisoprodol Analysis[3][4]Method B: Meprobamate Analysis[5]Method C: Simultaneous Analysis[6][7]
Stationary Phase Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm)Bondapak C18 (300 x 3.9 mm, 10 µm)Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 10mM KH2PO4:Methanol:Acetonitrile (B52724) (60:20:20 v/v/v)Acetonitrile:Water (50:50 v/v)0.1% Orthophosphoric Acid:Acetonitrile (40:60 v/v)
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min
Detection UV at 240 nmUV at 240 nmUV at 260 nm
Retention Time Not specified7.0 min (Meprobamate)2.256 min (Ibuprofen), 3.141 min (Carisoprodol)
Linearity Range 1-30 µg/mL (Carisoprodol)0.0375-0.225 mg/mL (Meprobamate)43.75-262.5 µg/mL (Carisoprodol)
LOD/LOQ (µg/mL) 0.092 / 0.299 (Carisoprodol)Not specifiedNot specified

Table 2: Proposed HPLC Method for this compound (RI Detection)

ParameterProposed Method
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm) or a suitable column for polar analytes
Mobile Phase Isocratic mixture of Water and Acetonitrile (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection Refractive Index (RI)
Expected RT Dependent on exact conditions, expected to be relatively short
Linearity Range To be determined experimentally
LOD/LOQ To be determined experimentally (typically in the low µg/mL range for RI)

Experimental Protocols

Detailed Methodology for Carisoprodol Analysis (Method A)[3][4]
  • Mobile Phase Preparation: Prepare a 10mM solution of potassium dihydrogen orthophosphate. Mix the buffer, methanol, and acetonitrile in a 60:20:20 (v/v/v) ratio. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve Carisoprodol in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 30 µg/mL.

  • Sample Preparation: For tablet analysis, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a known amount of Carisoprodol, dissolve it in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to a suitable concentration within the linearity range.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 10mM KH2PO4:Methanol:Acetonitrile (60:20:20 v/v/v)

    • Flow Rate: 0.7 mL/min

    • Injection Volume: 20 µL

    • Detector: UV at 240 nm

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Plot a calibration curve of peak area versus concentration for the standards and determine the concentration of Carisoprodol in the sample.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Dissolution & Dilution Sample->Dissolution Standard Standard Standard->Dissolution Filtration Filtration Dissolution->Filtration Injector Injector Filtration->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A typical experimental workflow for HPLC analysis.

Reaction_Monitoring MPPD This compound (Analyte 1) Intermediate Monocarbamate Intermediate (Analyte 2) MPPD->Intermediate Reaction Step 1 Reagent Carbamoylating Agent Product Dicarbamate Product (e.g., Carisoprodol) (Analyte 3) Intermediate->Product Reaction Step 2

Caption: Logical relationship in the synthesis of dicarbamate products from this compound.

References

A Comparative Guide to the Efficacy of Carisoprodol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various chemical precursors in the synthesis of carisoprodol (B1668446), a centrally acting skeletal muscle relaxant. The information presented herein is intended to assist researchers and professionals in drug development in selecting the most efficient and suitable synthetic pathway based on key performance metrics. This document summarizes quantitative data from published literature and patents, details experimental protocols for key synthetic routes, and provides a visualization of the signaling pathway associated with carisoprodol's mechanism of action.

Comparison of Synthetic Precursors for Carisoprodol

The synthesis of carisoprodol typically involves the formation of an intermediate, 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate (B1207046), followed by a final carbamation step. Several precursors can be used for this final step, each with distinct advantages and disadvantages. The following table summarizes the available quantitative data for different precursor routes.

Precursor RouteKey ReactantsReported YieldReported PurityReaction ConditionsSafety/Environmental Considerations
Urea (B33335) Route 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, Urea, Metal Oxide Catalyst (e.g., ZnO, Al₂O₃)70.5% - 81.5%[1]High (Implied by patent)Toluene (B28343) or n-hexane, 105-125°C[1]Considered a "green" synthetic route, avoiding harsh reagents. Generates ammonia (B1221849) as a byproduct.[1][2]
Sodium Cyanate (B1221674) Route 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, Sodium Cyanate, Anhydrous HClData not availableData not availableAnhydrous chloroform, 0-5°C[3]Involves the use of anhydrous hydrogen chloride gas, which is corrosive and requires careful handling.[3]
Phosgene Route (for intermediate) 2-methyl-2-propyl-1,3-propanediol, PhosgeneData not availableData not availableToluene, ~25°C[3]Phosgene is a highly toxic and hazardous chemical, making this route less favorable due to significant environmental and safety concerns.[2]
Formic Acid/Isopropylamine (B41738) Route (for intermediate) Formic acid, Isopropylamine, this compound, Hydrogen Peroxide74% - 75% (for the intermediate)[2]Up to 99.6% (for the intermediate)[2]Toluene or Methylene (B1212753) Chloride, -10 to 80°C[2]Avoids highly toxic reagents, considered to have high stereoselectivity and generates fewer impurities.[2]
Urethane Route 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, Urethane, Aluminum IsopropylateData not availableData not availableToluene[3]Data on yield and specific safety concerns are limited in the reviewed literature.
Trichloroacetyl Isocyanate Route 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, Trichloroacetyl IsocyanateData not availableData not availableData not availableTrichloroacetyl isocyanate is a reactive and potentially hazardous reagent.

Experimental Protocols

Synthesis of 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate via Formic Acid/Isopropylamine Route

This protocol describes the synthesis of a key intermediate for carisoprodol production.

Step 1: Preparation of N-isopropyl formamide (B127407)

  • In a reaction vessel, combine 1 mole of isopropylamine and 2 moles of formic acid in a suitable solvent such as toluene or methylene chloride.

  • Add a dehydrating agent, for example, 1.5 moles of N,N'-dicyclohexylcarbodiimide (DCC).

  • Maintain the reaction temperature between 40°C and 80°C for 2 to 4 hours.

  • Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture and separate the solid byproduct by filtration. The filtrate containing N-isopropyl formamide is used directly in the next step.

Step 2: Synthesis of 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate

  • To the filtrate from Step 1, add 1 to 3 moles of hydrogen peroxide.

  • Subsequently, add 0.5 to 2 moles of this compound.

  • Maintain the reaction temperature between -10°C and 50°C for 2 to 6 hours.

  • Monitor the reaction by HPLC.

  • After the reaction is complete, wash the mixture, dry it, and concentrate it to obtain 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate as an oily substance with a reported purity of up to 99.6% and a yield of 74-75%.[2]

Synthesis of Carisoprodol via the Urea Route

This protocol outlines the final carbamation step to produce carisoprodol.

  • In a reaction vessel, combine 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate and urea in a solvent such as toluene or n-hexane. The molar ratio of the carbamate to urea can range from 1:1.8 to 1:2.5.[1]

  • Add a metal oxide catalyst, such as activated zinc oxide (ZnO) or aluminum oxide (Al₂O₃), at a weight ratio of approximately 0.1 relative to the carbamate.[1]

  • Heat the reaction mixture to a temperature between 105°C and 125°C.[1]

  • After the reaction is complete, the product can be isolated and purified to yield carisoprodol. Reported yields for this method range from 70.5% to 81.5%.[1]

Synthesis of Carisoprodol via the Sodium Cyanate Route

This protocol provides an alternative final step for carisoprodol synthesis.

  • In a suitable vessel equipped with a gas inlet tube, stirrer, and thermometer, suspend 21.7 g (0.1 mol) of N-isopropyl-2-methyl-2-propyl-3-hydroxypropylcarbamate and 7.5 g (0.11 mol) of anhydrous sodium cyanate in 200 ml of anhydrous chloroform.[3]

  • Cool the vessel and slowly pass anhydrous hydrogen chloride gas into the stirred mixture over 5 hours, maintaining the temperature between 0°C and 5°C.[3]

  • Allow the mixture to stand at room temperature overnight.[3]

  • The carisoprodol product can then be isolated and purified from the reaction mixture.

Mechanism of Action: Signaling Pathway

Carisoprodol and its primary metabolite, meprobamate, exert their muscle relaxant effects through their action on the central nervous system. They are positive allosteric modulators of the GABA-A (γ-aminobutyric acid type A) receptor.[4][5]

Carisoprodol_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Carisoprodol Carisoprodol GABA_A_Receptor GABA-A Receptor Carisoprodol->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Induces conformational change Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation

Carisoprodol's mechanism of action at the GABA-A receptor.

The binding of carisoprodol to an allosteric site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA. This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential, resulting in reduced neuronal excitability and subsequent muscle relaxation.

References

Performance of 2-Methyl-2-propyl-1,3-propanediol in Polyurethane Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-2-propyl-1,3-propanediol (MPPD) is a sterically hindered diol that offers unique performance advantages when used as a chain extender in polyurethane elastomers. Its branched structure, featuring a methyl and a propyl group on the same carbon atom, influences the morphology of the hard segments in polyurethanes, leading to distinct physical and chemical properties. This guide provides a comparative analysis of MPPD's performance in polyurethane applications against conventional diols such as 1,4-Butanediol (BDO) and Neopentyl Glycol (NPG), supported by available data and experimental insights. The selection of a chain extender is a critical factor in determining the final properties of polyurethane elastomers, including mechanical strength, elasticity, and thermal and hydrolytic stability.

Comparative Performance Analysis

The unique molecular architecture of this compound imparts a combination of flexibility and stability to polyurethane elastomers. While direct, side-by-side quantitative data for MPPD-based polyurethanes is limited in publicly available literature, we can infer its performance based on the principles of structure-property relationships in polyurethanes and data from its isomer, 2-Methyl-1,3-propanediol (MPO).

Key Performance Attributes of MPPD-based Polyurethanes:
  • Enhanced Flexibility and Softness: The branched nature of MPPD disrupts the packing and crystallinity of the hard segments in the polyurethane matrix. This leads to softer, more flexible elastomers compared to those made with linear diols like BDO, which promote hard segment alignment and result in harder, stiffer materials.

  • Improved Hydrolytic Stability: The steric hindrance provided by the methyl and propyl groups in MPPD shields the ester and urethane (B1682113) linkages from hydrolysis. This is a significant advantage in applications where the polyurethane component is exposed to humid environments or direct contact with water. Polyester-based polyurethanes, in particular, benefit from this enhanced resistance to degradation.

  • Good Thermal Stability: Polyurethanes formulated with sterically hindered diols like MPPD are expected to exhibit good thermal stability. The bulky side groups can restrict segmental motion, contributing to the retention of mechanical properties at elevated temperatures.

  • Processing Advantages: As a branched diol, MPPD can lead to lower crystallinity in the resulting polyurethanes, which can be advantageous in processing, potentially offering a wider processing window and better solubility in certain systems.

Quantitative Data Comparison

PropertyPolyurethane with this compound (Expected)Polyurethane with 1,4-Butanediol (BDO)Polyurethane with Neopentyl Glycol (NPG)
Hardness (Shore A/D) LowerHigherIntermediate to High
Tensile Strength (MPa) ModerateHighHigh
Elongation at Break (%) HighModerateModerate to High
Tear Strength (kN/m) GoodHighHigh
Hydrolytic Stability ExcellentModerateGood
Flexibility HighModerateGood

Note: These are generalized comparisons. The actual properties of a polyurethane elastomer are highly dependent on the complete formulation, including the type of isocyanate, the polyol, the NCO/OH ratio, and the synthesis method.

Experimental Protocols

The synthesis of polyurethane elastomers for comparative studies typically follows a prepolymer method to ensure controlled reaction kinetics and consistent material properties.

Synthesis of Polyurethane Elastomers (Prepolymer Method)

1. Prepolymer Synthesis:

  • A diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI) is reacted with a polyol (e.g., polytetramethylene ether glycol - PTMEG, or a polyester (B1180765) polyol) in a specific molar ratio (typically with an excess of NCO groups) under a nitrogen atmosphere at a controlled temperature (e.g., 80°C) with continuous stirring.
  • The reaction is monitored by titrating the isocyanate content (%NCO) until it reaches the theoretical value.

2. Chain Extension:

  • The resulting isocyanate-terminated prepolymer is then reacted with a stoichiometric amount of the diol chain extender (this compound, BDO, or NPG).
  • A catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), is typically added to control the curing reaction.
  • The mixture is thoroughly degassed and poured into a preheated mold.

3. Curing:

  • The cast polyurethane is cured in an oven at a specified temperature and duration (e.g., 100°C for 24 hours).
  • Post-curing at ambient temperature for several days is often performed to ensure the completion of the reaction and stabilization of the material properties before testing.

Key Experimental Testing Protocols

The performance of the synthesized polyurethane elastomers is evaluated using standardized testing methods:

  • Mechanical Properties:

    • Tensile Strength, Elongation at Break, and Modulus: ASTM D412 or ISO 37 are standard test methods for determining the tensile properties of vulcanized rubber and thermoplastic elastomers.

    • Hardness: ASTM D2240 is used to measure the Shore durometer hardness (either Shore A for softer elastomers or Shore D for harder ones).

    • Tear Strength: ASTM D624 evaluates the tear resistance of the material.

  • Thermal Properties:

    • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) of the soft and hard segments, as well as any melting temperatures (Tm) associated with crystalline domains.

    • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability and decomposition profile of the polyurethane.

  • Hydrolytic Stability:

    • Accelerated aging tests are conducted by immersing polyurethane samples in water at elevated temperatures (e.g., 70°C or 90°C) for extended periods.

    • The retention of mechanical properties (e.g., tensile strength) is measured at regular intervals to quantify the material's resistance to hydrolysis. ISO 1419 and ASTM D3137 provide guidelines for such tests.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of polyurethane synthesis and testing.

Polyurethane_Synthesis_Workflow cluster_synthesis Polyurethane Synthesis Reactants Diisocyanate + Polyol Prepolymer_Formation Prepolymer Synthesis (NCO-terminated) Reactants->Prepolymer_Formation Chain_Extender Add Chain Extender (MPPD, BDO, or NPG) Prepolymer_Formation->Chain_Extender Mixing Degas and Mix with Catalyst Chain_Extender->Mixing Casting Cast into Mold Mixing->Casting Curing Cure and Post-Cure Casting->Curing PU_Elastomer Final Polyurethane Elastomer Curing->PU_Elastomer

Caption: Workflow for the synthesis of polyurethane elastomers.

Polyurethane_Testing_Workflow cluster_testing Performance Evaluation cluster_data Data Analysis PU_Sample Polyurethane Elastomer Sample Mechanical_Testing Mechanical Testing (Tensile, Hardness, Tear) PU_Sample->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) PU_Sample->Thermal_Analysis Hydrolytic_Stability_Test Hydrolytic Stability Test PU_Sample->Hydrolytic_Stability_Test Comparative_Analysis Comparative Performance Analysis Mechanical_Testing->Comparative_Analysis Thermal_Analysis->Comparative_Analysis Hydrolytic_Stability_Test->Comparative_Analysis

Caption: Workflow for the performance testing of polyurethane elastomers.

Conclusion

This compound presents a compelling alternative to traditional diol chain extenders in polyurethane applications, particularly where enhanced flexibility and superior hydrolytic stability are desired. The steric hindrance provided by its unique molecular structure is a key contributor to these performance benefits. While more direct comparative quantitative data is needed to fully elucidate its performance spectrum against BDO and NPG, the established principles of polyurethane chemistry strongly suggest its utility in formulating high-performance elastomers for demanding applications. Researchers and formulators are encouraged to consider MPPD for applications in coatings, adhesives, sealants, and elastomers where durability and resistance to environmental degradation are critical.

A Comparative Guide to the Applications of 2-Methyl-2-propyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-propyl-1,3-propanediol (MPP) is a versatile organic compound with applications spanning the pharmaceutical and cosmetic industries. Primarily known as a key intermediate and active metabolite in the synthesis of centrally acting muscle relaxants, its properties as a diol also lend it potential uses as a solvent and cosmetic ingredient. This guide provides a comparative analysis of MPP's performance in its primary application against established alternatives, supported by available data. It also explores its potential in other fields by comparing its characteristics to commonly used glycols.

Pharmaceutical Applications: A Precursor to Muscle Relaxants

The most significant application of this compound is in the pharmaceutical industry as a precursor to and a metabolite of dicarbamate drugs, most notably the muscle relaxant carisoprodol (B1668446) and the anxiolytic meprobamate.[1] In this context, the pharmacological effects of MPP are intrinsically linked to these derivatives.

Carisoprodol is a centrally acting muscle relaxant used for the short-term relief of musculoskeletal pain.[2] Once ingested, it is metabolized in the liver by the enzyme CYP2C19 into meprobamate, which also possesses anxiolytic and sedative properties.[1] Both carisoprodol and meprobamate contribute to the overall therapeutic effect. The muscle relaxant properties are likely associated with their sedative effects.[3]

Comparison with Alternative Muscle Relaxants

A direct comparison of MPP with other muscle relaxants is not feasible as it is not typically used as a standalone drug. Therefore, this comparison focuses on its primary derivative, carisoprodol, against other commonly prescribed muscle relaxants like cyclobenzaprine (B1214914) and diazepam.

FeatureCarisoprodol (metabolite of MPP)CyclobenzaprineDiazepam
Mechanism of Action Primarily acts on the central nervous system, interrupting neuronal communication in the reticular formation and spinal cord. It and its metabolite, meprobamate, are positive allosteric modulators of GABA-A receptors.[1][3][4][5]Acts primarily at the brain stem, reducing tonic somatic motor activity. It is structurally related to tricyclic antidepressants and is a 5-HT2 receptor antagonist.[2][6][7][8]Enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by acting as a positive allosteric modulator of the GABA-A receptor.[9][10][11][12]
Primary Indication Short-term treatment of acute musculoskeletal pain.[2]Short-term treatment of muscle spasms associated with acute, painful musculoskeletal conditions.[2][8]Anxiety disorders, alcohol withdrawal, and muscle spasms.[10][12]
Common Side Effects Drowsiness, dizziness, headache.[2] Potential for dependence and abuse.[2]Drowsiness, dry mouth, dizziness.[2]Drowsiness, fatigue, muscle weakness, ataxia.[9]
Controlled Substance Yes, Schedule IV in the US.[2]No.[2]Yes, Schedule IV in the US.[10]
Signaling Pathway: GABA-A Receptor Modulation

The primary mechanism of action for carisoprodol and its metabolite meprobamate, as well as for diazepam, involves the potentiation of GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the central nervous system. These drugs bind to the GABA-A receptor, a ligand-gated ion channel, at sites distinct from the GABA binding site. This allosteric binding increases the receptor's affinity for GABA, leading to a more frequent opening of the chloride channel, hyperpolarization of the neuron, and a reduction in neuronal excitability. This results in the observed sedative and muscle relaxant effects.[4][13][9][10][11][12][14][15][16]

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron cluster_drugs Modulatory Drugs GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Cl_channel->Hyperpolarization Cl- influx leads to Muscle Relaxation & Sedation Muscle Relaxation & Sedation Hyperpolarization->Muscle Relaxation & Sedation Carisoprodol Carisoprodol / Meprobamate Carisoprodol->GABA_A positively modulates Diazepam Diazepam Diazepam->GABA_A positively modulates GABA GABA GABA->GABA_A binds to

Caption: Mechanism of GABA-A receptor modulation by muscle relaxants.

Cosmetic and Topical Applications

While not as common as its pharmaceutical role, this compound's chemical structure as a diol suggests its potential use in cosmetics as a solvent, humectant, and skin-conditioning agent. Direct comparative studies on the performance of MPP in cosmetic formulations are lacking in the published literature. Therefore, a comparison is drawn with other commonly used glycols based on available data for structurally similar compounds.

PropertyThis compound (MPP)Propylene (B89431) Glycol (1,2-Propanediol)1,3-PropanediolGlycerin
Primary Functions Solvent, potential humectantSolvent, humectant, penetration enhancerSolvent, humectant, emollientHumectant, solvent, skin protectant
Source SyntheticPrimarily petroleum-basedPetroleum-based or bio-based (from corn sugar)Natural (vegetable or animal) or synthetic
Skin Irritation/Sensitization Data not availableCan be a skin irritant and a weak sensitizer, especially at higher concentrations.[17][18] Positive patch test rates increase with concentration.[17][18]Generally considered less irritating than propylene glycol.[19]Generally considered non-irritating and non-allergenic.
Humectancy Data not availableGood humectant properties.Effective humectant.Excellent humectant, can feel sticky at high concentrations.
Experimental Workflow: Assessing Skin Irritation and Sensitization

The potential for a cosmetic ingredient to cause skin irritation or sensitization is a critical safety parameter. The Human Repeat Insult Patch Test (HRIPT) is a standard method to evaluate this.

HRIPT_Workflow cluster_induction Induction Phase (3 weeks) cluster_rest Rest Phase (2 weeks) cluster_challenge Challenge Phase Induction1 Apply patch with test substance (24h) Induction2 Remove patch, 24h rest Induction1->Induction2 Induction3 Repeat application at the same site (9 applications total) Induction2->Induction3 Rest No application Induction3->Rest Challenge1 Apply patch to a new (naive) site (24h) Rest->Challenge1 Challenge2 Remove patch and score skin reaction at 24h & 48h Data_Analysis Data_Analysis Challenge2->Data_Analysis Evaluate for sensitization

Caption: Workflow for a Human Repeat Insult Patch Test (HRIPT).

Solvent Applications

The diol structure of this compound makes it a potential solvent for various applications, including in pharmaceutical formulations to dissolve poorly water-soluble drugs. There is a lack of published experimental data directly comparing the solvency of MPP with other common pharmaceutical solvents. However, its chemical properties can be considered in relation to established solvents.

SolventKey PropertiesCommon Pharmaceutical Uses
This compound (MPP) Diol with a branched alkyl chain. Physical properties suggest potential as a non-volatile solvent.Primarily as an intermediate. Potential as a solvent for poorly soluble APIs.
Polyethylene Glycol (PEG) Water-miscible, low toxicity, available in various molecular weights.Solvent for oral, topical, and parenteral formulations.
Propylene Glycol Good solvent for a wide range of compounds, water-miscible, humectant.Co-solvent in oral, topical, and injectable formulations.
Ethanol Volatile solvent with a broad solvency range.Co-solvent in oral and topical formulations.
Experimental Protocol: Determining Drug Solubility

A common method to determine the solubility of a drug in a particular solvent is the shake-flask method.

  • Preparation: An excess amount of the solid drug is added to a flask containing the solvent of interest (e.g., this compound).

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved drug in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Comparison: The experiment is repeated with other solvents under the same conditions to compare their solubilizing capacity for the specific drug.

Conclusion

This compound's primary and well-documented role is in the pharmaceutical industry as a precursor to carisoprodol and meprobamate. As such, its performance is best understood through the pharmacological profile of these drugs, which are effective but carry a risk of sedation and dependence. In potential applications as a cosmetic ingredient and a pharmaceutical solvent, there is a notable absence of direct comparative experimental data. Based on its chemical structure, it can be inferred that it may share properties with other glycols, but further research is required to substantiate its efficacy and safety in comparison to established alternatives in these fields. Researchers and developers should consider this data gap when evaluating MPP for new applications.

References

cost-benefit analysis of different synthetic routes to 2-Methyl-2-propyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to 2-Methyl-2-propyl-1,3-propanediol, a crucial building block in the pharmaceutical industry.

This document outlines two principal industrial methods for the synthesis of this compound: the aldol (B89426) addition of propanal followed by hydrogenation, and a route commencing with the hydrogenation of 2-methyl-2-pentenal (B83557) to 2-methylpentanal (B94375), which then reacts with formaldehyde (B43269). A thorough examination of the experimental protocols, reaction yields, and a cost analysis of the requisite starting materials is presented to facilitate an informed selection of the most appropriate synthetic strategy.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway is contingent on a multitude of factors, including the cost and availability of starting materials, the overall yield, and the complexity of the required reaction conditions. The following table summarizes the key quantitative data for the two primary routes to this compound.

ParameterRoute A: From 2-Methyl-2-pentenalRoute B: From Propanal and Formaldehyde
Starting Materials 2-Methyl-2-pentenal, Hydrogen, Formaldehyde, Sodium Hydroxide (B78521)Propanal, Formaldehyde, Hydrogen
Key Intermediates 2-Methylpentanal2-Methyl-2-(hydroxymethyl)pentanal
Overall Yield ~74% (two steps)[1]Not explicitly reported, but expected to be high
Purity High purity achievable through distillation[1]High purity achievable through distillation
Reaction Conditions Step 1: High pressure and temperature hydrogenation (1.3-1.5 MPa, 100°C)[1]. Step 2: Elevated temperature (70-90°C)[1].Aldol condensation at elevated temperature followed by hydrogenation.
Raw Material Cost Moderate to High (dependent on 2-methyl-2-pentenal price)Lower (Propanal and Formaldehyde are commodity chemicals)

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic processes. The following sections provide in-depth experimental protocols for the key reactions in each synthetic route.

Route A: From 2-Methyl-2-pentenal

This two-step synthesis involves the initial hydrogenation of 2-methyl-2-pentenal to form 2-methylpentanal, which is then reacted with formaldehyde to yield the final product.

Step 1: Hydrogenation of 2-Methyl-2-pentenal to 2-Methylpentanal

  • Procedure: The hydrogenation of 2-methyl-2-pentenal is conducted in a high-pressure reactor. The reaction is typically carried out at a temperature of 100°C and a pressure of 1.3-1.5 MPa in the presence of a suitable hydrogenation catalyst, such as nickel or palladium on a carbon support.[1]

  • Yield: This step proceeds with a reported yield of approximately 80%.[1]

Step 2: Synthesis of this compound from 2-Methylpentanal and Formaldehyde

  • Procedure: To a reaction vessel containing 2-methylpentanal, a 36% aqueous solution of formaldehyde is added. A solution of sodium hydroxide is then added dropwise at room temperature. The reaction is exothermic, causing the temperature to rise to 70°C. The mixture is then heated to 90°C for approximately one hour. After cooling to 60°C, the layers are separated. The upper organic layer is washed with water, and the aqueous layers are combined and extracted with a suitable solvent like benzene. The organic extracts are combined, the solvent is removed by distillation, and the final product is purified by vacuum distillation, collecting the fraction at 160°C (14.7 kPa).[1]

  • Yield: This second step has a reported yield of 93%.[1]

Route B: From Propanal and Formaldehyde (Crossed Aldol-Cannizzaro/Hydrogenation Approach)

This route involves a crossed aldol condensation between propanal and formaldehyde, followed by a Cannizzaro-type reaction or a subsequent hydrogenation step to produce the diol.

  • Procedure: Propanal and an excess of formaldehyde are reacted in the presence of a strong base, such as calcium oxide or a tertiary amine. The initial crossed-aldol addition of the enolate of propanal to formaldehyde yields 2-methyl-2-(hydroxymethyl)propanal. Due to the absence of α-hydrogens in this intermediate, a crossed Cannizzaro reaction with additional formaldehyde in the presence of a strong base can occur, which would simultaneously oxidize one molecule of formaldehyde to formate (B1220265) and reduce the intermediate aldehyde to this compound. Alternatively, the intermediate aldehyde can be isolated and subsequently reduced to the diol via catalytic hydrogenation.

  • Note: While this route is a common industrial method, specific yield and detailed public domain experimental protocols for this compound are less readily available compared to Route A. The efficiency of the Cannizzaro step is highly dependent on reaction conditions.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the price of raw materials but also energy consumption, waste disposal, and process complexity.

Raw Material Costs:

  • Formaldehyde: Prices fluctuate based on methanol (B129727) and natural gas costs, with recent prices in the US around

    814814-814−
    836/MT.[2] In other regions like China, prices can be significantly lower, around $119/MT.[2]

  • Propanal: The price of n-propanol, a related C3 chemical, is in the range of

    10731073-1073−
    1346/MT in the US and China. Propanal prices are expected to be in a similar range.

  • 2-Methylpentanal: As a less common starting material, 2-methylpentanal is generally more expensive than propanal and formaldehyde, with prices around ₹1350/kg (approximately $16,200/MT) from some suppliers.[3]

  • Hydrogenation Catalysts: The cost of hydrogenation catalysts varies widely depending on the metal (e.g., nickel, palladium, platinum) and its loading on the support. Palladium on carbon catalysts can range from approximately ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    3535-35−
    565 per kilogram depending on the concentration and supplier.

Process Considerations:

  • Route A requires the handling of a more specialized and expensive starting material (2-methyl-2-pentenal or 2-methylpentanal). The high-pressure hydrogenation step also necessitates specialized equipment, contributing to higher capital and operational costs.

  • Route B utilizes cheaper and more readily available commodity chemicals (propanal and formaldehyde). However, the crossed aldol and potential Cannizzaro reactions can lead to a more complex mixture of products and byproducts, potentially requiring more sophisticated separation and purification processes. The control of the reaction to favor the desired product is a critical factor in the economic viability of this route.

Waste Generation and Environmental Impact:

Both routes involve the use of strong bases and organic solvents, which necessitate appropriate waste treatment and disposal protocols. The Cannizzaro reaction in Route B, if utilized, generates a stoichiometric amount of formate salt as a byproduct, which must be managed.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic pathways, the following diagrams have been generated using the DOT language.

Synthetic_Routes_to_2_Methyl_2_propyl_1_3_propanediol cluster_route_a Route A cluster_route_b Route B A1 2-Methyl-2-pentenal A2 Hydrogenation (Ni or Pd/C, 100°C, 1.3-1.5 MPa) Yield: ~80% A1->A2 H2 A3 2-Methylpentanal A2->A3 A4 Reaction with Formaldehyde (NaOH, 70-90°C) Yield: 93% A3->A4 HCHO A5 This compound A4->A5 B1 Propanal B3 Crossed Aldol Condensation (Base catalyst) B1->B3 B2 Formaldehyde B2->B3 B4 2-Methyl-2-(hydroxymethyl)pentanal B3->B4 B5 Reduction (e.g., Catalytic Hydrogenation) B4->B5 [H] B6 This compound B5->B6 Cost_Benefit_Analysis_Factors cluster_costs Cost Factors cluster_benefits Benefit Factors center Synthetic Route Selection raw_materials Raw Material Cost (Propanal, Formaldehyde vs. 2-Methylpentanal) center->raw_materials energy Energy Consumption (High P/T Hydrogenation) center->energy catalyst Catalyst Cost & Lifetime center->catalyst waste Waste Disposal center->waste yield Overall Yield center->yield purity Product Purity center->purity process_complexity Process Simplicity center->process_complexity feedstock_availability Feedstock Availability center->feedstock_availability

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2-propyl-1,3-propanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of 2-Methyl-2-propyl-1,3-propanediol, a compound used in various research and development applications. While this chemical is generally considered to have a low hazard profile, adherence to standard laboratory chemical waste protocols is essential.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area to avoid inhalation of any potential vapors or dust. In case of a spill, contain the material with an inert absorbent and dispose of it as chemical waste.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 78-26-2[2][3][4]
Molecular Formula C7H16O2[2][3]
Molecular Weight 132.20 g/mol [2][3]
Appearance Beige flakes[2][4]
Flash Point ≥ 93.3 °C (200 °F)[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound follows the principle of treating all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.[1][5]

  • Waste Identification and Classification :

    • Treat unused or waste this compound as a chemical waste stream.[1][6]

    • Do not mix it with other waste streams unless compatibility has been verified to avoid unintended reactions.[7]

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The original container is often the best choice.[1][7]

    • Ensure the container is in good condition and the exterior is clean.[1]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[8][9]

    • The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]

    • Indicate the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.[9]

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][8]

    • Ensure the storage area is away from heat sources and direct sunlight.[10]

    • Provide secondary containment to mitigate potential spills.[1][7]

  • Disposal Request :

    • Once the container is full or the waste is ready for disposal, submit a waste collection request to your institution's EHS or hazardous waste program.[1][5][9]

    • Do not attempt to transport the chemical waste yourself.[1]

  • Empty Container Disposal :

    • For empty containers that previously held this compound, triple-rinse them with a suitable solvent (such as water).[6]

    • Collect the rinsate and dispose of it as hazardous chemical waste.[6]

    • After triple-rinsing, deface the original label and dispose of the container as regular trash, in accordance with institutional policies.[1][6]

Important Note: Never dispose of this compound by pouring it down the sink or placing it in the regular trash.[9][11] While some sources indicate a low environmental hazard, this practice violates standard laboratory safety protocols and may be prohibited by local regulations.[12]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound A Start: Have 2-Methyl-2-propyl- 1,3-propanediol (B51772) for Disposal B Is the material a pure, unused chemical or a waste mixture? A->B C Treat as Chemical Waste B->C Pure or Waste I Consult with EHS for specific guidance on the mixture B->I Mixture D Select a compatible, leak-proof waste container C->D E Label container with: 'Hazardous Waste' Full Chemical Name Date & Contact Information D->E F Store in designated Satellite Accumulation Area with secondary containment E->F G Submit Waste Pickup Request to Environmental Health & Safety (EHS) F->G H End: EHS Collects Waste G->H I->D

Caption: Disposal Workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling 2-Methyl-2-propyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-2-propyl-1,3-propanediol in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Specifications and Use Cases
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards. Required for all handling procedures to protect against splashes.
Face shieldRecommended when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended based on general resistance to alcohols. Always inspect gloves for degradation or punctures before use. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.
Body Protection Laboratory coatStandard lab coat to protect against minor splashes and spills.
Chemical-resistant apron or coverallsRecommended when handling larger quantities or when there is a higher risk of significant exposure.
Respiratory Protection Not generally requiredNot typically necessary when handling in a well-ventilated area.
Air-purifying respirator with appropriate cartridgesRequired if working in a poorly ventilated area, or if aerosols or dusts are generated.

II. Handling and Storage Procedures

A. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating the substance or if there is a potential for aerosol or dust generation.

  • Ensure safety showers and eyewash stations are readily accessible and in good working order.

B. Safe Handling Practices:

  • Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is available and in good condition.

  • Dispensing:

    • Handle as a solid at room temperature. Avoid creating dust.

    • If heating to a liquid state, do so slowly and in a controlled manner within a fume hood.

    • Use appropriate tools (e.g., spatulas, scoops) to handle the solid.

  • During Use:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Keep containers tightly closed when not in use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.

C. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent contamination.

  • Store away from incompatible materials, such as strong oxidizing agents.

III. Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.

IV. Disposal Plan

A. Waste Characterization:

  • This compound is not typically classified as a hazardous waste under RCRA. However, it is the responsibility of the waste generator to make an accurate determination based on local, state, and federal regulations.

B. Disposal of Unused Chemical:

  • Dispose of as a chemical waste through a licensed professional waste disposal service.

  • Do not dispose of down the drain or in the general trash.

C. Disposal of Contaminated Materials:

  • PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed, labeled bag and disposed of as chemical waste.

  • Labware: Contaminated glassware and other lab equipment should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) in a fume hood. The rinsate should be collected and disposed of as chemical waste.

V. Experimental Workflow and Safety Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS b Inspect & Don PPE a->b c Work in Fume Hood b->c d Dispense Chemical c->d e Perform Experiment d->e f Decontaminate Labware e->f j Spill or Exposure Occurs e->j g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i j->f No k Follow Emergency Procedures j->k Yes l Seek Medical Attention k->l

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-propyl-1,3-propanediol
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-propyl-1,3-propanediol

試験管内研究製品の免責事項と情報

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